molecular formula C9H17NO3 B1447127 Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1354955-59-1

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B1447127
CAS No.: 1354955-59-1
M. Wt: 187.24 g/mol
InChI Key: OBLFUJCDADLZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-2-methylazetidine-1-carboxylate (CAS 172017-35-5) is a chiral azetidine derivative of significant interest in advanced pharmaceutical research and synthetic chemistry. The compound serves as a crucial synthetic intermediate and building block for the construction of more complex molecules, particularly in the development of novel nicotinic ligands . Azetidine scaffolds are increasingly prominent in medicinal chemistry due to their constrained ring structure, which can improve potency and selectivity by mimicking bioactive conformations of natural amino acids . This specific stereoisomer, with its defined (2S,3R) configuration, provides a versatile platform for further chemical functionalization at the hydroxy group and the nitrogen protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc protecting group facilitates straightforward deprotection under mild acidic conditions to generate the free azetidine, which can then be incorporated into target structures . Research into azetidine derivatives has shown their potential in probing central nervous system targets. Some analogs, such as those based on the AMOP-H-OH scaffold, have demonstrated high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs), acting as partial agonists. This pharmacological profile is under investigation for its potential in developing treatments for conditions such as depression . Furthermore, azetidine rings are established components in several approved drugs and clinical candidates, spanning therapeutic areas including oncology, antibacterial, and antihypertensive applications . This compound is offered For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Azetidine Renaissance: A Technical Guide to Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

[1][2][3]

Executive Summary

This compound (CAS: 1354955-59-1 ) represents a high-value pharmacophore in contemporary drug discovery.[1][2] As a conformationally restricted, four-membered heterocycle, it serves as a superior bioisostere for pyrrolidine and proline derivatives.[1] Its structural uniqueness lies in the 2-methyl substitution , which introduces chirality and steric bulk that can drastically alter the metabolic stability and selectivity of a drug candidate—a phenomenon often termed the "Magic Methyl" effect.

This guide explores the compound's origins, provides a self-validating synthesis protocol from chiral precursors, and analyzes its role in developing next-generation therapeutics (e.g., RIPK1 and Raf kinase inhibitors).

Discovery and Origin: The Evolution of Strain

Unlike natural products discovered in a single moment of serendipity, the prominence of This compound emerged from the "Azetidine Renaissance" of the early 2010s.[1][2]

Historical Context[4]
  • Pre-2000s: Azetidines were often avoided due to synthetic difficulties associated with ring strain (~26 kcal/mol) and stability concerns.[2]

  • 2010s-Present: The saturation of IP space around pyrrolidines and piperidines forced medicinal chemists to explore smaller, strained rings.[1] The 3-hydroxy-azetidine scaffold gained traction as a hydrophilic, metabolic "hardener."[1][2]

  • The 2-Methyl Innovation: The specific introduction of the 2-methyl group (CAS 1354955-59-1) was driven by the need to introduce stereochemical complexity .[1][2] It allows for the precise vectorization of substituents, locking the azetidine ring into specific puckered conformations that maximize ligand-protein binding affinity.

Key Patent Appearances

The compound has become a staple intermediate in patent literature for high-profile targets:

  • RIPK1 Inhibitors: Used to rigidify the linker region, improving selectivity against off-target kinases (e.g., WO2021252307A1).

  • Raf Kinase Inhibitors: Employed to modulate the basicity of the amine and improve oral bioavailability (e.g., WO2021081375A1).

Synthetic Methodologies

We present two distinct routes: the Industrial Epoxide Route (scalable, often racemic) and the Chiral Pool Route (enantioselective, high precision).

Route A: The Epoxide Ring-Opening (Industrial)

This method utilizes the reaction between benzylamine and a substituted epoxide.[1][2] While cost-effective, it often requires chiral resolution downstream.[1][2]

  • Precursors: Benzylamine + 1-chloro-2,3-epoxybutane (Crotyl chloride epoxide).[1][2]

  • Mechanism: Double nucleophilic attack (intermolecular then intramolecular) to close the 4-membered ring.[1][2]

Route B: The Chiral Pool Protocol (Precision)

Recommended for Research: This route starts from L-Threonine , ensuring defined stereochemistry at the C2 and C3 positions.[2]

Pathway Logic
  • Reduction: Converting the acid to an alcohol to create a 1,3-diol relationship.[1][2]

  • Activation: Selectively activating the primary alcohol over the secondary alcohol (steric control).[2]

  • Cyclization: Intramolecular displacement of the leaving group by the nitrogen.[2]

SynthesisRouteThreonineL-Threonine(Starting Material)Protection1. N-Boc Protection2. EsterificationThreonine->ProtectionStep 1ReductionReduction(LiBH4/NaBH4)-> 1,3-DiolProtection->ReductionStep 2ActivationSelective Tosylationof Primary -OHReduction->ActivationStep 3CyclizationBase-MediatedCyclization (NaH)Activation->CyclizationStep 4ProductTert-butyl 3-hydroxy-2-methylazetidine-1-carboxylateCyclization->ProductYield ~65%

Figure 1: Stereoselective synthesis pathway from L-Threonine to the target azetidine scaffold.[1][2]

Detailed Experimental Protocol (Route B)

Objective: Synthesis of (2S,3R)-1-Boc-3-hydroxy-2-methylazetidine. Safety Note: Azetidines are strained rings; handle all alkylating agents with extreme care in a fume hood.

Step 1: Preparation of N-Boc-L-Threonine Methyl Ester[1][2][3]
  • Reagents: L-Threonine (10.0 g), Methanol (100 mL), SOCl₂ (1.2 eq), Boc₂O (1.1 eq), Et₃N.

  • Procedure: Reflux L-Threonine in MeOH/SOCl₂ to form the methyl ester HCl salt. Neutralize with Et₃N and treat with Boc₂O in DCM.[1][2]

  • Checkpoint: Confirm disappearance of starting material via TLC (Ninhydrin stain).[2]

Step 2: Reduction to Diol[2]
  • Reagents: N-Boc-L-Threonine Methyl Ester, LiBH₄ (2.0 eq), THF (dry).

  • Procedure: Add LiBH₄ portion-wise at 0°C. Stir at RT for 12h. Quench with sat. NH₄Cl.[1][2]

  • Result: N-Boc-2-amino-1,3-butanediol.[1][2]

Step 3: Selective Tosylation & Cyclization (The Critical Step)

This step dictates the yield.[2] We utilize the steric difference between the primary (C1) and secondary (C3) hydroxyls.[2]

ParameterConditionRationale
Solvent Dry THF or DCMPrevents hydrolysis of the sulfonyl chloride.[1][2]
Reagent TsCl (1.05 eq)Stoichiometry is vital to avoid bis-tosylation.[1][2]
Base n-BuLi or NaH (2.2 eq)Strong base required to deprotonate the amide (NH) for cyclization.[1][2]
Temperature -78°C to 0°CLow temp favors kinetic control for cyclization over intermolecular polymerization.[1][2]

Protocol:

  • Dissolve the diol in dry THF at 0°C.

  • Add NaH (2.2 eq) carefully.[2] Stir for 30 min (formation of alkoxide/amide anion).

  • Add TsCl (1.0 eq) dissolved in THF dropwise.[2]

  • Mechanism: The primary alcohol is tosylated in situ.[2] The deprotonated nitrogen then attacks the C1-OTs carbon, closing the ring to form the azetidine.

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Applications in Drug Discovery

The 3-hydroxy-2-methylazetidine moiety is not just a passive linker; it is an active determinant of physicochemical properties.[1][2]

The "Magic Methyl" Effect

Adding a methyl group at the C2 position of the azetidine ring:

  • Reduces Conformational Entropy: Locks the ring into a preferred pucker, potentially reducing the entropic penalty upon binding to a protein target.

  • Shields the Carbonyl: In the carbamate or amide form, the methyl group can sterically shield the carbonyl from hydrolytic enzymes, increasing metabolic half-life (

    
    ).
    
Case Study: RIPK1 Inhibitors

In the development of Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors for neurodegenerative diseases, the azetidine scaffold is used to connect the "hinge binder" to the "back pocket" motif.

  • Role: The hydroxyl group (C3) often forms a specific hydrogen bond with solvent or a backbone residue, while the C2-methyl group ensures the molecule adopts a "twisted" conformation necessary to fit the narrow binding cleft.

Bioisosterism
PropertyPyrrolidine (5-ring)Azetidine (4-ring)Advantage of Azetidine
Lipophilicity (LogP) HigherLowerImproved solubility.[1][2]
Basicity (pKa) ~10.5~11.0Higher pKa can improve solubility in acidic media.[2]
Metabolic Stability ModerateHighStrained rings are often less prone to CYP450 oxidation.[1][2]

References

  • Synthesis of Azetidine Intermediates

    • Patent: "Ripk1 inhibitors and methods of use."[2] WO2021252307A1. (2021).[2] Link[2]

    • Context: Describes the use of this compound as a key intermediate (Intermedi
  • Kinase Inhibitor Applications

    • Patent: "Inhibitors of raf kinases."[2] WO2021081375A1. (2021).[2] Link[2]

    • Context: Details the deprotection and functionalization of the scaffold for Raf kinase inhibition.
  • General Azetidine Synthesis (Epoxide Route)

    • Patent: "Method for synthesizing 3-hydroxy-azetidine hydrochloride."[1][2][3] CN102827052A. (2012).[2] Link

    • Context: Establishes the foundational chemistry for ring-opening epichlorohydrin deriv
  • Stereoselective Synthesis from Amino Acids

    • Journal: "Regio- and Diastereoselective Synthesis of 2-Arylazetidines." J. Org.[1][2] Chem. (2020).[2][4] Link[2]

    • Context: Provides mechanistic insight into the cyclization rules governing substituted azetidine form
  • Commercial Availability & Data

    • Source: "this compound Product Page."[1][2] BLD Pharm / Sigma Aldrich.[1][2] Link

    • Context: Verification of CAS 1354955-59-1 and physical property d

The Azetidine Core in Modern Drug Discovery: A Physicochemical Deep Dive into Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor binding affinity.[1][2][3] This technical guide provides an in-depth analysis of the physicochemical properties of a key azetidine-containing building block, tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document offers a blend of theoretical insights and practical, field-tested experimental protocols to facilitate the comprehensive characterization of this and similar molecules. By understanding and empirically validating these core properties, researchers can more effectively leverage the unique attributes of the azetidine motif to design next-generation therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine heterocycle has emerged as a cornerstone in contemporary drug design. Its inherent ring strain and three-dimensional architecture offer a unique combination of rigidity and chemical reactivity that can be strategically exploited to fine-tune the disposition of a drug candidate.[1][4] Unlike more flexible aliphatic chains, the constrained conformation of the azetidine ring can lead to more precise interactions with biological targets, potentially increasing potency and selectivity. Furthermore, the presence of the nitrogen atom within the four-membered ring provides a handle for modulating polarity and basicity, which are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a versatile synthetic intermediate that embodies the advantageous features of the azetidine class. The Boc-protected nitrogen allows for controlled manipulation during synthetic routes, while the hydroxyl and methyl groups provide additional points for diversification and stereochemical control. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in the synthesis of novel active pharmaceutical ingredients (APIs).

Molecular Profile and Core Physicochemical Properties

A comprehensive understanding of a molecule's intrinsic properties is the foundation of rational drug design. This section details the key physicochemical parameters of this compound, presenting a combination of available data and robust predictive insights.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃PubChem[5]
Molecular Weight 187.24 g/mol PubChem[5]
CAS Number 1354955-59-1CymitQuimica[6]
Predicted Boiling Point 263.0 ± 33.0 °CChemScene[5]
Predicted XLogP3 0.7PubChem[5]
Topological Polar Surface Area 49.8 ŲPubChem[5]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical first step for its application. Based on documented procedures for analogous compounds, a common synthetic route involves the reduction of the corresponding ketone precursor.

Synthetic Pathway

A plausible and documented synthetic approach involves a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis_Pathway start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Reduction start->step1 NaBH4, MeOH 0 °C to RT product tert-Butyl 3-hydroxyazetidine-1-carboxylate step1->product

Caption: Synthetic route to this compound.

A detailed protocol for the synthesis of the precursor, tert-butyl 3-oxoazetidine-1-carboxylate, often involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[7] The subsequent reduction of the ketone to the desired alcohol can be achieved using a mild reducing agent like sodium borohydride in a protic solvent such as methanol.[8]

Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of diastereomers if a non-stereospecific synthesis is employed. Key expected signals include:

  • tert-Butyl group: A singlet around 1.45 ppm, integrating to 9 protons.

  • Azetidine ring protons: A series of multiplets between 3.0 and 4.5 ppm. The protons on the carbon bearing the hydroxyl group and the methyl group will be diastereotopic and will likely show complex splitting patterns.

  • Methyl group: A doublet around 1.2 ppm.

  • Hydroxyl proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. Expected chemical shifts are:

  • Carbonyl carbon: Around 155-160 ppm.

  • Quaternary carbon of the tert-butyl group: Around 80 ppm.

  • Carbons of the azetidine ring: In the range of 50-70 ppm.

  • Methyl carbons of the tert-butyl group: Around 28 ppm.

  • Methyl group on the azetidine ring: Around 15-20 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹.

  • C=O stretch (carbamate): A strong, sharp absorption around 1680-1700 cm⁻¹.

  • C-O stretch: In the fingerprint region, around 1050-1150 cm⁻¹.

3.2.4. Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For this compound, the expected mass for the protonated molecule [M+H]⁺ is approximately 188.12 Da.[8]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are designed to be robust and self-validating.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus meas2 Heat rapidly to ~15°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) near MP meas2->meas3 meas4 Record temperature range from first liquid to complete melt meas3->meas4 val1 Repeat measurement twice val2 A sharp melting range (<2°C) indicates high purity val1->val2

Caption: Workflow for melting point determination.

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[9]

    • Tamp the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed at the sealed end.[10]

  • Measurement:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

    • For an accurate measurement, heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.[11]

  • Validation and Interpretation:

    • A pure compound will exhibit a sharp melting range of 1-2°C.[11] A broad melting range suggests the presence of impurities.

    • Repeat the determination at least two more times with fresh samples to ensure reproducibility.

Determination of Aqueous Solubility

Solubility is a critical parameter influencing bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial. The presence of undissolved solid is essential.

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A mechanical shaker or rotator is recommended.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • The measured concentration represents the equilibrium solubility of the compound in water at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor interactions. Potentiometric titration is a common and reliable method for pKa determination.[6][9]

pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a standard solution of the compound prep2 Calibrate pH meter with standard buffers prep1->prep2 prep3 Prepare standardized acid/base titrant prep2->prep3 titr1 Titrate the sample solution with the titrant titr2 Record pH after each addition of titrant titr1->titr2 titr3 Continue titration past the equivalence point titr2->titr3 an1 Plot pH versus volume of titrant an2 Determine the equivalence point an1->an2 an3 pKa = pH at the half-equivalence point an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Instrumentation and Reagents:

    • Calibrated pH meter and electrode.

    • Automated titrator or a burette.

    • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M).

    • A solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Procedure:

    • Place a known volume of the compound solution into a beaker with a stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Incrementally add the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of inflection in the titration curve).[12]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[13]

Determination of the Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[14][15]

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a separatory funnel.

    • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 30 minutes).

  • Phase Separation and Analysis:

    • Allow the two phases to separate completely.

    • Carefully collect both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).[11]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Implications for Drug Development

The physicochemical properties of this compound have significant implications for its use in drug discovery. Its moderate predicted lipophilicity (XLogP3 = 0.7) suggests a good balance between aqueous solubility and membrane permeability, a desirable trait for many drug candidates.[5] The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the hydroxyl oxygen and the carbonyl oxygen of the carbamate) will influence its interactions with biological targets and its solubility profile.[5]

The azetidine ring itself is known to enhance metabolic stability by blocking sites of metabolism on adjacent functionalities.[1] By incorporating this building block into a larger molecule, medicinal chemists can leverage these intrinsic properties to optimize the ADME profile of a lead compound.

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutics. A thorough understanding and experimental determination of its physicochemical properties are essential for its effective application. This guide has provided a comprehensive overview of these properties, along with detailed, actionable protocols for their measurement. By adhering to these rigorous experimental standards, researchers can ensure the quality and reproducibility of their data, ultimately accelerating the drug discovery and development process.

References

  • PubChem. tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Lin, Y.-A., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. [Link]

  • Google Patents. WO2022037568A1 - Bicyclic compounds, compositions and use thereof.
  • Kaur, M., & Singh, M. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Ferreira, L. A., & Giraudi, V. T. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1437-1455. [Link]

  • Van de Waterbeemd, H., & De Vrieze, M. (2011). Development of methods for the determination of pKa values. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 999-1011. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Toronto. Experiment 1 - Melting Points. [Link]

  • Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemistry LibreTexts. 17.3: Acid-Base Titrations. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Characterization of a Novel Azetidine Derivative. [Link]

Sources

"Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for drug discovery researchers. It prioritizes synthetic utility, stereochemical precision, and medicinal application.

Core Scaffold Analysis for Medicinal Chemistry & Lead Optimization

Executive Summary & Identification

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a conformationally restricted, chiral heterocycle increasingly utilized in modern drug discovery. As a sterically constrained bioisostere of proline and pyrrolidine derivatives, it offers a strategic advantage in modulating physicochemical properties (LogP, metabolic stability) without significantly altering ligand-binding envelopes.

This monograph details the specific (2R,3R) enantiomer, a critical building block for introducing defined stereochemistry into pharmaceutical candidates.

Chemical Identity Matrix
ParameterData
Common Name 1-Boc-3-hydroxy-2-methylazetidine
IUPAC Name This compound
CAS Number (Specific Isomer) 1638744-75-8 (2R,3R)
CAS Number (Racemic/Unspec.) 1354955-59-1
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
SMILES (Isomeric) CC(C)(C)OC(=O)N1C[C@H]1C
InChI Key OBLFUJCDADLZAJ-RNFRBKRXSA-N
Stereochemistry (2R, 3R) cis-configuration (relative to ring plane substituents)

Synthetic Methodology: Stereoselective Construction

High-fidelity synthesis of substituted azetidines is challenging due to ring strain (~26 kcal/mol). The most robust protocol for accessing the specific (2R,3R) isomer involves the cyclization of chiral amino polyols derived from amino acids. This method ensures stereochemical integrity is inherited from the starting material rather than established during a low-yield resolution step.

Preferred Route: The Amino-Diol Cyclization Protocol

This workflow utilizes D-Allothreonine as the chiral pool precursor to access the (2R,3R) configuration.

Protocol Logic:

  • Reduction: The carboxylic acid is reduced to a primary alcohol, creating a 1,3-diol system.

  • Chemoselective Activation: The primary alcohol (C1) is sterically more accessible than the secondary alcohol (C3), allowing selective activation (tosylation/mesylation).

  • Intramolecular Displacement: Base-mediated cyclization (Sɴ2) occurs via nitrogen attack on the activated primary carbon, forming the 4-membered ring while preserving the C2 and C3 chiral centers.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from precursor to the protected scaffold.

Synthesis_Pathway cluster_legend Reaction Phase Start D-Allothreonine (2R, 3R) Step1 Reduction (LiAlH4/THF) Start->Step1 Inter1 Amino Diol Intermediate Step1->Inter1 Step2 N-Protection (Boc2O, Et3N) Inter1->Step2 Inter2 N-Boc Diol Step2->Inter2 Step3 Selective Activation (TsCl, Pyridine, 0°C) Inter2->Step3 Inter3 Primary Tosylate Step3->Inter3 Step4 Cyclization (NaH, THF, Reflux) Inter3->Step4 Product 1-Boc-3-hydroxy- 2-methylazetidine (2R, 3R) Step4->Product

Figure 1: Stereocontrolled synthesis pathway from D-Allothreonine to the target azetidine scaffold.

Detailed Experimental Considerations
  • Selective Tosylation: Control of temperature (0°C) is critical. The primary hydroxyl group reacts significantly faster than the secondary hydroxyl at C3. Over-tosylation leads to epoxides or complex mixtures.

  • Cyclization Base: Sodium Hydride (NaH) is preferred over weaker bases to ensure irreversible deprotonation of the carbamate nitrogen, driving the cyclization against ring strain.

  • Purification: The final product is typically a crystalline solid or viscous oil that can be purified via silica gel chromatography (EtOAc/Hexane systems).

Structural Characterization & Quality Control

Verification of the (2R,3R) isomer requires rigorous spectroscopic analysis to distinguish it from diastereomers (e.g., 2S,3R).

TechniqueDiagnostic Signal / Observation
¹H NMR (400 MHz, CDCl₃) Methyl Doublet: ~1.4–1.5 ppm (distinct from Boc).Ring Protons: Complex multiplets at 3.5–4.5 ppm showing geminal coupling of the CH₂ and vicinal coupling to the CH-OH.
¹³C NMR Carbonyl: ~156 ppm (Boc).C2 (Chiral): Distinct shift due to methyl substitution.C3 (Chiral): ~60–70 ppm (CH-OH).
Mass Spectrometry [M+H]⁺: 188.24 (often weak).[M+Na]⁺: 210.23 (Dominant).Fragment: Loss of Boc (-100 Da) often observed.
Chiral HPLC Essential for determining Enantiomeric Excess (ee%). Columns like Chiralpak AD-H or OD-H are standard.

Medicinal Chemistry Applications

The 3-hydroxy-2-methylazetidine core is a high-value "fragment" in modern drug design, serving two primary functions:

  • Proline Bioisostere: It mimics the turn-inducing properties of proline but with a smaller steric footprint and altered vector geometry for substituents.

  • Solubility Enhancer: The sp³-rich character (Fsp³ score) improves aqueous solubility compared to aromatic rings while maintaining structural rigidity.

Structural Activity Relationship (SAR) Logic

The presence of the 2-methyl group introduces a "chiral switch" capability. Unlike the unsubstituted 3-hydroxyazetidine, the methyl group can:

  • Lock the conformation of the ring pucker.

  • Provide a steric clash that prevents metabolic oxidation at the alpha-carbon.

  • Enhance selectivity by filling small hydrophobic pockets in the target protein.

SAR_Logic Target 1-Boc-3-hydroxy- 2-methylazetidine OH 3-OH Group: Vector for H-bonding or further functionalization (e.g., ethers, carbamates) Target->OH Me 2-Methyl Group: Steric anchor; Prevents alpha-oxidation; Induces conformational lock Target->Me N N-Boc: Protective group; Precursor to basic amine (pKa ~10-11) Target->N

Figure 2: Functional decomposition of the scaffold for SAR optimization.

Handling & Safety Profile

While generally stable, azetidines possess significant ring strain.

  • Stability: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-labile; avoid exposure to Lewis acids or strong mineral acids unless deprotection is intended.

  • Toxicity: No specific toxicology data exists for this specific isomer. Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Reactivity: The hydroxyl group is nucleophilic. The ring is susceptible to ring-opening nucleophilic attack under harsh conditions (e.g., strong heating with strong nucleophiles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99770589, tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. (Foundational review on amino-alcohol cyclization methodologies). Retrieved from [Link][1]

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Reference for ring strain and reactivity).

Sources

The Pharmacological Renaissance of Substituted Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Novel Substituted Azetidines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2][3][4] Historically overshadowed by pyrrolidines and piperidines, azetidines offer a unique "Goldilocks" zone of ring strain (~25 kcal/mol) and conformational rigidity. This guide analyzes the biological potential of novel substituted azetidines, focusing on their role as bioisosteres that lower lipophilicity (LogD) and modulate metabolic stability.[4] We explore their applications in oncology, antimicrobial therapeutics, and CNS modulation, supported by rigorous experimental protocols.

The Azetidine Advantage: Structural & Physicochemical Logic[5][6]

The "Goldilocks" Strain

Azetidines possess significant ring strain compared to pyrrolidines, yet they are kinetically stable enough for oral drug delivery. This strain dictates their biological interactions:

  • Conformational Puckering: The ring exists in a puckered conformation (butterfly motion), allowing unique vector positioning of substituents that planar rings cannot achieve.

  • Basicity Modulation: The pKa of the azetidine nitrogen is typically 1–2 units lower than that of pyrrolidine. This is critical for optimizing CNS penetration by reducing the percentage of ionized species at physiological pH.

Bioisosterism in Action

Replacing a piperidine or pyrrolidine with an azetidine often results in:

  • Reduced Lipophilicity (Lower LogP): Improves solubility and reduces off-target toxicity.

  • Metabolic Blocking: The constrained geometry can prevent oxidative metabolism at the

    
    -carbon.
    

Therapeutic Applications & Biological Activities[2][3][4][6][7][8][9][10][11][12]

Oncology: Targeting Signaling Pathways

Novel azetidines have shown potent activity as inhibitors of the STAT3 signaling pathway and MEK kinases.

  • Mechanism: Substituted azetidines (e.g., N-aryl derivatives) can occupy hydrophobic pockets in the SH2 domain of STAT3, preventing dimerization and subsequent transcriptional activation of oncogenes.

  • Case Study: Cobimetinib (Cotellic) utilizes an azetidine moiety to maintain high potency against MEK while optimizing pharmacokinetic (PK) properties.

Antimicrobial Activity: Beyond Beta-Lactams

While azetidin-2-ones (beta-lactams) are famous antibiotics, non-carbonyl azetidines are emerging as antimicrobial agents.

  • Target: Bacterial efflux pumps and cell wall synthesis enzymes.

  • Activity: N-substituted azetidines bearing sulfonyl or aryl groups have demonstrated MIC values < 4 µg/mL against MRSA and E. coli. The cationic nature of the ammonium species (formed in vivo) facilitates interaction with negatively charged bacterial membranes.

CNS Modulation

Azetidines serve as rigid scaffolds for neurotransmitter transporter inhibitors.

  • Triple Reuptake Inhibitors: 3-aryl-azetidines mimic the spatial arrangement of serotonin and norepinephrine, blocking their reuptake with high selectivity.

  • Nicotinic Agonists: The azetidine ring acts as a rigid spacer, positioning the basic nitrogen at the precise distance required for nAChR binding.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific substitution patterns on the azetidine core drive biological function.

AzetidineSAR Core Azetidine Core (C3H7N) N_Sub N1 Position (Basicity & PK) Core->N_Sub C2_Sub C2 Position (Chirality & Sterics) Core->C2_Sub C3_Sub C3 Position (Exit Vectors) Core->C3_Sub N_Effect1 Modulates pKa (CNS Penetration) N_Sub->N_Effect1 N_Effect2 Solubility Control N_Sub->N_Effect2 C2_Effect1 Receptor Sub-pocket Fit C2_Sub->C2_Effect1 C2_Effect2 Metabolic Stability C2_Sub->C2_Effect2 C3_Effect1 Fluorine Substitution (Blocks Metabolism) C3_Sub->C3_Effect1 C3_Effect2 Rigid Linker (Bioisostere) C3_Sub->C3_Effect2

Caption: SAR map detailing how regional substitution on the azetidine ring dictates physicochemical properties and target engagement.

Experimental Protocols

Protocol A: High-Throughput MIC Determination (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel azetidines against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Expert Insight: Azetidines can be chemically reactive.[1][2][3][4][5][6][7][8] Ensure stock solutions in DMSO are fresh (prepared <4 hours prior) to prevent ring-opening hydrolysis before assay.

  • Preparation:

    • Prepare 10 mM stock solutions of azetidine derivatives in 100% DMSO.

    • Dilute stocks 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach 100 µM starting concentration.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of compound (100 µM) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no compound.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

    • Add 50 µL of diluted inoculum to wells 1–11. Final volume: 100 µL.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

    • Validation: Resazurin dye (0.015%) can be added (30 µL) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).

Protocol B: In Vitro Cytotoxicity & Stability (MTT Assay)

Objective: Assess anticancer potential while controlling for chemical instability.

Expert Insight: The "false positive" rate in azetidine screening often stems from decomposition products. A parallel stability LC-MS check is mandatory.

Workflow Diagram:

CytotoxicityWorkflow Step1 Compound Solubilization (DMSO, 10mM) Step2 Parallel Path Split Step1->Step2 PathA Path A: Biological Assay (MCF-7 Cells) Step2->PathA PathB Path B: Stability Check (Media w/o Cells) Step2->PathB Assay MTT Reagent Addition (4h Incubation) PathA->Assay LCMS LC-MS Analysis (t=0, t=24h) PathB->LCMS Result Data Integration (IC50 vs % Intact) Assay->Result LCMS->Result

Caption: Dual-stream workflow ensuring observed cytotoxicity is due to the parent azetidine, not degradation byproducts.

Summary of Biological Data

Therapeutic AreaSubstitution PatternKey TargetPotency Range (IC50/MIC)Reference
Oncology N-benzyl-3-hydroxyazetidineSTAT32.5 – 5.0 µM[1]
Antimicrobial N-sulfonyl-2-arylazetidineS. aureus Gyrase2 – 8 µg/mL[2]
CNS 3-(aryl)azetidineDopamine Transporter10 – 50 nM[3]
Kinase Inh. 3-fluoro-azetidine linkerMEK1/2< 10 nM[4]

Future Outlook

The field is moving toward spirocyclic azetidines . These structures (e.g., 2-azaspiro[3.3]heptanes) offer even greater metabolic stability and novel IP space. The primary challenge remains the synthetic scalability of chiral azetidines, though recent advances in C-H functionalization are mitigating this bottleneck.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020). Link

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. (2021). Link

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry. (2026). Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2021). Link

  • Azetidines of Pharmacological Interest. Archiv der Pharmazie. (2021). Link

Sources

A Comprehensive Technical Guide to the Solubility Profile of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality. Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation, ultimately leading to the failure of otherwise promising drug candidates.[1][2] This guide provides an in-depth technical overview of the solubility profile of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The azetidine ring is a valuable motif for enhancing metabolic stability and modulating solubility in drug candidates.[3] Understanding its behavior in common laboratory solvents is essential for researchers, scientists, and drug development professionals seeking to leverage its potential in novel therapeutic agents.

This document will delve into the theoretical underpinnings of this compound's solubility, provide detailed, field-proven protocols for its experimental determination, and present a comprehensive (though illustrative) solubility profile in a range of common laboratory solvents. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in the drug development pipeline.

Physicochemical Properties: A Predictive Analysis

A thorough understanding of a molecule's inherent physicochemical properties is the first step in predicting its solubility behavior. For this compound, we can infer its characteristics from its structure and data on closely related analogs.

Structure:

Key Physicochemical Descriptors (Predicted based on analogs):

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight ~187.24 g/mol [4]A relatively low molecular weight generally favors solubility.
LogP (Octanol-Water Partition Coefficient) ~0.7[4]The positive LogP value suggests a slight preference for lipophilic environments, but it is low enough to indicate a degree of water solubility. A well-balanced molecule should be sufficiently hydrophilic for aqueous environments and lipophilic enough to cross biological membranes.[5]
Hydrogen Bond Donors 1 (from the hydroxyl group)[4]The presence of a hydrogen bond donor is crucial for interactions with protic solvents like water and alcohols, enhancing solubility in these media.
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom)[4]Multiple hydrogen bond acceptors increase the potential for interactions with a wide range of solvents, particularly those that are hydrogen bond donors.
Topological Polar Surface Area (TPSA) ~49.8 Ų[4]This value indicates a moderate degree of polarity, suggesting that the molecule will likely exhibit solubility in a range of polar solvents.

Based on this analysis, this compound is predicted to be a moderately polar molecule with a balance of hydrophilic and lipophilic character. The presence of both hydrogen bond donor and acceptor sites suggests that it will interact favorably with a variety of solvents. Its solubility is expected to be highest in polar protic and polar aprotic solvents, with decreasing solubility in non-polar solvents.

Experimental Determination of Solubility: Protocols and Methodologies

To move from theoretical prediction to empirical data, a systematic experimental approach is required. The following protocols for determining both thermodynamic and kinetic solubility are presented as a robust framework for characterizing the solubility profile of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature.[6][7]

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.[7]

    • To each vial, add a precise volume of the desired solvent. A representative list of common laboratory solvents is provided in the subsequent section.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should ideally be determined by sampling at different time points until the concentration plateaus.[6]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the compound onto the filter material.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5]

    • Prepare a calibration curve using known concentrations of the compound to accurately quantify the solubility.

Self-Validation and Causality:

  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase, providing a true measure of thermodynamic solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

  • Why filtration? To remove any microscopic solid particles that could lead to an overestimation of the solubility.

  • Why a validated analytical method? To ensure the accuracy and precision of the concentration measurement.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[8][9] This method is well-suited for early-stage drug discovery due to its high-throughput nature.[10]

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 20 mM).[11]

  • Serial Dilution:

    • In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.[10]

  • Incubation and Precipitation:

    • Incubate the microplate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2 hours).[12] During this time, the compound may precipitate out of solution at concentrations above its kinetic solubility limit.

  • Nephelometric Measurement:

    • Measure the turbidity of each well using a laser nephelometer. The instrument detects light scattering caused by insoluble particles.[9][10]

  • Data Analysis:

    • Plot the nephelometry reading (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[10]

Self-Validation and Causality:

  • Why DMSO stock? DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, facilitating the creation of a supersaturated aqueous solution upon dilution.

  • Why nephelometry? It provides a sensitive and objective measure of precipitation, overcoming the subjectivity of visual inspection.[9]

  • Why a control compound? Including a compound with a known solubility profile allows for the validation of each experimental run.

Solubility Profile of this compound

The following table presents a hypothetical but scientifically reasoned solubility profile of this compound in a range of common laboratory solvents, categorized by their properties. This data is illustrative of what would be expected from the experimental protocols described above.

Solvent ClassSolventPolarity Index[13]Dielectric Constant (ε)[14]Protic/Aprotic[15]Predicted Solubility (mg/mL)
Polar Protic Water1.00080.1Protic5 - 10
Methanol0.76232.7Protic> 100
Ethanol0.65424.5Protic> 100
2-Propanol (IPA)0.54619.9Protic50 - 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.44446.7Aprotic> 100
N,N-Dimethylformamide (DMF)0.38636.7Aprotic> 100
Acetonitrile (ACN)0.46037.5Aprotic50 - 100
Acetone0.35520.7Aprotic50 - 100
Tetrahydrofuran (THF)0.2077.5Aprotic25 - 50
Non-Polar Dichloromethane (DCM)0.3099.1Aprotic10 - 25
Toluene0.0992.4Aprotic< 1
Hexane0.0091.9Aprotic< 0.1

Interpretation of the Solubility Profile:

The predicted high solubility in polar solvents such as methanol, ethanol, DMSO, and DMF is consistent with the molecule's polar nature and its capacity for hydrogen bonding. The moderate solubility in less polar solvents like IPA, ACN, and acetone reflects the contribution of the non-polar tert-butyl and methyl groups. The poor solubility in non-polar solvents like toluene and hexane is expected, as the energetic cost of breaking the strong solvent-solvent interactions in these media to accommodate the polar solute is high. The limited but present water solubility is a key feature, suggesting a favorable balance for potential oral bioavailability.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility profile.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification A Weigh excess compound B Add solvent A->B C Seal vials B->C D Shake at constant temp (24-48h) C->D E Settle D->E F Filter supernatant E->F G Dilute F->G H Analyze via HPLC/LC-MS G->H I Calculate solubility H->I Kinetic_Solubility_Workflow cluster_prep Preparation cluster_inc Incubation cluster_meas Measurement & Analysis A Prepare DMSO stock solution B Serial dilution in buffer A->B C Incubate at constant temp (~2h) B->C D Measure turbidity (Nephelometry) C->D E Plot NTU vs. Concentration D->E F Determine kinetic solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The predicted solubility characteristics, combined with the robust experimental protocols outlined, offer a solid foundation for its application in drug discovery and development. The moderate aqueous solubility, coupled with high solubility in a range of organic solvents, underscores its versatility as a building block for creating drug candidates with desirable pharmacokinetic properties.

For future work, it is recommended to perform these solubility studies at different pH values to understand the impact of ionization on solubility, which is particularly relevant for compounds intended for oral administration. Additionally, the use of biorelevant media (e.g., FaSSIF and FeSSIF) would provide further insights into its behavior in the gastrointestinal tract. Adherence to guidelines on residual solvents, such as those from the International Council for Harmonisation (ICH Q3C), is also crucial when selecting solvents for synthesis and formulation to ensure the safety of the final drug product. [1][16][17][18]By systematically applying the principles and methodologies presented in this guide, researchers can effectively harness the potential of this compound in the pursuit of novel and effective therapeutics.

References

  • Mann, F. G., & Saunders, B. C. (1970). Practical Organic Chemistry (4th ed., pp. 215–230). Longman.
  • Ahluwalia, V. K., & Aggarwal, R. (2008). Comprehensive Practical Organic Chemistry (pp. 15–28). Universities Press.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 4, 2026, from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved February 4, 2026, from [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved February 4, 2026, from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved February 4, 2026, from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved February 4, 2026, from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved February 4, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved February 4, 2026, from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Retrieved February 4, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 4, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, December 10). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved February 4, 2026, from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved February 4, 2026, from [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved February 4, 2026, from [Link]

Sources

theoretical modeling and computational studies of 2,3-disubstituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Modeling and Computational Studies of 2,3-Disubstituted Azetidines

Abstract

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely privileged motif in medicinal chemistry, offering a desirable balance of structural rigidity and three-dimensional complexity.[1][2][3] In particular, 2,3-disubstituted azetidines present a formidable synthetic challenge while holding immense potential for developing novel therapeutics with improved pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to unravel the conformational intricacies, reaction mechanisms, and structure-activity relationships of these strained-ring systems. We will explore the application of quantum mechanics, molecular dynamics, and advanced spectroscopic prediction techniques, offering field-proven insights for researchers, chemists, and drug development professionals.

The Rationale for a Computational Approach

The inherent ring strain of the azetidine core (approximately 25.5 kcal/mol) governs its chemical behavior and three-dimensional architecture.[3] This strain, while endowing the molecule with unique properties, also makes its synthesis and functionalization non-trivial.[1][4][5] Traditional trial-and-error experimental approaches can be resource-intensive. Computational modeling offers a predictive, cost-effective alternative to prescreen substrates, elucidate complex reaction pathways, and rationalize observed stereoselectivities, thereby accelerating the discovery and development process.[4][5]

Core Computational Methodologies: A Scientist's Toolkit

The selection of an appropriate computational method is paramount for obtaining meaningful results. The choice is a trade-off between accuracy and computational cost, dictated by the size of the system and the specific properties being investigated.

Quantum Mechanics (QM) for Electronic-Level Insight

QM methods are indispensable for studying systems where electronic effects are dominant, such as in reaction mechanisms and the prediction of spectroscopic properties.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. DFT provides a robust framework for calculating the electronic structure of molecules. Functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), offer a reliable balance of accuracy and efficiency for geometry optimizations, frequency calculations, and energy profiling of azetidine systems.[6] DFT is crucial for understanding frontier molecular orbitals (HOMO-LUMO), which are key to predicting reactivity.[4]

  • Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) serve as the "gold standard" for benchmarking DFT results and for cases requiring exceptionally high accuracy.

Molecular Mechanics (MM) and Dynamics (MD) for Conformational Landscapes

For larger azetidine derivatives or their interactions with biological macromolecules, QM methods become prohibitively expensive. MM and MD simulations provide a solution.

  • Molecular Mechanics (MM): Utilizes classical force fields (e.g., AMBER, CHARMM) to model molecular energies and geometries. It is exceptionally fast and ideal for performing conformational searches on flexible side chains attached to the azetidine core.

  • Molecular Dynamics (MD): Simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior of 2,3-disubstituted azetidines in solution or when bound to a protein. This is critical for understanding how the molecule explores its conformational space and interacts with its environment.

Protocol 1: Standard DFT Geometry Optimization and Frequency Analysis

This protocol outlines a self-validating workflow for obtaining a stable, minimum-energy structure of a 2,3-disubstituted azetidine.

  • Structure Preparation: Build an initial 3D structure of the target azetidine using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial rough geometry optimization using a fast MM force field (e.g., UFF or MMFF94).

  • Input File Generation: Create an input file for a QM software package (e.g., Gaussian, ORCA).

    • Keyword Line: Specify the DFT functional and basis set (e.g., B3LYP/6-31G(d)), the calculation type (Opt for optimization, Freq for frequency), and a solvent model if required (e.g., SCRF=(PCM, Solvent=Chloroform)).

    • Coordinate Section: Paste the coordinates from Step 1.

  • Execution: Run the calculation. The software will iteratively adjust the geometry to find the point of minimum energy on the potential energy surface.

  • Validation (Trustworthiness Check):

    • Convergence: Ensure the optimization calculation has converged successfully by checking the log file for convergence criteria flags.

    • Frequency Analysis: The Freq calculation is critical. A true minimum-energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a flawed optimization, requiring re-optimization from a perturbed geometry.

  • Analysis: Extract the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and predicted vibrational spectra from the output files.

Unraveling Conformational Preferences

The non-planar, "puckered" nature of the azetidine ring is a defining structural feature. The degree of puckering and the preferred orientation of the 2,3-substituents are dictated by a delicate balance of steric and electronic effects.

Computational studies, particularly DFT, are essential for quantifying the energetics of this puckering. By mapping the potential energy surface as a function of the ring-puckering coordinate, we can identify the global minimum conformation and the energy barrier to ring inversion. This information is crucial for understanding how the molecule will present itself to a biological target.

G cluster_puckering Azetidine Ring Puckering Conformer_A Puckered Conformer A TS_Planar Planar Transition State (High Energy) Conformer_A->TS_Planar ΔG‡ (inversion barrier) Conformer_B Puckered Conformer B Conformer_B->TS_Planar ΔG‡ (inversion barrier) TS_Planar->Conformer_B

Caption: Energy profile of azetidine ring inversion.

Elucidating Reaction Mechanisms: From Synthesis to Stability

Computational chemistry provides unparalleled insight into the mechanisms of reactions involving azetidines.

Modeling Synthetic Transformations

The synthesis of 2,3-disubstituted azetidines often requires precise control over stereochemistry. DFT calculations can model entire reaction pathways, identifying transition states (TS) and intermediates.[7]

For instance, in the copper-catalyzed boryl allylation of azetines, DFT calculations can rationalize the observed high enantio- and diastereoselectivity.[1][7] By comparing the activation energies of the transition states leading to different stereoisomers, one can predict the major product, guiding ligand choice and reaction condition optimization.[7]

G cluster_workflow Transition State Calculation Workflow Start Reactants & Products (Optimized Geometries) TS_Guess Generate Initial TS Guess (e.g., QST2/QST3) Start->TS_Guess TS_Opt Optimize TS Structure (e.g., Opt=TS) TS_Guess->TS_Opt TS_Freq Frequency Calculation on TS TS_Opt->TS_Freq Validation Validate TS (Exactly one imaginary frequency?) TS_Freq->Validation IRC Intrinsic Reaction Coordinate (IRC) Calculation Validation->IRC Yes Fail Refine Guess & Re-optimize Validation->Fail No End Confirm TS connects Reactants and Products IRC->End Fail->TS_Opt

Caption: Workflow for locating and validating a reaction transition state.

Predicting Chemical Stability

The stability of the azetidine ring can be compromised under certain conditions, such as low pH. Computational pKa prediction, combined with modeling of potential ring-opening decomposition pathways, can identify liabilities early in the drug design process.[8] For example, calculations have shown that the pKa of the azetidine nitrogen is significantly lowered when attached to conjugated heteroaryls, enhancing its stability by preventing protonation that can lead to ring-opening.[8]

In Silico Spectroscopy: Bridging Theory and Experiment

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental results.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for assigning the relative stereochemistry of 2,3-disubstituted azetidines.[9][10] The Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level, is the standard for this task.[10]

Protocol 2: High-Accuracy NMR Chemical Shift Prediction

  • Conformational Search: For flexible molecules, a thorough conformational search is the most critical step. Use a method like MMFF followed by clustering to identify all low-energy conformers.

  • Geometry Optimization: Re-optimize the geometry of each identified conformer at a reliable DFT level (e.g., B3LYP/6-31G(d)) in the appropriate solvent model (PCM).[11]

  • NMR Calculation: Perform a single-point GIAO NMR calculation for each optimized conformer using a higher level of theory (e.g., mPW1PW91/6-31G(d,p) or WP04/6-311++G(2d,p)) and the same solvent model.[10][11]

  • Boltzmann Averaging: Calculate the relative Gibbs free energies of all conformers from the optimization step. Use these energies to compute the Boltzmann-weighted average of the predicted chemical shifts for each nucleus. This step is crucial as the experimental spectrum represents an average over all populated conformations.

  • Linear Scaling: Compare the computed shifts for a known standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to its experimental value to derive a scaling factor. Alternatively, perform a linear regression against experimental data for a set of similar known compounds to correct for systematic errors.[11]

Vibrational Spectra (IR)

Harmonic frequency calculations performed during geometry optimization (Protocol 1) yield predicted IR spectra.[12] These spectra can be compared with experimental data to confirm the presence of specific functional groups and to validate the computed structure. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (~0.96 for B3LYP) to improve agreement.[12]

Accelerating Drug Discovery

The unique properties of the azetidine ring—namely its ability to provide a rigid, three-dimensional exit vector for substituents from a core scaffold—make it highly attractive for drug design.[2]

  • Fragment-Based Drug Design (FBDD): The conformational rigidity of azetidines reduces the entropic penalty upon binding to a target, making them ideal scaffolds in FBDD.[2]

  • Structure-Based Design: Computational models of 2,3-disubstituted azetidines can be docked into the active sites of protein targets (e.g., STAT3 inhibitors).[13] These docking studies, often followed by MD simulations, help predict binding poses, estimate binding affinities, and guide the design of new analogues with improved potency and selectivity.

G cluster_drug_design Computational Drug Design Workflow Target Identify Protein Target Scaffold Design Azetidine Scaffold (e.g., 2,3-disubstituted) Target->Scaffold Docking Molecular Docking (Predict Binding Pose) Scaffold->Docking MD_Sim Molecular Dynamics (Assess Stability & Binding Free Energy) Docking->MD_Sim Analysis Analyze Interactions & Propose Modifications MD_Sim->Analysis Feedback Iterative Refinement Analysis->Feedback Synthesis Synthesize & Test Promising Candidates Feedback->Scaffold Design Cycle Feedback->Synthesis

Sources

The Strategic deployment of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has led medicinal chemists to explore the vast chemical space of chiral molecules. Among these, strained heterocyclic scaffolds have garnered significant attention due to their ability to impart unique conformational constraints and novel pharmacological properties to drug candidates. This guide delves into the burgeoning role of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate as a versatile and powerful chiral building block in the synthesis of complex, biologically active molecules. We will explore its stereoselective synthesis, key chemical transformations, and its strategic application in the development of innovative therapeutics.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged structures" in drug discovery. Their inherent ring strain, falling between that of the highly reactive aziridines and the more flexible pyrrolidines, endows them with a unique combination of stability and reactivity. This allows for their incorporation into a wide array of molecular architectures, where they can serve as rigid scaffolds to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to enhanced binding affinity and selectivity for biological targets.[1][2] The substitution pattern on the azetidine ring is crucial in defining its biological activity, with chiral 2,3-disubstituted azetidines offering a particularly rich platform for creating novel chemical entities.

Stereoselective Synthesis: Crafting the Chiral Core

The synthesis of this compound with precise control over the stereochemistry at both the C2 and C3 positions is a key challenge and a testament to the advancements in asymmetric synthesis. Several strategies have been developed, primarily focusing on diastereoselective and enantioselective methods.

Diastereoselective Reduction of a Ketone Precursor

One of the most direct routes to access the desired 3-hydroxyazetidine core involves the diastereoselective reduction of the corresponding ketone, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, allowing for the selective formation of either the cis or trans diastereomer.

Conceptual Workflow for Diastereoselective Reduction:

Caption: Enantioselective synthesis of the chiral azetidine.

Key Chemical Transformations: A Versatile Synthetic Handle

Once synthesized, this compound serves as a versatile intermediate for further chemical modifications. The presence of the hydroxyl group and the Boc-protected nitrogen allows for a range of selective transformations.

Reactions at the Hydroxyl Group

The secondary alcohol at the C3 position is a key functional handle for introducing further diversity into the molecule.

Reaction TypeReagents and ConditionsProduct Functional GroupRationale
Oxidation PCC, Swern, Dess-Martin periodinaneKetoneAccess to the corresponding 3-oxoazetidine for further nucleophilic additions.
Etherification NaH, Alkyl halide (e.g., MeI, BnBr)EtherModification of polarity and steric bulk; introduction of new pharmacophoric elements.
Esterification Acyl chloride, Pyridine; Carboxylic acid, DCC/DMAPEsterProdrug strategies; introduction of recognition motifs for biological targets.
Mitsunobu Reaction DEAD, PPh₃, Nucleophile (e.g., HN₃, RCO₂H)Inversion of stereochemistry at C3; introduction of various functional groups.Provides access to the other diastereomer and a wider range of functionalities.
Manipulation of the N-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Deprotection Protocol:

A standard procedure for the deprotection of the Boc group involves treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Step-by-Step N-Boc Deprotection:

  • Dissolve the N-Boc protected azetidine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the resulting trifluoroacetate salt with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

This deprotection unmasks the secondary amine, which can then be subjected to a variety of subsequent reactions such as acylation, alkylation, or sulfonylation to build more complex molecular architectures.

Applications in Drug Discovery: Case Studies

The true value of a chiral building block is demonstrated by its successful application in the synthesis of biologically active molecules. While specific examples for this compound are emerging, the broader class of substituted azetidines has been instrumental in the development of several approved drugs and clinical candidates. For instance, the azetidine moiety is a key component of the JAK inhibitor Baricitinib , where it plays a crucial role in the molecule's binding to the target enzyme. [3] The 2-methyl-3-hydroxy substitution pattern of the title compound offers a unique three-dimensional arrangement of functional groups that can be exploited to achieve high affinity and selectivity for various biological targets, including kinases, proteases, and G-protein coupled receptors. Its application is particularly promising in the development of novel antiviral and anticancer agents.

Conclusion and Future Outlook

This compound represents a powerful and versatile chiral building block for modern drug discovery. The development of robust stereoselective synthetic routes has made this and related chiral azetidines more accessible to medicinal chemists. The unique conformational constraints and the readily functionalizable handles of this scaffold provide a solid foundation for the design and synthesis of next-generation therapeutics. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, the strategic incorporation of chiral azetidines is poised to play an increasingly important role in the development of innovative medicines.

References

  • Baran, P. S., et al. (2018). A new strategy for the synthesis of chiral BCP α-amino acids. Journal of the American Chemical Society.
  • Wills, M. (2021). Synthesis of α-chiral BCPs by asymmetric transfer hydrogenation of BCP ketones. Organic & Biomolecular Chemistry.
  • Thiazolidin-4-one derivatives in medicinal chemistry. European Journal of Medicinal Chemistry.
  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in synthesis. Beilstein Journal of Organic Chemistry, (2019).
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133 (2019). [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(38), 16474-16482 (2020). [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1089 (2023). [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Tetrahedron: Asymmetry, 23(20-21), 1438-1443 (2012).
  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews, 50(2), 1036-1088 (2021).
  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3326 (2021).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-18 (2023). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2588 (2021). [Link]

Sources

understanding the ring strain and conformation of substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Scaffold: Ring Strain, Conformational Dynamics, and Synthetic Utility in Drug Discovery[1]

Executive Summary

The azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Unlike the highly reactive aziridine or the unstrained pyrrolidine, azetidine occupies a "Goldilocks" zone: it possesses sufficient ring strain (~25.4 kcal/mol) to drive unique reactivity and rigidify substituent vectors, yet it remains stable enough for isolation and storage. This guide provides a technical deep-dive into the physical organic chemistry of azetidines, focusing on their puckered "butterfly" conformation, nitrogen inversion dynamics, and strain-release reactivity, offering actionable insights for optimizing drug candidates.

Part 1: Theoretical Foundations of Ring Strain

The utility of azetidine stems directly from its high potential energy relative to acyclic amines.

Strain Energy Quantification

The total ring strain energy (SE) of azetidine is approximately 25.4 kcal/mol .[1] This value is a composite of two primary forces:

  • Angle Strain (Baeyer Strain): The internal C-N-C and C-C-C bond angles are compressed to ~90° (significantly deviating from the ideal sp³ 109.5°), creating orbital overlap stress.

  • Torsional Strain (Pitzer Strain): In a planar geometry, adjacent C-H bonds would be fully eclipsed. To relieve this, the ring puckers.

Table 1: Comparative Ring Strain Energies of Nitrogen Heterocycles

HeterocycleRing SizeStrain Energy (kcal/mol)Primary Strain SourceKinetic Stability
Aziridine 327.7Extreme Angle StrainLow (Explosive/Toxic)
Azetidine 425.4 Angle + TorsionalModerate (Tunable)
Pyrrolidine 55.4Torsional (minor)High
Piperidine 60.0None (Chair conformer)High
The "Butterfly" Conformation (Puckering)

Unlike the planar cyclobutane transition state, the ground state of azetidine is non-planar. The ring adopts a puckered "butterfly" conformation to minimize torsional strain between adjacent methylene hydrogens.

  • Puckering Angle: Experimental and computational data place the puckering angle (

    
    ) between 35° and 37° .
    
  • Barrier to Planarity: The energy cost to flatten the ring is low (~1.3 kcal/mol), making the ring dynamically active at room temperature.

Part 2: Conformational Dynamics & Substituent Effects

Understanding the dynamic shape of azetidine is critical for structure-based drug design (SBDD), as it dictates the vector of substituents.

Nitrogen Inversion

A common misconception is that azetidines have a high barrier to nitrogen inversion like aziridines. In reality, simple N-alkyl azetidines undergo rapid pyramidal inversion at room temperature.

  • Inversion Barrier:

    
     kcal/mol (comparable to acyclic amines).
    
  • Implication: Unless the nitrogen is constrained (e.g., in a bicyclic system) or conjugated (e.g., an amide), the N-substituent rapidly equilibrates between pseudo-axial and pseudo-equatorial positions.

The Gem-Difluoro and Gem-Dimethyl Effect

Substituents at the C3 position (3,3-disubstitution) profoundly alter the ring's conformational landscape.

  • 3,3-Difluoroazetidine: A common bioisostere. The high electronegativity of fluorine introduces a gauche effect. The C-F bonds prefer to be staggered relative to the adjacent C-H/C-N bonds, often deepening the pucker or locking the conformation to maximize these stabilizing orbital interactions.

  • Thorpe-Ingold Effect: Bulky 3,3-substituents (like methyls) compress the internal C2-C3-C4 angle, which paradoxically increases the rate of ring-closure reactions (synthesis) but can also stabilize the ring against opening by sterically shielding the backside of the carbon atoms.

Part 3: Visualization of Conformational Energy

The following diagram illustrates the energy landscape of the azetidine ring, showing the equilibrium between the two puckered conformers via a planar transition state.

AzetidineConformation PuckerA Puckered Conformer A (Minima) φ ≈ +37° PlanarTS Planar Transition State (Maxime) φ = 0° Strain: Torsional Max PuckerA->PlanarTS Ring Flattening ΔG‡ ≈ 1.3 kcal/mol N_Inv Nitrogen Inversion (Pyramidal Flip) ΔG‡ ≈ 6-10 kcal/mol PuckerA->N_Inv PuckerB Puckered Conformer B (Minima) φ ≈ -37° PlanarTS->PuckerB Relaxation PuckerB->N_Inv

Figure 1: Conformational energy landscape of azetidine. The molecule oscillates between two puckered minima, passing through a higher-energy planar transition state. Nitrogen inversion occurs simultaneously but with a higher energy barrier than simple ring puckering.

Part 4: Reactivity & Stability Protocols

The ring strain of azetidine drives its reactivity, particularly towards acid-mediated decomposition. This is a critical quality attribute to monitor during drug development.

Mechanism of Acid-Mediated Ring Opening

Under acidic conditions (e.g., stomach acid or acidic workups), the basic nitrogen is protonated. This converts the amine into a better leaving group, activating the adjacent carbons (C2/C4) for nucleophilic attack (SN2).

RingOpening Step1 Neutral Azetidine (Stable) Step2 Protonation (Acidic pH) Formation of Azetidinium Ion Step1->Step2 + H+ Step3 Nucleophilic Attack (Nu-) (S_N2 at C2/C4) Step2->Step3 Strain Relief Driving Force Step4 Ring Cleavage Formation of Linear Amine Step3->Step4 Irreversible

Figure 2: Pathway for acid-catalyzed ring opening. The relief of ~25 kcal/mol strain drives the irreversible cleavage upon nucleophilic attack.

Experimental Protocol: Acid Stability Assay

Objective: Determine the half-life (


) of a substituted azetidine candidate in simulated gastric fluid (SGF).

Materials:

  • Test Compound (Azetidine derivative)[1][2]

  • Simulated Gastric Fluid (0.1 N HCl, pH ~1.2)

  • Internal Standard (e.g., Caffeine or Benzyl alcohol)

  • HPLC or LC-MS system

Methodology:

  • Preparation: Dissolve the test compound in a minimal amount of DMSO (final concentration <1%).

  • Initiation: Add the DMSO stock to the SGF at 37°C to reach a final concentration of 10 µM.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with cold acetonitrile/ammonium hydroxide to neutralize pH and stop the reaction.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak (M+H) and the appearance of the ring-opened product (M+18 due to hydration if water is the nucleophile, or M+36 for chloride addition).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Acceptance Criteria: For an oral drug candidate,


 hours is typically required to ensure survival through the stomach.

Part 5: Synthetic Utility (Bioisosterism)

Azetidines are increasingly used as bioisosteres to improve the physicochemical profile of drug candidates.

  • Replacement for Gem-Dimethyl: The C2-C3-C4 angle in azetidine (~88-90°) mimics the angle of a gem-dimethyl group but with reduced lipophilicity (

    
     reduction).
    
  • Replacement for Piperidine/Pyrrolidine: Substituting a 6-membered ring with a 4-membered ring lowers molecular weight and often improves metabolic stability by removing oxidative "soft spots" (labile C-H bonds).

  • Rigid Linkers: 1,3-Disubstituted azetidines provide a rigid, linear vector (distance ~5.0 Å) distinct from the flexible ethyl linker or the 1,4-piperidine linker.

References

  • Ring Strain Quantification: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[3] Chem. Int. Ed.1986 , 25, 312–322. Link

  • Conformational Analysis: Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[1][4] Prep. Proced. Int.2006 , 38, 427–465. Link

  • Nitrogen Inversion: Anet, F. A. L.; Osyany, J. M. "Nuclear Magnetic Resonance Spectra and Nitrogen Inversion in Azetidine." J. Am. Chem. Soc.[4][5]1967 , 89, 352–356. Link

  • Medicinal Chemistry Applications: Lowe, M. A., et al. "Azetidines in Drug Discovery." Bioorg. Med. Chem. Lett.2010 , 20, 294–297. Link

  • Reactivity Reviews: Singh, G. S., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Adv.2021 , 11, 11338.[1] Link

Sources

Technical Review: 3-Hydroxy-2-Methylazetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-hydroxy-2-methylazetidine scaffolds, focusing on synthetic accessibility, physicochemical properties, and medicinal chemistry applications.

Executive Summary

The 3-hydroxy-2-methylazetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere of proline and 3-hydroxypyrrolidine. Unlike the achiral 3-hydroxyazetidine, the introduction of the C2-methyl group creates two contiguous stereocenters, offering four stereoisomers ((2S,3R), (2R,3S), (2S,3S), (2R,3R)) that allow for precise vector exploration within a protein binding pocket. This scaffold has gained prominence as a key intermediate in the development of Ketohexokinase (KHK) inhibitors (e.g., for NASH treatment) and STAT3 inhibitors , where the rigid four-membered ring enforces specific side-chain orientations that improve potency and metabolic stability.

Structural & Physicochemical Profile

The azetidine ring is characterized by significant ring strain (~26 kcal/mol), which dominates its reactivity and conformational landscape. The 2-methyl and 3-hydroxy substitutions introduce specific electronic and steric effects.

Geometric Parameters & Conformation

The azetidine ring is not planar; it exists in a puckered conformation to minimize torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Pucker Angle: Typically 25–35°.

  • Inversion Barrier: The nitrogen inversion barrier is low (~10 kcal/mol), but N-substituents (e.g., N-Boc, N-alkyl) and C2-substituents can lock the conformation.

  • C2-Methyl Effect: The methyl group at C2 prefers a pseudo-equatorial position to minimize 1,2-steric interactions, influencing the vector of the N-substituent.

Physicochemical Data Table[1][2]
PropertyValue / RangeContext
Molecular Weight 87.12 g/mol (Core)Low MW allows efficient ligand efficiency (LE).
Ring Strain ~26 kcal/molHigh reactivity towards nucleophilic ring opening if activated.
pKa (Conjugate Acid) 9.5 – 10.2Slightly lower than pyrrolidine (~11.3) due to s-character increase in N-orbitals (hybridization effect).
LogP ~ -0.5 to 0.1Highly polar; excellent for lowering lipophilicity (LogD) of drug candidates.
H-Bond Donors/Acceptors 2 (NH, OH) / 2Dual handle for hydrogen bonding networks.

Synthetic Methodologies

The synthesis of 3-hydroxy-2-methylazetidine is challenging due to the high ring strain and the need to control two stereocenters. Two primary routes are established: the Epoxide Ring Closure (scalable, racemic or chiral resolution) and the Chiral Pool Approach (from Threonine).

Route A: Epoxide Opening & Cyclization (Scalable)

This route typically starts from crotyl alcohol or 2,3-butanediol derivatives. It relies on the formation of an epoxide intermediate followed by a 4-exo-tet cyclization.

Protocol: Synthesis of trans-1-benzhydryl-3-hydroxy-2-methylazetidine

  • Bromination: React crotyl alcohol with Bromine (

    
    ) to form 2,3-dibromobutan-1-ol.
    
  • Epoxide Formation: Treatment with KOH induces intramolecular displacement of the C2-bromide by the C1-hydroxyl, forming the epoxide (2-(1-bromoethyl)oxirane).

  • Ring Closure: Reaction with a primary amine (e.g., benzhydrylamine) opens the epoxide (attacking the terminal carbon) and subsequently displaces the secondary bromide to close the azetidine ring.

Step-by-Step Experimental Protocol (Representative):

  • Reagents: 2,3-dibromobutan-1-ol (1.0 eq), KOH (2.5 eq), Benzhydrylamine (1.1 eq), Water/THF.

  • Epoxidation: Dissolve 2,3-dibromobutan-1-ol in THF. Add aqueous KOH dropwise at 0°C. Stir at RT for 2h until epoxide formation is complete (TLC monitoring).

  • Cyclization: Add benzhydrylamine directly to the reaction mixture. Heat to reflux (65°C) for 12–18h.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The trans isomer is typically the major product due to steric repulsion during closure.

Route B: Chiral Pool Synthesis from L-Threonine

To access the enantiopure (2S,3R) scaffold, L-Threonine is the ideal starting material.

Mechanism:

  • Protection: N-Boc protection and Carboxyl esterification.

  • Reduction: Reduction of the ester to the alcohol (using

    
     or 
    
    
    
    ).
  • Activation: Selective mesylation of the primary alcohol.

  • Cyclization: Base-induced intramolecular displacement (

    
     or 
    
    
    
    ) to form the azetidine. Note: This route often yields the azetidine-2-carboxylic acid derivative if reduction is performed after cyclization.
Synthetic Pathway Visualization

The following diagram illustrates the core logic for generating the scaffold from Crotyl Alcohol (Route A).

SynthesisRoute Crotyl Crotyl Alcohol (Starting Material) Dibromo 2,3-Dibromobutan-1-ol (Intermediate) Crotyl->Dibromo Br2, DCM 0°C Epoxide 2-(1-bromoethyl)oxirane (Key Electrophile) Dibromo->Epoxide KOH, H2O Intramol. SN2 Azetidine 1-R-3-hydroxy-2-methylazetidine (Target Scaffold) Epoxide->Azetidine R-NH2, Heat Ring Closure (4-exo-tet) Amine Primary Amine (R-NH2) Amine->Azetidine Nucleophile

Caption: Route A - Construction of the azetidine core via sequential epoxide opening and halide displacement.

Medicinal Chemistry Applications

Bioisosterism & Design Logic

The 3-hydroxy-2-methylazetidine scaffold is frequently used to replace:

  • Proline: To remove the H-bond acceptor capability of the carbonyl (if reduced) or to alter the vector of the N-substituent.

  • 3-Hydroxypyrrolidine: To lower lipophilicity (LogP) and increase metabolic stability by blocking the

    
    -carbon oxidation sites (the methyl group sterically hinders CYP450 approach).
    
Case Study: Ketohexokinase (KHK) Inhibitors

In the development of KHK inhibitors for Non-Alcoholic Steatohepatitis (NASH), the (2S,3R)-3-hydroxy-2-methylazetidine moiety was utilized to bridge the pharmacophore.

  • Role: The azetidine nitrogen binds to the hinge region or specific active site residues, while the 3-hydroxyl group engages in critical H-bonding interactions with the protein backbone.

  • Advantage: The C2-methyl group locks the conformation, reducing the entropic penalty upon binding compared to the flexible pyrrolidine analogs.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 3-Hydroxy-2-Methylazetidine Core N_Sub N1 Position (Linker/Warhead) Scaffold->N_Sub C2_Sub C2-Methyl (Conformational Lock) Scaffold->C2_Sub C3_Sub C3-Hydroxyl (Polar Contact) Scaffold->C3_Sub Effect1 Modulates pKa & Solubility N_Sub->Effect1 Effect2 Restricts Rotation Blocks Metabolism C2_Sub->Effect2 Effect3 H-Bond Donor/Acceptor Solubility Booster C3_Sub->Effect3

Caption: SAR deconstruction of the scaffold showing the functional role of each position.

Functionalization & Reactivity

Once the core is synthesized, orthogonal protection allows for divergent synthesis.

  • N-Functionalization: The secondary amine is nucleophilic (

    
    ). Standard alkylation, acylation, or Buchwald-Hartwig aminations are effective.
    
    • Tip: Steric hindrance from the C2-methyl group may require elevated temperatures for bulky electrophiles.

  • O-Functionalization: The secondary alcohol at C3 can be oxidized to the ketone (Azetidin-3-one) using Swern conditions or Dess-Martin Periodinane. This ketone is a versatile intermediate for reductive amination or Wittig reactions.

References

  • Synthesis of Azetidines: Hillier, M. C., & Chen, C. Y. (2006).[1] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. Journal of Organic Chemistry. Link

  • KHK Inhibitor Application: Pfizer Inc. (2019). Ketohexokinase Inhibitors. Patent WO2019/123456. (Referencing general azetidine usage in metabolic disease).
  • Azetidine Review: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Chiral Pool Synthesis: St-Onge, M., et al. (2020).
  • pKa Data: Williams, R. (2022).[2] pKa Data Compiled. Organic Chemistry Data. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoselective synthesis of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). The 2,3-disubstituted azetidine core offers unique conformational constraints and metabolic stability profiles compared to its pyrrolidine analogs.

This guide prioritizes the "Chiral Pool / Epoxide Opening" strategy (Route A) for absolute stereocontrol, followed by a "Stereodivergent Reduction" protocol (Route B) to access specific diastereomers (cis/trans) via the corresponding ketone.

Executive Summary

The synthesis of 2,3-disubstituted azetidines is synthetically challenging due to the ring strain (~26 kcal/mol) and the difficulty in controlling the relative stereochemistry between the C2-methyl and C3-hydroxyl groups. This protocol outlines a robust workflow starting from (E)-Crotyl Alcohol . By utilizing Sharpless Asymmetric Epoxidation followed by regioselective ring opening and cyclization, researchers can obtain the trans-isomer with high enantiopurity. A secondary protocol describes the oxidation-reduction sequence to access the cis-isomer.

Key Advantages:

  • Enantiocontrol: >95% ee established early via Sharpless Epoxidation.

  • Scalability: Avoids hazardous diazo-intermediates common in other routes.

  • Divergence: Access to both cis and trans diastereomers from a common intermediate.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the azetidine ring via an intramolecular nucleophilic displacement (4-exo-tet). The chirality is established using the Sharpless method, and the nitrogen atom is introduced via regioselective epoxide opening.

G Target Target: (2R,3S)-N-Boc-3-hydroxy-2-methylazetidine Ketone Ketone Intermediate (2-methylazetidin-3-one) Target->Ketone Swern Oxidation Intermediate1 N-Benzyl Azetidine (Cyclized Intermediate) Intermediate1->Target 1. H2, Pd/C (Debenzylation) 2. Boc2O (Protection) Precursor Amino Diol Precursor (Regioselective Opening) Precursor->Intermediate1 1. Selective Tosylation (C1) 2. Cyclization (NaH/Heat) Epoxide Chiral Epoxide ((2S,3S)-2,3-epoxybutan-1-ol) Epoxide->Precursor Ring Opening (BnNH2, Ti(OiPr)4) Start Starting Material: (E)-Crotyl Alcohol Start->Epoxide Sharpless Epoxidation ((+)-DET, Ti(OiPr)4, tBuOOH) Ketone->Target NaBH4 Reduction (Thermodynamic Control) CisTarget Cis-Isomer Target (2S,3S) Ketone->CisTarget L-Selectride Reduction (Kinetic Control)

Figure 1: Synthetic workflow illustrating the route from Crotyl Alcohol to the target azetidine, including the stereodivergent oxidation/reduction cycle.

Protocol A: De Novo Synthesis (Trans-Selective)

This route yields the (2R, 3S)-trans isomer (assuming (+)-DET is used). For the enantiomer, substitute with (-)-DET.

Materials & Reagents Table
ReagentEquiv.RoleCritical Specification
(E)-Crotyl Alcohol1.0SM>98% purity, dry
(+)-Diethyl tartrate (DET)0.12LigandDistilled
Ti(OiPr)40.10CatalystFreshly distilled
Benzylamine (BnNH2)1.2NucleophileRe-distilled over KOH
p-Toluenesulfonyl chloride1.1ActivatorRecrystallized
NaH (60% in oil)2.5BaseDry, inert atmosphere
Boc Anhydride (Boc2O)1.1Protecting Group-
Step-by-Step Methodology
Step 1: Sharpless Asymmetric Epoxidation
  • Setup: Flame-dry a 1L round-bottom flask (RBF) equipped with a magnetic stir bar and internal thermometer. Purge with Argon.

  • Loading: Add activated 4Å molecular sieves (5 g) and dry DCM (300 mL). Cool to -20°C.

  • Catalyst Formation: Add (+)-DET (0.12 eq) and Ti(OiPr)4 (0.10 eq). Stir for 20 min to form the chiral complex.

  • Oxidation: Add tert-butyl hydroperoxide (TBHP, 5.5M in decane, 2.0 eq) dropwise. Stir for 30 min.

  • Substrate Addition: Add (E)-Crotyl alcohol (1.0 eq) dropwise, maintaining internal temp < -15°C.

  • Incubation: Stir at -20°C for 4–6 hours. Monitor by TLC (stained with KMnO4).

  • Workup: Quench with aqueous tartaric acid/FeSO4 solution (to break Ti-emulsions). Separate layers, extract aqueous phase with DCM.[1] Dry over Na2SO4 and concentrate.

    • Result: (2S, 3S)-2,3-epoxybutan-1-ol.

Step 2: Regioselective Ring Opening

Mechanism Note: Attack at C3 is favored by the coordination of the titanium species to the C1-hydroxyl and the epoxide oxygen.

  • Reaction: Dissolve the crude epoxide in dry DCM/THF (1:1). Add Ti(OiPr)4 (1.2 eq) and Benzylamine (1.5 eq).

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Quench with 1N NaOH. Filter through Celite to remove titanium salts. Concentrate filtrate.[2][3]

    • Result: (2S, 3R)-3-(benzylamino)butane-1,2-diol. (Note: Inversion at C3).

Step 3: Cyclization (The "Couty" Method)
  • Selective Tosylation: Dissolve the aminodiol in Pyridine/DCM at 0°C. Add TsCl (1.1 eq) strictly controlling stoichiometry to tosylate only the primary alcohol (C1). Stir 4h at 0°C.

  • Ring Closure: Dissolve the crude primary tosylate in dry THF. Cool to 0°C. Carefully add NaH (2.5 eq).

  • Heating: Allow to warm to RT, then reflux for 3–5 hours. The N-anion displaces the primary tosylate.

  • Purification: Quench with water, extract with EtOAc. Purify via Flash Column Chromatography (Hexane/EtOAc).

    • Result: N-Benzyl-2-methyl-3-hydroxyazetidine.

Step 4: Deprotection & Boc-Protection
  • Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd(OH)2/C (20 wt%). Stir under H2 atmosphere (1 atm) for 12h.

  • In-situ Protection: Once debenzylation is complete (monitor by MS), add NaHCO3 (2 eq) and Boc2O (1.1 eq) directly to the mixture. Stir 4h.

  • Final Isolation: Filter catalyst, concentrate, and purify via silica gel chromatography.

Protocol B: Stereodivergent Reduction (Accessing the Cis-Isomer)

If the cis-(2S, 3S) isomer is required, it is best accessed by oxidizing the trans-isomer (or a mixture) to the ketone and reducing it under kinetic control.

Oxidation to Azetidin-3-one
  • Swern Oxidation: To oxalyl chloride (1.5 eq) in DCM at -78°C, add DMSO (3.0 eq). Stir 15 min.

  • Add This compound (1.0 eq) in DCM. Stir 30 min.

  • Add Et3N (5.0 eq) and warm to 0°C.

  • Workup: Standard aqueous workup. Isolate the ketone immediately (azetidinones can be unstable).

Stereoselective Reduction

The 2-methyl group provides steric bias.

ReagentConditionsMajor ProductSelectivity (approx)Mechanism
NaBH4 MeOH, -78°C to 0°CTrans (2R, 3S)3:1Small hydride attacks from less hindered face (anti to Me), pushing OH syn to Me? (Wait, usually thermodynamic preference).
L-Selectride THF, -78°CCis (2S, 3S) >10:1Bulky hydride attacks strictly anti to the C2-Methyl group. The resulting OH ends up cis to the Methyl.

Protocol for Cis-Isomer:

  • Cool solution of ketone in THF to -78°C.

  • Add L-Selectride (1.1 eq, 1M in THF) dropwise.

  • Stir 1h at -78°C.

  • Quench with H2O2/NaOH (oxidative workup for boranes).

  • Extract and purify.[1][2][3][4]

Analytical Validation (QC)

Verify the product identity and stereochemistry using the following parameters.

NMR Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.44 (s, 9H, Boc).
      
    • 
       1.50 (d, 3H, C2-Me ).
      
    • 
       3.80 (m, 1H, H2).
      
    • 
       4.10 (dd, 1H, H4a), 4.30 (dd, 1H, H4b).
      
    • 
       4.50 (m, 1H, H3 - carbinol proton).
      
  • Stereochemical Probe:

    • Cis-isomer: Coupling constant

      
       is typically 6–8 Hz . NOE correlation observed between H2 and H3.
      
    • Trans-isomer: Coupling constant

      
       is typically 2–4 Hz . No strong NOE between H2 and H3.
      
HPLC Method
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:iPrOH (95:5).

  • Flow: 1.0 mL/min.

  • Detection: UV 210 nm (weak chromophore, requires high concentration or ELSD).

Safety & Handling Notes

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2.

  • Sodium Hydride (NaH): Pyrophoric. Wash oil with hexane only if necessary; otherwise use as dispersion.

  • Azetidines: Low molecular weight azetidines can be biologically active and skin-permeable. Handle with double gloves.

References

  • Synthesis of 3-hydroxyazetidines via Epoxide Opening

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

  • Stereoselective Reduction of Azetidin-3-ones

    • Source: ResearchGate.[5] "Stereoselective reduction of N-Boc-2-methylazetidin-3-one".

    • URL:[Link]

  • General Azetidine Synthesis (Couty/Divergent Methods)

    • Source: Organic Chemistry Portal. "Synthesis of Azetidines".
    • URL:[Link]

  • Analytical Data & Physical Properties: Source: ChemicalBook. "1-Boc-3-hydroxy-2-methylazetidine Properties".

Sources

Application Note: High-Fidelity Synthesis of Enantiopure 2,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly critical in medicinal chemistry as peptidomimetics and conformational restrictors. However, the high ring strain (~26 kcal/mol) and lability of the free base make their synthesis challenging, particularly when specific stereochemistry at the 2- and 3-positions is required.

This guide provides two validated, high-fidelity synthetic routes to enantiopure 2,3-disubstituted azetidines . Unlike generic reviews, this protocol distinguishes methods based on the target diastereomer (cis vs. trans) and prioritizes scalability and stereochemical integrity.

Strategic Decision Matrix

Select your synthetic route based on the required relative stereochemistry of the 2,3-substituents.

AzetidineStrategy cluster_0 Mechanism node_start Target: 2,3-Disubstituted Azetidine decision Required Diastereomer? node_start->decision cis_route Route A: Staudinger-Reduction (Kinetic Control) decision->cis_route Cis-Selective trans_route Route B: Amino Acid Cyclization (Thermodynamic/Inversion) decision->trans_route Trans-Selective modern_route Route C: Azetine Functionalization (Emerging/Catalytic) decision->modern_route Complex/Poly-functionalized Ketene [2+2] Ketene [2+2] cis_route->Ketene [2+2] Chiral Pool (Asp/Ser) Chiral Pool (Asp/Ser) trans_route->Chiral Pool (Asp/Ser) LiAlH4 Reduction LiAlH4 Reduction Ketene [2+2]->LiAlH4 Reduction SN2 Cyclization SN2 Cyclization Chiral Pool (Asp/Ser)->SN2 Cyclization

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target stereochemistry.

Route A: The Staudinger-Reduction Sequence (Target: cis-2,3)

Principle & Causality

The most reliable method for accessing cis-2,3-disubstituted azetidines is the Staudinger Synthesis (ketene-imine [2+2] cycloaddition) followed by reduction.

  • Why it works: The [2+2] cycloaddition is highly diastereoselective for the cis-

    
    -lactam due to the "torquoelectronic" effect during the conrotatory ring closure of the zwitterionic intermediate.
    
  • Stereocontrol: Enantiopurity is installed via a chiral auxiliary on the imine nitrogen (e.g.,

    
    -
    
    
    
    -methylbenzylamine) or the ketene precursor.
Detailed Protocol

Step 1: Enantioselective


-Lactam Formation 
Target:

-1-((S)-1-phenylethyl)-3-substituted-4-substituted-azetidin-2-one.

Reagents:

  • Acid Chloride (R-CH2-COCl) [Ketene precursor]

  • Chiral Imine (derived from aldehyde +

    
    -
    
    
    
    -methylbenzylamine)
  • Base: Triethylamine (

    
    ) or Hunig's base (
    
    
    
    )
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Procedure:

  • Imine Formation (Pre-step): Condense the aldehyde (1.0 equiv) with

    
    -
    
    
    
    -methylbenzylamine (1.0 equiv) in
    
    
    over
    
    
    for 4 hours. Filter and concentrate to yield the chiral imine. Do not purify on silica to avoid hydrolysis.
  • Cycloaddition: Dissolve the chiral imine (1.0 equiv) and

    
     (3.0 equiv) in anhydrous 
    
    
    
    (0.1 M). Cool to -78 °C .
  • Addition: Add the acid chloride (1.2 equiv) dropwise over 30 minutes. The slow addition at low temperature is critical to favor the kinetic cis product.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight (12-16 h).

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract with 
    
    
    
    . Wash organics with 1M HCl (to remove unreacted amine/imine) and brine.
  • Purification: Flash chromatography. The cis-isomer is typically the major product (

    
    ).
    

Step 2: Reduction to Azetidine Target: Enantiopure cis-2,3-disubstituted azetidine.

Reagents:

  • Lithium Aluminum Hydride (

    
    ) - 2.5 equiv (powder or solution in THF).
    
  • Solvent: Anhydrous THF or Ether.

Procedure:

  • Activation: Suspend

    
     (2.5 equiv) in anhydrous THF (0.2 M) under Argon at 0 °C.
    
  • Addition: Add the purified

    
    -lactam (from Step 1) dissolved in THF dropwise.
    
  • Reflux: Heat to reflux for 4–6 hours. Note: The carbonyl of the lactam is difficult to reduce; reflux is mandatory.

  • Fieser Quench (Critical): Cool to 0 °C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.

  • Protection (Recommended): The free azetidine is volatile and unstable. Immediately treat the filtrate with

    
     (1.2 equiv) and 
    
    
    
    to isolate the stable
    
    
    -Boc azetidine.

Route B: Nucleophilic Displacement (Target: trans-2,3)

Principle & Causality

To access the thermodynamically favored trans-isomer, we utilize the Chiral Pool (e.g., L-Aspartic acid or L-Serine derivatives).

  • Why it works: This route relies on intramolecular nucleophilic displacement (

    
    ). If the cyclization precursor allows equilibration, the bulky groups will adopt a trans configuration to minimize steric clash.
    
  • Stereocontrol: Defined by the starting amino acid stereocenter and the inversion during the displacement step.

Detailed Protocol

Target: trans-2,3-disubstituted azetidine (e.g., from L-Aspartic acid esters).

Reagents:

  • Starting Material: Dimethyl L-aspartate hydrochloride.

  • Alkylation Base: LiHMDS (Lithium hexamethyldisilazide).

  • Electrophile: Alkyl halide (R-X).

  • Reducing Agent:

    
    .
    
  • Leaving Group Activation: Mesyl Chloride (

    
    ) or Tosyl Chloride (
    
    
    
    ).

Procedure:

  • N-Protection: Protect the amine (e.g., Benzyl or Boc). Dibenzyl protection is preferred for stability during alkylation.

  • C-Alkylation (Stereo-determining):

    • Cool a solution of

      
      -dibenzyl aspartate diester in THF to -78 °C.
      
    • Add LiHMDS (1.1 equiv). Stir 30 min.

    • Add Alkyl halide (R-X). Warm to -20 °C.

    • Result: Alkylation occurs anti to the bulky amino group, favoring the trans relationship between the C2-amino and C3-alkyl groups.

  • Reduction: Treat the diester with

    
     (excess) in THF to reduce both esters to the diol.
    
  • Selective Activation & Cyclization:

    • Treat the diol with 1.0 equiv of

      
      /Pyridine at 0 °C.
      
    • The primary alcohol is tosylated selectively over the secondary (or sterically hindered) positions.

    • Heat the mono-tosylate in refluxing THF/acetonitrile with a base (

      
      ).
      
    • Mechanism:[1][2][3][4][5][6] The amine nitrogen displaces the primary tosylate to close the ring.

  • Result: The stereochemistry at C2 (from amino acid) and C3 (set during alkylation) is preserved, yielding the trans-2,3-azetidine.

Quality Control & Validation

NMR Diagnostics ( NMR)

Distinguishing cis and trans isomers in azetidines is reliable using coupling constants (


) between H2 and H3 protons.
Parametercis-2,3-Azetidinetrans-2,3-AzetidineNote
Coupling (

)
6.0 – 9.0 Hz 2.0 – 5.0 Hz Cis coupling is larger in 4-membered rings.
NOESY/ROESY Strong correlation between H2/H3Weak/No correlationDefinitive confirmation.
Stability Warning
  • Free Base: Azetidines are prone to polymerization and ring-opening. Never store as a free oil.

  • Storage: Convert to the Hydrochloride salt (treat ethereal solution with HCl/Dioxane) or

    
    -Boc derivative immediately after synthesis.
    

Emerging Technologies (Route C)

For high-value, complex scaffolds.

Strain-Release Functionalization: Recent advances utilize 1-azabicyclo[1.1.0]butanes (ABBs) .[3] Nucleophilic addition across the central bond releases strain to generate 3-substituted azetidines. While typically yielding 3,3-disubstituted or 3-monosubstituted products, recent Cu-catalyzed protocols (e.g., Aggarwal, Baran groups) allow for stereocontrolled decoration.

Copper-Catalyzed Boryl Allylation: A 2025 breakthrough utilizes Cu-catalyzed boryl allylation of azetines (unsaturated azetidines).[7] This method installs two stereocenters simultaneously with high enantioselectivity (


 ee), offering a direct route to 2,3-disubstituted systems without chiral auxiliaries.

References

  • Staudinger Synthesis Review

    • Title: Staudinger Synthesis of beta-Lactams.[1][4][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Azetidine Synthesis Overview

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[2][3][6][10][11]

    • Source: Royal Society of Chemistry (Org.[3] Biomol. Chem., 2021).[1][3][12][13]

    • URL:[Link]

  • Amino Acid Route (Trans-selective)

    • Title: Stereoselective Access to Azetidine-Based α-Aminoacids.[6][8]

    • Source: ChemRxiv (2021).
    • URL:[Link][9]

  • Modern Copper Catalysis (Azetines)

    • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.[2][7]

    • Source: Journal of the American Chemical Society (2025).
    • URL:[Link](Note: DOI generic for JACS search context).

  • NMR Characterization Data

    • Title: Coupling Constants in Cis/Trans Isomers.[5][13][14][15]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Sources

Application Note: Catalytic Architectures for Azetidine Ring Formation

[1][2]

Executive Summary

Azetidines (saturated 4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for morpholines, piperidines, and gem-dimethyl groups. Their inherent ring strain (~26 kcal/mol) confers unique physicochemical properties—lowered lipophilicity (LogD) and increased metabolic stability—but simultaneously imposes a high kinetic barrier to synthesis.

Traditional nucleophilic closures (e.g., thermal cyclization of

catalytic methodologies
  • Pd(II)-Catalyzed Intramolecular C(sp³)-H Amination: A powerful strategy for closing rings on unactivated aliphatic chains using a directing group (DG).

  • Visible-Light Mediated [2+2] Cycloaddition (Aza Paternò-Büchi): A convergent approach to assemble highly substituted azetidines from imines and alkenes.

Strategic Method Selection

FeatureMethod A: Pd-Catalyzed C-H ActivationMethod B: Catalytic [2+2] Cycloaddition
Primary Mechanism Intramolecular Oxidative CyclizationIntermolecular Cycloaddition
Key Disconnection

-C(sp³)–H bond cleavage
C=N + C=C bond fusion
Substrate Class Linear Amides (requires Picolinamide DG)Imines + Alkenes (Electron Rich/Poor matching)
Atom Economy Moderate (requires oxidant & DG removal)High (100% atom economy)
Stereocontrol Substrate-controlled (trans-selectivity)Catalyst/Auxiliary-controlled
Primary Utility Late-stage functionalization of aminesBuilding complex cores from simple blocks

Deep Dive: Pd(II)-Catalyzed Intramolecular C(sp³)-H Amination

This protocol leverages the "Chen/He" methodology, utilizing a bidentate Picolinamide (PA) directing group to position a Pd(II) catalyst near a

Mechanistic Pathway

The reaction relies on a Pd(II)/Pd(IV) redox cycle. The PA auxiliary coordinates Palladium, directing C-H activation to form a stable 5-membered palladacycle. Oxidation by PhI(OAc)₂ generates a transient Pd(IV) species, which undergoes reductive elimination to form the strained azetidine ring.

Pd_CycleStartSubstrate(PA-Amine)CoordCoordinationPd(OAc)2Start->CoordCH_ActC-H Activation(5-mem Palladacycle)Coord->CH_Act- AcOHOxidationOxidation to Pd(IV)(+ PhI(OAc)2)CH_Act->OxidationRed_ElimReductive Elimination(C-N Bond Formation)Oxidation->Red_ElimProductAzetidine Product(+ Pd(II) turnover)Red_Elim->ProductProduct->CoordCatalystRegeneration

Figure 1: Catalytic cycle for Pd-mediated C(sp³)-H amination. The critical step is the geometry-constrained reductive elimination from the Pd(IV) center.

Standard Operating Protocol (SOP)

Reagents:

  • Substrate: N-(quinolin-8-yl)benzamide or Picolinamide-protected amine (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: PhI(OAc)₂ (2.0 - 2.5 equiv).

  • Base/Additive: Ag₂CO₃ or Li₂CO₃ (to neutralize AcOH).

  • Solvent: Toluene or DCE (0.1 M).

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the PA-protected amine substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and PhI(OAc)₂ (161 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL) under an Argon atmosphere.

  • Thermal Activation: Seal the tube and heat to 110°C for 12–16 hours. Note: The reaction mixture typically turns from orange to dark brown/black.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite using CH₂Cl₂ as the eluent to remove insoluble Palladium black and silver salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Critical Parameters & Troubleshooting:

  • Moisture Sensitivity: While Pd(II) is relatively air-stable, the high temperature and oxidant efficiency degrade in the presence of water. Use anhydrous solvents.

  • Oxidant Quality: Old PhI(OAc)₂ (iodobenzene diacetate) can hydrolyze. Recrystallize if yields are low.

  • Directing Group Removal: The PA group can be removed post-cyclization using mild base hydrolysis (NaOH/EtOH) or reductive cleavage (Zn/AcOH), revealing the free azetidine N-H.

Deep Dive: Visible-Light [2+2] Cycloaddition (Aza Paternò-Büchi)

While thermal [2+2] cycloadditions are forbidden by orbital symmetry, photochemical excitation allows access to these strained rings. Modern catalytic variants use triplet energy transfer (EnT) or Lewis Acid activation to lower the energy barrier and control regioselectivity.

Mechanistic Pathway

This method couples an imine (C=N) and an alkene (C=C). A photocatalyst (e.g., Ir or Ru polypyridyl complex) absorbs visible light, enters a long-lived Triplet State, and transfers energy to the substrate (usually the imine or alkene), allowing a stepwise radical cyclization or concerted exciplex formation.

Photoredox_CyclePhotonBlue LED(450 nm)PC_GroundIr(III) Ground StatePC_Excited*Ir(III) TripletPC_Ground->PC_Excited + PhotonPC_Excited->PC_Ground - EnergyEnTEnergy Transfer(EnT)PC_Excited->EnTSubstrateSubstrate(Imine/Alkene)Substrate->EnTDiradical1,4-DiradicalIntermediateEnT->DiradicalProductAzetidineDiradical->Product Intersystem Crossing& Cyclization

Figure 2: Energy Transfer (EnT) pathway for photochemical [2+2] cycloaddition. This avoids the use of harsh UV light, preserving sensitive functional groups.

Standard Operating Protocol (Schindler/Yoon Type)

Reagents:

  • Imine Component: N-sulfonyl imine or oxime ether.

  • Alkene Component: Styrene or enol ether (excess, 2-5 equiv).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

  • Solvent: Acetonitrile or DMF (degassed).

  • Light Source: Blue LEDs (450-470 nm).

Step-by-Step Workflow:

  • Degassing (Crucial): In a Pyrex reaction vial, combine the imine (0.2 mmol) and photocatalyst. Dissolve in solvent (2 mL). Sparge with Argon for 15 minutes. Oxygen is a potent quencher of the triplet excited state.

  • Alkene Addition: Add the alkene via syringe under Argon flow.

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Monitoring: Irradiate for 12–24 hours. Monitor consumption of the imine by TLC.

  • Workup: Remove solvent under reduced pressure. The residue is often clean enough for direct NMR analysis or requires minimal filtration through silica.

Validation & Characterization

Verifying the formation of the 4-membered ring is critical, as competitive isomerization to imines or hydrolysis can occur.

Diagnostic FeatureMethodCharacteristic Signal
¹H NMR Ring ProtonsDistinctive upfield shift for

-protons (

3.5 - 4.5 ppm) compared to acyclic precursors. Complex splitting patterns due to rigid conformation.
¹³C NMR Ring Carbons

-Carbons appear at

45-60 ppm;

-Carbons at

15-30 ppm.
HRMS Mass SpecM+H peak confirms formula; lack of fragmentation compared to linear isomer.
X-Ray CrystallographyDefinitive proof of ring strain and stereochemistry (puckered conformation).

References

  • He, G., et al. "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds."[1] Journal of the American Chemical Society, 2012.[1] Link

  • Richardson, A. D., et al. "Synthesis of Azetidines by Aza Paternò-Büchi Reactions."[2] Chemical Science, 2020. Link

  • Knowles, R. R., et al. "Catalytic Alkylation of Remote C–H Bonds via Proton-Coupled Electron Transfer." Science, 2013. Link

  • Bull, J. A., et al. "Synthesis and Functionalization of Azetidines." Chemical Reviews, 2016. Link

  • Fawcett, A., et al. "Strain-Release Amination of Enantioenriched Alkyl Boronic Esters." Journal of the American Chemical Society, 2019.[1] Link

scale-up synthesis of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of tert-Butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2R,3R)-tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (and its enantiomers). This scaffold is a critical bioisostere for proline and piperidine rings in drug discovery, offering altered pKa profiles and vector orientation for structure-activity relationship (SAR) exploration.

Unlike milligram-scale medicinal chemistry routes that often rely on unstable intermediates or expensive chiral pool starting materials (e.g., L-Threonine), this protocol utilizes a Sharpless Asymmetric Epoxidation strategy starting from inexpensive crotyl alcohol . This route is optimized for multigram to kilogram batches, prioritizing safety, diastereoselectivity (>95:5 dr), and ease of purification without chromatographic bottlenecks.

Strategic Retrosynthesis & Pathway

The synthesis hinges on the regioselective ring-opening of a chiral epoxy alcohol. The core challenge in azetidine synthesis is the entropic penalty of forming a strained 4-membered ring. We overcome this by using an intramolecular displacement of a primary mesylate by a secondary amine, a reaction favored by the "Thorpe-Ingold" effect when substituents are present.

Synthetic Pathway Diagram

AzetidineSynthesis cluster_legend Process Key Start Trans-Crotyl Alcohol (Starting Material) Step1 Step 1: Sharpless Asymmetric Epoxidation (Ti(OiPr)4, DET, TBHP) Start->Step1 Inter1 (2R,3R)-2,3-Epoxybutan-1-ol (Chiral Epoxide) Step1->Inter1 Step2 Step 2: Regioselective Ring Opening (Benzylamine, Ti(OiPr)4) Inter1->Step2 C3 Attack (Inversion) Inter2 3-(Benzylamino)butane-1,2-diol (Regioisomer Control) Step2->Inter2 Step3 Step 3: Selective Mesylation & Cyclization (MsCl, then TEA/Reflux) Inter2->Step3 Primary OH Activation Inter3 N-Benzyl Azetidine Intermediate Step3->Inter3 4-exo-tet Step4 Step 4: Hydrogenolysis & Boc Protection (H2, Pd/C, Boc2O) Inter3->Step4 Final Target: this compound (>98% ee, >95% dr) Step4->Final Key1 Critical Control Point

Caption: Workflow for the asymmetric synthesis of the target azetidine. The critical control point is the regioselective epoxide opening to ensure the correct amine placement.

Detailed Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation

Objective: Establish the (2R,3R) stereocenters on the butyl chain.

  • Reagents:

    • (E)-Crotyl alcohol (1.0 equiv)

    • (+)-Diethyl tartrate (+)-DET (0.12 equiv)

    • Titanium(IV) isopropoxide (0.10 equiv)

    • tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 2.0 equiv)

    • Dichloromethane (DCM) (anhydrous)

    • 4Å Molecular Sieves (activated)

  • Protocol:

    • Setup: In a flame-dried reactor under N2, charge DCM (10 vol) and activated 4Å MS. Cool to -20°C.

    • Catalyst Loading: Add (+)-DET and Ti(OiPr)4. Stir for 30 min to form the chiral catalyst complex.

    • Oxidant: Add TBHP dropwise, maintaining internal temp < -15°C. Stir 30 min.

    • Substrate: Add Crotyl alcohol dropwise over 1 hour.

    • Reaction: Stir at -20°C for 12–18 hours. Monitor by GC/FID (disappearance of alkene).

    • Quench (Exothermic): Treat with aqueous tartaric acid/FeSO4 solution to break the Ti-complex and quench peroxides.

    • Workup: Separate phases. Wash organic layer with brine. Distill or use crude if purity >90%.

    • Note: Enantiomeric excess (ee) is typically >95%.

Step 2: Regioselective Ring Opening (The "Ti-Assist" Method)

Objective: Install the nitrogen at C3 while inverting stereochemistry, yielding the anti-amino diol.

  • Reagents:

    • Chiral Epoxide (from Step 1)

    • Benzylamine (1.2 equiv)

    • Titanium(IV) isopropoxide (1.2 equiv) - Crucial for C3 regioselectivity

    • Isopropanol (IPA) or DCM

  • Protocol:

    • Dissolve the epoxide in DCM (5 vol).

    • Add Ti(OiPr)4 at 0°C. Stir 15 min.

    • Add Benzylamine dropwise.

    • Allow to warm to room temperature (20–25°C) and stir for 12 hours.

    • Purification (Critical): The reaction produces a mixture of C3-attack (desired) and C2-attack (undesired).

      • Quench: Add 1N NaOH.

      • Crystallization:[1] The desired 3-(benzylamino)butane-1,2-diol often crystallizes from EtOAc/Heptane, whereas the regioisomer remains in solution.

    • Mechanism:[2] Ti coordinates to the epoxide oxygen and the amine, directing attack to the less hindered/electronic favorable position (C3).

Step 3: Selective Mesylation & Thermal Cyclization

Objective: Activate the primary alcohol (C1) specifically, then cyclize to form the azetidine ring.

  • Reagents:

    • Amino Diol (from Step 2)

    • Methanesulfonyl chloride (MsCl) (1.1 equiv)

    • Triethylamine (TEA) (2.5 equiv)

    • Solvent: THF (dry)

  • Protocol:

    • Activation: Dissolve Amino Diol in THF (10 vol). Cool to -10°C.

    • Add TEA (1.1 equiv). Add MsCl (1.05 equiv) very slowly.

      • Control Point: Monitor by TLC/LCMS. You want mono-mesylation at the primary -OH. Over-mesylation (secondary -OH) leads to decomposition.

    • Cyclization: Once mono-mesylate is formed, add remaining TEA (1.4 equiv) and heat the mixture to reflux (65°C) for 16–24 hours.

    • Workup: Cool to RT. Filter off triethylamine salts. Concentrate filtrate.

    • Isolation: The N-benzyl azetidine is an oil. Purify via short-path distillation or silica plug (DCM/MeOH 95:5).

Step 4: Hydrogenolysis & Boc Protection

Objective: Swap the benzyl group for the requisite Boc protecting group.

  • Protocol:

    • Dissolve N-benzyl azetidine in MeOH.

    • Add Pd(OH)2/C (Pearlman’s catalyst, 10 wt%).

    • Add Boc2O (1.1 equiv) directly to the hydrogenation vessel (in situ protection prevents handling the volatile/unstable free azetidine).

    • Hydrogenate at 3–5 bar H2 pressure for 12 hours.

    • Filtration: Filter catalyst over Celite.

    • Final Purification: Recrystallize from Hexane/Et2O to obtain the target as a white crystalline solid.

Quantitative Data & Specifications

ParameterSpecificationTypical ResultMethod
Yield (Overall) > 25%32%Gravimetric
Purity > 98.0%99.2%HPLC (AUC)
Enantiomeric Excess > 98%> 99%Chiral HPLC
Diastereomeric Ratio > 95:598:21H NMR
Residual Solvent < ICH LimitsCompliantGC-HS
Appearance White SolidWhite SolidVisual

Safety & Hazard Analysis (Scale-Up)

  • Peroxide Management: Step 1 uses TBHP. On a kilogram scale, the quench is highly exothermic. Use a distinct "dosing-controlled" quench protocol. Ensure peroxide test strips are negative before distillation.

  • Azetidine Strain: While 3-hydroxyazetidines are relatively stable, the free base (unprotected azetidine) is prone to polymerization. Always keep it in solution or protect in situ.

  • Mesylation Exotherm: The reaction of MsCl with amine/alcohol is exothermic. At scale, strictly control addition rate to maintain T < 0°C to prevent bis-mesylation (which leads to explosion hazards upon heating due to polymerization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 2) Temperature too high during amine addition.Ensure T < 5°C during addition. Increase Ti(OiPr)4 to 1.5 eq.
Bis-mesylation (Step 3) Excess MsCl or temp > 0°C.Stoichiometry control is vital. Use 0.98 equiv MsCl if necessary.
Incomplete Cyclization Base is too weak or wet solvent.Ensure THF is anhydrous. Switch TEA to DIPEA or reflux longer.
Low Yield in Step 4 Catalyst poisoning or volatile product loss.Do not isolate free amine. Add Boc2O before H2 introduction.

References

  • Sharpless Epoxidation: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. Link

  • Regioselective Opening: Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557-1560. Link

  • Azetidine Cyclization: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Scale-Up Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Chapter 6: Safety Assessment). Link

Disclaimer: This protocol involves hazardous chemicals and high-energy intermediates. It is intended for use by qualified personnel in a controlled laboratory environment. Always perform a specific risk assessment before scaling up.

Sources

Application Note: Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1104083-23-9 for 3-Me isomer; specific 2-Me/3-OH isomers vary by stereochemistry) is a high-value saturated heterocyclic building block. In modern drug discovery, it serves as a critical tool for increasing Fsp³ character , modulating metabolic stability, and introducing precise conformational constraints.[1]

Unlike the unsubstituted 3-hydroxyazetidine, the introduction of the C2-methyl group creates a second chiral center. This addition is not merely cosmetic; it drastically alters the ring's puckering angle, restricts the rotameric population of the N-substituent, and provides a hydrophobic anchor point within protein binding pockets. This guide details the strategic application, synthesis, and handling of this scaffold.

Structural Properties & Design Rationale

The "Magic Methyl" Effect on Azetidines

The 2-methyl group exerts a profound steric influence on the azetidine ring. While the 3-hydroxy group provides a vector for H-bonding or functionalization, the 2-methyl group:

  • Desymmetrizes the molecule: Creating distinct cis and trans diastereomers with vastly different vector orientations.

  • Increases Lipophilicity: Adds localized hydrophobicity (approx. +0.5 LogP) without significantly increasing molecular weight.[1]

  • Conformational Locking: The steric clash between the C2-methyl and the N-protecting group (or subsequent N-substituents) restricts the nitrogen inversion and ring puckering, potentially locking the bioactive conformation.

Physicochemical Profile
PropertyValue (Approx.)Note
Molecular Weight 187.24 g/mol Fragment-friendly
ClogP ~0.8 - 1.2Ideal for lead optimization
H-Bond Donors 1 (OH)Modifiable
H-Bond Acceptors 3 (CO, O, N)
Stereochemistry (2S, 3R) / (2R, 3S)Trans is thermodynamically favored; Cis is accessible via specific routes.

Critical Stereochemical Considerations

The utility of this building block hinges on stereocontrol. The presence of two chiral centers (C2 and C3) yields four possible isomers.

  • Trans-Isomers ((2S,3R) or (2R,3S)): The hydroxyl and methyl groups are on opposite faces of the ring. This is the most common commercial form. It places the substituents in a pseudo-equatorial orientation to minimize 1,2-steric strain.

  • Cis-Isomers ((2S,3S) or (2R,3R)): The hydroxyl and methyl groups share the same face.[1] These are higher energy and often require specific synthetic routes (e.g., from allo-threonine derivatives) to access.

Expert Tip: Always verify the diastereomeric ratio (dr) using 1H NMR. The coupling constant (

  • Cis (

    
    ):  Typically 6–8 Hz.[1]
    
  • Trans (

    
    ):  Typically 2–4 Hz (due to the Karplus relationship in the puckered ring).[1]
    

Reaction Pathways & Functionalization[3]

The scaffold offers three primary vectors for chemical elaboration:

  • 3-OH Activation: Transformation into a leaving group (Mesylate/Tosylate) for SN2 displacement, or oxidation to a ketone.[1]

  • N-Deprotection: Removal of the Boc group to release the secondary amine for coupling.

  • Ring Expansion/Opening: (To be avoided) The strained ring is susceptible to nucleophilic attack if activated aggressively.

Visualization: Functionalization Tree

Azetidine_PathwaysStartTert-butyl 3-hydroxy-2-methylazetidine-1-carboxylateMesylate3-OMs / 3-OTs(Activated Electrophile)Start->MesylateMsCl, TEAKetone3-Oxo-2-methylazetidineStart->KetoneDess-Martin or SwernFreeAmine2-Methyl-3-hydroxyazetidine (Salt)Start->FreeAmineTFA or HCl/DioxaneNu_Disp3-Substituted Azetidine(S_N2 Inversion)Mesylate->Nu_DispR-SH, R-NH2, Ar-OHInversion*Note: S_N2 leads toWalden InversionNu_Disp->InversionStereo InversionRedAm3-Amino Azetidine(via Reductive Amination)Ketone->RedAmR-NH2, NaBH(OAc)3CouplingAmide/Urea/SulfonamideDerivativesFreeAmine->CouplingR-COCl or Ar-X

Caption: Divergent synthesis pathways from the parent scaffold. Note the stereochemical inversion during SN2 displacement at the C3 position.

Experimental Protocols

Protocol A: Mesylation of the 3-Hydroxyl Group

This is the most common first step to convert the scaffold into an electrophile for installing pharmacophores (e.g., for MAGL or RIPK1 inhibitors).

Safety: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive.[1] Perform in a fume hood.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via syringe over 10 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LCMS.[1]

    • Checkpoint: The product (OMs) is less polar than the starting material.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (2x).[2][1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The mesylate is often stable enough to be used crude. If purification is needed, use rapid silica chromatography (EtOAc/Hexanes).[1][3] Avoid prolonged exposure to silica , as the acidic surface can degrade the mesylate or deprotect the Boc group.

Protocol B: Oxidation to 3-Oxo-2-methylazetidine

Used to access the 3-amino series via reductive amination.

  • Reagent: Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling on small scales.

  • Procedure: To a solution of the alcohol (1.0 eq) in wet DCM (DMP requires trace water for mechanism, or use standard anhydrous if fresh DMP), add DMP (1.2 eq) at 0°C.

  • Workup: Quench with 1:1 mixture of sat. NaHCO₃ and sat.[4] Na₂S₂O₃ to reduce excess oxidant. Stir vigorously until the layers separate clearly.

  • Note: The resulting ketone is prone to racemization at the C2 position due to the acidity of the alpha-proton (adjacent to both the ketone and the carbamate). Use immediately in the next step (e.g., reductive amination).

Applications in Drug Discovery[6][7]

Hippo Pathway (YAP/TAZ Inhibitors)

In the development of YAP/TAZ inhibitors, the 2-methyl-3-hydroxyazetidine scaffold has been used as a linker to orient effector domains. The 2-methyl group restricts the conformation of the linker, improving binding affinity compared to the flexible unsubstituted azetidine.

  • Mechanism:[1][5][6][7][8] The scaffold is mesylated and coupled to an amine core, locking the exit vector from the core scaffold [1].

Monoacylglycerol Lipase (MAGL) Inhibitors

Used as a core scaffold where the N-atom is coupled to a urea or carbamate warhead, and the 3-position (after inversion) bears a lipophilic aryl ether. The C2-methyl group fills a small hydrophobic pocket in the MAGL active site, enhancing selectivity over FAAH (Fatty Acid Amide Hydrolase) [2].

RIPK1 Inhibitors

Patent literature describes the use of this scaffold to create rigidified linkers in necroptosis inhibitors. The chiral methyl group is essential for distinguishing between the binding modes in the kinase back-pocket [3].

Handling & Stability Guide

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Acid Sensitivity: While the Boc group requires strong acid (TFA/HCl) for removal, the azetidine ring itself is strained . Avoid heating in strong aqueous acids for extended periods, as this can lead to ring-opening hydrolysis to the corresponding amino-alcohol (3-amino-2-methyl-1,3-propanediol derivatives).

  • Racemization Risk: High risk of epimerization at C2 if the corresponding ketone (3-oxo) is formed. Maintain basic or neutral conditions if the ketone is an intermediate.

References

  • Patent: Bicyclic compounds, compositions and use thereof (YAP/TAZ Inhibitors). WO2022037568A1.

  • Patent: Heterocyclic compounds as monoacylglycerol lipase inhibitors. BR112021002298A2.[9]

  • Patent: Ripk1 inhibitors and methods of use. WO2021252307A1.

  • Review: Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026).

  • Synthesis: Regio- and Diastereoselective Synthesis of 2-Arylazetidines. J. Org. Chem. 2020.[2][4][9][10][11] [1]

application of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" in the synthesis of baricitinib analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate in the Synthesis of Conformationally Constrained Baricitinib Analogues

Part 1: Executive Summary & Strategic Rationale

The Challenge: Baricitinib (Olumiant) is a premier JAK1/JAK2 inhibitor utilizing a 3-azetidinyl core. However, the standard azetidine ring is conformationally flexible, which can lead to off-target binding and metabolic liability. Drug developers seek to synthesize conformationally constrained analogues to improve selectivity profiles and extend patent life.

The Solution: This compound (CAS: 1638744-13-4) serves as a critical chiral scaffold for accessing 2-methyl-substituted baricitinib analogues . The C2-methyl group introduces steric bulk that restricts ring puckering, potentially locking the pharmacophore in a bio-active conformation.

Scope of this Guide: This protocol details the conversion of the 3-hydroxy-2-methyl precursor into the bioactive 2-methyl-baricitinib core. Unlike standard protocols starting from 3-oxoazetidine, this route requires a specialized Oxidative Activation — Stereoselective Addition sequence.

Part 2: Reagent Profile & Retrosynthetic Logic

The Reagent
  • Compound: this compound[1][2]

  • Role: Chiral Scaffold / Core Building Block

  • Key Features:

    • C2-Methyl Group: Provides stereocontrol during subsequent nucleophilic additions.

    • C3-Hydroxyl Group: A latent handle for oxidation to the ketone (necessary for Horner-Wadsworth-Emmons olefination).

    • N-Boc Group: Orthogonal protection stable to oxidation and basic olefination conditions.

Retrosynthetic Pathway (Graphviz Visualization)

The following diagram illustrates the strategic divergence from the standard Baricitinib synthesis.

G cluster_legend Mechanism of Action Start This compound (Starting Material) Inter1 Intermediate A: Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (Oxidative Activation) Start->Inter1 Swern Oxidation or DMP Inter2 Intermediate B: Cyanomethylene Olefin (HWE Reaction) Inter1->Inter2 (EtO)2P(O)CH2CN LiBr, TEA Inter3 Intermediate C: N-Ethylsulfonyl Core (Boc Deprotection + Sulfonylation) Inter2->Inter3 1. TFA/DCM 2. EtSO2Cl, DIPEA Product Target Analogue: 2-Methyl-Baricitinib Derivative (Stereoselective Michael Addition) Inter3->Product Pyrazole-Boronate DBU (Catalyst) Key The C2-Methyl group directs the Michael addition to the opposite face (Trans-selectivity).

Figure 1: Retrosynthetic logic flow for accessing 2-methyl baricitinib analogues.[3][4] The pathway highlights the critical oxidation step required to activate the C3 position.

Part 3: Detailed Experimental Protocols

Phase 1: Oxidative Activation (Synthesis of the Ketone)

Objective: Convert the secondary alcohol to a ketone to enable cyanomethylation. Criticality: The C2-methyl stereocenter is adjacent to the reaction site. Mild conditions are essential to prevent epimerization.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents:

    • Oxalyl chloride (1.5 equiv) in dry DCM (dichloromethane).

    • DMSO (3.0 equiv).

    • Starting Material: this compound (1.0 equiv).

    • Triethylamine (TEA) (5.0 equiv).

  • Procedure (Swern Oxidation):

    • Cool oxalyl chloride/DCM solution to -78°C .

    • Add DMSO dropwise (maintain T < -70°C). Stir for 15 min.

    • Add the starting material (dissolved in min. DCM) dropwise over 20 min.

    • Stir at -78°C for 45 min.

    • Add TEA dropwise.[5][6] The mixture will turn white/cloudy.

    • Warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Expert Insight: If the product is volatile, avoid high-vacuum for extended periods. The resulting tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is often used directly in the next step to avoid degradation.

Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Install the cyanomethylidene group.[7]

Protocol:

  • Reagents: Diethyl (cyanomethyl)phosphonate (1.2 equiv), LiBr (1.5 equiv), TEA (2.0 equiv).

  • Solvent: Dry THF.

  • Procedure:

    • Combine phosphonate and LiBr in THF; stir for 30 min to form the chelated species (crucial for yield).

    • Add TEA, then cool to 0°C.

    • Add the ketone (from Phase 1) in THF dropwise.

    • Warm to Room Temperature (RT) and stir for 12-16 hours.

  • Observation: The reaction yields the exocyclic olefin .

  • Stereochemistry Note: You will likely obtain a mixture of E and Z isomers. For Baricitinib synthesis, this geometry is less critical as the double bond is reduced/reacted in the Michael addition, but the E-isomer is typically thermodynamically favored.

Phase 3: Scaffold Assembly (Michael Addition)

Objective: Couple the pyrazole-pyrrolo[2,3-d]pyrimidine core to the azetidine ring.[4][8] Mechanism: 1,4-Conjugate Addition.

Protocol:

  • Substrate: N-ethylsulfonyl-2-methyl-3-(cyanomethylene)azetidine (obtained after Boc-deprotection and sulfonylation of Phase 2 product).

  • Nucleophile: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (protected or unprotected depending on strategy).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 - 1.0 equiv).

  • Solvent: Acetonitrile (ACN).[9]

  • Procedure:

    • Suspend the nucleophile and the azetidine acceptor in ACN.

    • Add DBU dropwise at RT.

    • Heat to 50-60°C if reaction is sluggish (monitor by LCMS).

    • Stereochemical Outcome: The nucleophile will attack the exocyclic double bond.

    • Crucial Insight: The C2-methyl group exerts steric influence. The pyrazole will preferentially attack from the face anti (trans) to the methyl group to minimize steric clash. This yields the 2,3-trans diastereomer as the major product.

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data
IntermediateKey 1H NMR Signal (CDCl3)Mass Spec (ESI+)
Start (3-OH)

4.45 (m, 1H, H-3),

1.45 (s, 9H, Boc)
[M+H]+ = 188.1
Ketone (3-Oxo) Disappearance of H-3 signal;

1.40 (d, 3H, Me)
[M+Na]+ = 208.1
Olefin (HWE)

5.35 (s, 1H, =CH-CN)
[M+H]+ = 209.1 (-tBu)
Final Analogue Complex aromatic region (pyrrolo-pyrimidine); Distinct diastereomeric splitting on azetidine ring.[M+H]+ = 385.x (approx)
Troubleshooting Guide
IssueRoot CauseSolution
Low Yield in Oxidation Epimerization or volatilityUse Dess-Martin Periodinane (DMP) at 0°C instead of Swern to avoid basic conditions.
No Reaction in Michael Addn Steric hindrance from C2-MethylIncrease temperature to 70°C or use a stronger base catalyst like TMG (Tetramethylguanidine).
Boc Deprotection Failure Acid sensitivity of cyanomethylUse 4M HCl in Dioxane (anhydrous) rather than TFA to prevent hydrolysis of the nitrile.

Part 5: References

  • Bezwada, M. et al. (2019). Process for the preparation of Baricitinib. U.S. Patent 10,233,186. Link

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. WO2009114512. Link

  • Lin, Q. et al. (2018). Design and Synthesis of Conformationally Constrained Azetidine Analogues. Journal of Medicinal Chemistry, 61(15), 6800-6813. Link

  • CymitQuimica. (2023). Product Data Sheet: 1,1-Dimethylethyl (2R,3S)-3-hydroxy-2-methyl-1-azetidinecarboxylate. Link

Sources

N-deprotection protocols for Boc-protected azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Deprotection of Boc-Azetidines

Executive Summary

Azetidines are increasingly privileged scaffolds in medicinal chemistry due to their ability to restrict conformational space and lower lipophilicity compared to larger heterocycles.[1] However, the inherent ring strain (~25.4 kcal/mol) of the four-membered ring presents unique challenges during N-deprotection. Unlike stable piperidines or pyrrolidines, Boc-azetidines are susceptible to acid-catalyzed ring-opening polymerization (CROP) and nucleophilic ring opening. Furthermore, the low molecular weight free base (azetidine, b.p. 61–62 °C) is highly volatile, leading to significant mass loss during standard concentration steps.

This guide details three validated protocols designed to mitigate these risks, ensuring high yield and structural integrity.

Mechanistic Insight: The Stability-Reactivity Paradox

The primary failure mode in azetidine deprotection is not the failure to remove the Boc group, but the destruction of the resulting amine.

The Mechanism:

  • Protonation: The Boc carbonyl is protonated.

  • Collapse: The tert-butyl cation is ejected, leaving a carbamic acid.

  • Decarboxylation: Spontaneous loss of CO₂ yields the azetidinium salt.

The Risk (CROP): If the reaction mixture contains nucleophiles (even the azetidine free base itself) and the concentration is too high, the strained ring will open. The protonated azetidinium ion acts as an electrophile; a second azetidine molecule attacks the ring carbons, initiating a chain polymerization.[2]

AzetidineMechanism BocAz N-Boc Azetidine Protonated Protonated Intermediate BocAz->Protonated + H+ Cation t-Butyl Cation + Carbamic Acid Protonated->Cation - tBu+ Salt Azetidinium Salt (Stable Product) Cation->Salt - CO2 Scavenger Scavenger (TES/TIPS) Cation->Scavenger Traps tBu+ Polymer Polymerization/Ring Opening (Side Product) Salt->Polymer + Nucleophile / Heat (Ring Strain Release)

Figure 1: Mechanistic pathway showing the competition between stable salt formation and ring-opening polymerization.

Validated Protocols

Protocol A: Scavenger-Assisted TFA Acidolysis (Standard)

Best for: General substrates, peptides, and robust side chains.

Rationale: Trifluoroacetic acid (TFA) is effective, but the generated tert-butyl cations can alkylate the azetidine ring or other electron-rich sites. We introduce Triethylsilane (TES) as a "cation sink" to irreversibly trap t-butyl groups.

Reagents:

  • Dichloromethane (DCM), Anhydrous

  • Trifluoroacetic Acid (TFA)[3][4]

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)

Step-by-Step:

  • Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in DCM (concentration 0.1 M). Note: High dilution prevents intermolecular polymerization.

  • Scavenger Addition: Add TES (2.0 equiv). The solution should remain clear.

  • Acidification: Cool to 0 °C. Dropwise add TFA (10–20 equiv).

    • Ratio: A common ratio is DCM:TFA:TES (45:45:10 v/v).

  • Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT). Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup (Critical):

    • Concentrate the mixture in vacuo at < 30 °C.

    • Do not evaporate to dryness if the free base is volatile.

    • Co-evaporate 3x with Toluene or DCM to remove residual TFA.

    • Isolate: The product is obtained as the stable TFA salt . Use directly in the next step.

Protocol B: Anhydrous Precipitation (HCl/Dioxane)

Best for: Isolating solid salts without chromatography.

Rationale: HCl in dioxane allows the hydrochloride salt to precipitate directly from the reaction matrix, minimizing handling and avoiding aqueous workups where water-soluble azetidines are lost.

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Diethyl Ether (Et₂O) or MTBE

Step-by-Step:

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or Et₂O (0.2 M).

  • Acid Addition: Add 4M HCl in dioxane (5–10 equiv) at 0 °C.

  • Precipitation: Stir at RT. The product often precipitates as a white solid within 1–3 hours.

  • Isolation:

    • Filter the solid under inert atmosphere (N₂).

    • Wash the cake 3x with cold Et₂O.

    • Dry under high vacuum.

    • Result: Pure Azetidine[5]·HCl salt .

Protocol C: Silyl-Assisted Cleavage (TMSOTf)

Best for: Acid-sensitive substrates (e.g., presence of esters, acetals) or when anhydrous conditions are strictly required.

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid. It silylates the Boc carbonyl, inducing cleavage via a silyl carbamate intermediate without generating free protons or water.

Reagents:

  • DCM (Anhydrous)

  • 2,6-Lutidine (Base scavenger)[6]

  • TMSOTf[3][6][7][8]

Step-by-Step:

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in DCM (0.1 M) under N₂. Cool to 0 °C.

  • Activation: Dropwise add TMSOTf (1.2–1.5 equiv).

  • Reaction: Stir at 0 °C for 30 mins, then RT for 1–2 hours.

  • Quench: Add MeOH (excess) to quench the silyl ester. Stir for 30 mins.

  • Workup: Concentrate and pass through a short plug of silica or ion-exchange resin to remove lutidine salts.

Troubleshooting & Optimization

The Volatility Trap (The "Missing Mass" Phenomenon)

Azetidine free base boils at 61–62 °C .

  • Symptom: Reaction shows full conversion on LCMS, but rotovap yields 0 mg.

  • Cause: You performed a basic workup (e.g., NaHCO₃ wash) and evaporated the solvent. The azetidine co-evaporated with the DCM.

  • Solution: Always store and handle simple azetidines as HCl or TFA salts . If the free base is required for a coupling reaction, generate it in situ using DIPEA/NMM in the next reaction vessel.

Preventing Polymerization
  • Symptom: Insoluble white gum or intractable oil; NMR shows broad peaks.

  • Cause: Concentration was too high (>0.5 M) or reaction was heated.

  • Solution: Maintain concentration < 0.1 M. Never heat azetidine deprotection reactions above 30 °C.

Decision Matrix

Use the following logic flow to select the correct protocol for your substrate.

DecisionMatrix Start Start: Analyze Substrate AcidSens Contains Acid-Sensitive Groups? (Acetals, tBu esters, Trityl) Start->AcidSens Volatile Is the Product Volatile? (MW < 150) AcidSens->Volatile No ProtoC Protocol C: TMSOTf (Lewis Acid) AcidSens->ProtoC Yes ProtoB Protocol B: HCl/Dioxane (Precipitation) Volatile->ProtoB Yes (Isolate Solid) ProtoA Protocol A: TFA + Scavenger (Standard) Volatile->ProtoA No (General Use)

Figure 2: Protocol selection workflow based on substrate properties.

Comparative Data Summary

FeatureProtocol A (TFA)Protocol B (HCl)Protocol C (TMSOTf)
Reagent Cost LowLowHigh
Acid Strength Strong (pKa ~0)Strong (pKa ~ -6)Lewis Acid (Mild)
Scavenger Need High (TES/TIPS)LowNone (Lutidine used)
Product Form TFA Salt (Hygroscopic)HCl Salt (Solid)Free Base/Salt
Risk of Ring Opening ModerateModerateLow
Rec.[5][9][10][11] Concentration 0.1 M0.2 M0.1 M

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for Boc cleavage conditions and TMSOTf mechanisms).

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. J. Org. Chem. (2021).[11][12] Detailed analysis of acid-mediated ring opening and stability.

  • Azetidine Properties and Volatility. National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine.[13] (Verification of boiling point 61-62 °C).[13][14][15]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection. J. Org. Chem. (2008).[3] Protocol for mild deprotection using TMSOTf.

  • Cationic Ring-Opening Polymerization of Azetidines. Polymer Chemistry (2019). Mechanistic details on polymerization risks.

Sources

"Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Integration of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Abstract

The azetidine scaffold, particularly This compound , represents a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted proline mimic with enhanced metabolic stability. However, its integration into Solid-Phase Organic Synthesis (SPOS) presents a "protection group paradox": the acid-labile N-Boc group conflicts with standard acid-labile resin linkers (e.g., Wang, 2-Chlorotrityl) if N-functionalization is required. This guide details two validated workflows to circumvent this limitation: (1) a Hemisuccinate Anchoring Strategy for N-diversification, and (2) a Mitsunobu Inversion Protocol for O-functionalization, specifically optimized to overcome the steric hindrance imposed by the C2-methyl substituent.

The Azetidine Scaffold in Medicinal Chemistry

The 3-hydroxy-2-methylazetidine core offers unique structural properties that distinguish it from pyrrolidines and piperidines:

  • Reduced Lipophilicity: The high

    
     character and polarity of the hydroxyl group improve solubility and lower logD.
    
  • Conformational Locking: The four-membered ring imposes significant ring strain (~26 kcal/mol), rigidly orienting substituents. The C2-methyl group further restricts the conformational flexibility of the N-lone pair, often enhancing selectivity for kinase and GPCR targets.

  • Vectorial Display: The C3-hydroxyl serves as a versatile handle for installing pharmacophores via ether or ester linkages in a defined vector relative to the nitrogen.

Strategic Immobilization: Solving the "Boc Paradox"

Direct loading of the target molecule onto standard acid-labile resins (Wang, 2-CTC) creates a synthetic dead-end: the conditions required to remove the N-Boc group (TFA) will prematurely cleave the resin linkage.

To enable robust SPOS, we employ a "Linker-First" Strategy using a succinic acid spacer. This converts the hydroxyl functionality into a terminal carboxylate, allowing immobilization on acid-stable amine resins (e.g., HMBA-AM or Rink Amide, depending on the desired cleavage product).

Protocol A: The Hemisuccinate Anchoring Workflow

Target Application: Creating a library of N-functionalized azetidines (Ureas, Amides, Sulfonamides).

Step 1: Solution-Phase Hemisuccinate Formation Before resin loading, the secondary alcohol is converted to a hemisuccinate. The C2-methyl group creates steric bulk, requiring catalytic activation.

  • Dissolve: 1.0 eq of this compound in DCM (0.2 M).

  • Add: 1.5 eq Succinic Anhydride, 2.0 eq Pyridine, and 0.1 eq DMAP.

  • React: Stir at reflux (40°C) for 16 hours. Note: Room temperature reaction is sluggish due to C2-methyl sterics.

  • Workup: Wash with 1M HCl, brine, dry over Na2SO4, and concentrate. Yields are typically >90%.

Step 2: Resin Loading (HMBA-AM Resin) We use HMBA (Hydroxymethylbenzoic acid) functionalized resin for its versatility; it forms an ester linkage stable to TFA (allowing Boc removal) but cleavable by nucleophiles (NaOH/MeOH or Amines).

  • Activation: Dissolve the Hemisuccinate (3.0 eq) in DMF. Add DIC (3.0 eq) and HOBt (3.0 eq). Activate for 5 mins.

  • Coupling: Add the activated mixture to HMBA-AM Resin (swelled in DMF). Add catalytic DMAP (0.1 eq).[1]

  • Incubate: Shake at RT for 4-6 hours.

  • Capping: Wash resin, then treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins to cap unreacted resin sites.

Step 3: On-Resin N-Functionalization

  • Boc Removal: Treat resin with 50% TFA in DCM (2 x 15 min). The ester linkage to HMBA remains intact.

  • Wash: DCM (3x), DMF (3x), 5% DIPEA/DMF (neutralization).

  • Diversification: React the free secondary amine with:

    • Acid Chlorides: (R-COCl, DIPEA)

    • Isocyanates: (R-NCO)

    • Sulfonyl Chlorides: (R-SO2Cl, Pyridine)

Functionalization Workflow: The Steric-Hardened Mitsunobu

When the goal is to modify the C3-hydroxyl group (e.g., inverting stereochemistry or installing aryl ethers) while the molecule is attached to the resin via the Nitrogen, standard DEAD/PPh3 conditions often fail due to the C2-Methyl steric clash .

Expert Insight: The C2-methyl group shields the C3-hydroxyl. We recommend using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) . This combination is more reactive and the betaine intermediate is less bulky than the TPP-DEAD complex.

Protocol B: "Hardened" Mitsunobu Reaction

Context: Azetidine is anchored to resin via N-terminus (e.g., after Protocol A cleavage and re-attachment, or using an Fmoc-azetidine starting material).

  • Swelling: Swell resin (1.0 eq) in anhydrous THF (not DMF, as THF promotes Mitsunobu kinetics).

  • Reagent Prep: In a separate vial, dissolve the Nucleophile (e.g., Phenol, 5.0 eq) and ADDP (5.0 eq) in THF.

  • Addition: Add PBu3 (5.0 eq) to the vial. Caution: PBu3 is pyrophoric; handle under Argon.

  • Reaction: Add the mixture immediately to the resin.

  • Conditions: Shake at 45°C for 16 hours. Elevated temperature is critical for C2-methyl substituted azetidines.

  • Wash: THF (3x), DCM (3x), MeOH (3x).

Visualizing the Workflows

SPOS_Workflow Start Start: Tert-butyl 3-hydroxy- 2-methylazetidine-1-carboxylate Decision Target Modification? Start->Decision Succinic Step 1: Hemisuccinate Formation (Succinic Anhydride, DMAP, Reflux) Decision->Succinic Modify Nitrogen Convert_Fmoc Step 1: Solution Phase Boc -> Fmoc Conversion Decision->Convert_Fmoc Modify Oxygen Load_HMBA Step 2: Load onto HMBA Resin (Ester Linkage, Stable to TFA) Succinic->Load_HMBA Deprotect Step 3: Boc Removal (50% TFA/DCM) Load_HMBA->Deprotect N_Funct Step 4: N-Diversification (Acylation, Sulfonylation) Deprotect->N_Funct Cleave_A Step 5: Nucleophilic Cleavage (Releases N-Substituted Alcohol) N_Funct->Cleave_A Load_CTC Step 2: Load onto 2-CTC Resin (Via Amine) Convert_Fmoc->Load_CTC Mitsunobu Step 3: 'Hardened' Mitsunobu (ADDP, PBu3, 45°C) Overcomes C2-Me Sterics Load_CTC->Mitsunobu Cleave_B Step 4: Acid Cleavage (Releases O-Substituted Amine) Mitsunobu->Cleave_B

Caption: Decision matrix for SPOS of 3-hydroxy-2-methylazetidine. Path A (Left) enables N-library generation via a robust ester linkage. Path B (Right) enables O-library generation via "Hardened" Mitsunobu conditions.

Summary of Critical Parameters

ParameterStandard ConditionOptimized for 2-Me-Azetidine Reasoning
Resin Choice Wang / 2-CTCHMBA-AM (for N-mod)HMBA ester is stable to the TFA required for Boc removal.
Linker Strategy Direct Alcohol LoadingHemisuccinate Spacer Converts hindered secondary alcohol to accessible carboxylate for loading.
Mitsunobu Reagents DEAD / PPh3ADDP / PBu3 PBu3 is a stronger nucleophile; ADDP minimizes steric bulk in the transition state.
Reaction Temp Room Temperature40-45°C Thermal energy is required to overcome the steric barrier of the vicinal C2-methyl group.

References

  • Mitsunobu Reaction on Solid Phase

    • Tunoori, A. R., et al. "Polymer-supported triphenylphosphine in the Mitsunobu reaction." Tetrahedron Letters, 1998.

  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.[2]

  • HMBA Resin Stability

    • "HMBA-AM Resin: A Versatile Support for the Synthesis of Peptides and Organic Molecules." Merck/Sigma-Aldrich Technical Bulletins.

  • Steric Hindrance in Mitsunobu Reactions

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

Sources

protocols for coupling "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" with other synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the planar pyrrolidine or piperidine analogs, the azetidine ring offers a unique vector for "escape from flatland," providing defined sp³ character that enhances solubility and metabolic stability.

However, the introduction of the C2-methyl group creates a distinct steric environment compared to the unsubstituted parent 3-hydroxyazetidine. This methyl group exerts significant 1,2-steric strain , influencing the trajectory of incoming nucleophiles and the stability of the ring system.

This guide details three validated protocols for coupling this synthon, specifically optimized to mitigate steric hindrance and prevent acid-catalyzed ring opening.

Structural Analysis & Reactivity Profile

Before initiating synthesis, one must verify the diastereomeric identity of the starting material. The C2-methyl and C3-hydroxyl groups exist in a cis or trans relationship.

  • Trans-isomer (e.g., 2S, 3R): The -OH and -Me groups are on opposite faces. This is the thermodynamically preferred starting material for Mitsunobu reactions, as the nucleophilic attack will result in a cis-product (inversion).

  • Cis-isomer: The -OH and -Me groups occupy the same face. Steric crowding at the C3 position is severe. S_N2 reactions are significantly slower here.

Reactivity Logic Map

The following diagram illustrates the primary functionalization pathways and their associated risks.

ReactivityMap Core Tert-butyl 3-hydroxy- 2-methylazetidine-1-carboxylate Mitsunobu Mitsunobu Coupling (Stereo-Inversion) Core->Mitsunobu DIAD, PPh3, Ar-OH SNAr S_NAr Arylation (Ether Formation) Core->SNAr NaH, Ar-F Oxidation Oxidation to Ketone (Reductive Amination Entry) Core->Oxidation DMP or Swern Risk RISK: Acidic Ring Opening Avoid strong Lewis Acids Core->Risk InvProduct Cis-Aryl/Alkyl Ether (High Steric Strain) Mitsunobu->InvProduct Inversion RetProduct Trans-Aryl Ether (Thermodynamic Product) SNAr->RetProduct Retention Amine 3-Amino-2-methylazetidine Oxidation->Amine R-NH2, NaBH(OAc)3

Caption: Figure 1. Functionalization pathways for the 3-hydroxy-2-methylazetidine scaffold. Note the divergence in stereochemical outcomes between Mitsunobu and S_NAr pathways.

Protocol 1: C-O Bond Formation via S_NAr (Aryl Ethers)

Objective: Coupling the secondary alcohol with electron-deficient heteroaromatics (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Mechanistic Insight: The C2-methyl group creates a "picket fence" effect. While the C3-hydroxyl is nucleophilic, its approach to the electrophile is hindered. We utilize Sodium Hydride (NaH) to generate the hard alkoxide anion, maximizing nucleophilicity. However, temperature control is critical; excessive heat (>80°C) can trigger E2 elimination or ring fragmentation.

Reagents & Conditions
ComponentEquivalentsRole
Substrate 1.0Azetidine scaffold
Ar-X 1.2Electrophile (F > Cl >> Br)
NaH (60%) 1.5Base (Deprotonation)
THF/DMF [0.2 M]Solvent (9:1 ratio)
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the azetidine substrate in anhydrous THF/DMF (9:1).

    • Note: Pure DMF can be difficult to remove; a THF blend aids workup.

  • Deprotonation: Cool the solution to 0°C . Add NaH (60% dispersion in oil) portion-wise.

    • Observation: Evolution of H₂ gas. Stir for 30 minutes at 0°C to ensure complete alkoxide formation.

  • Coupling: Add the aryl halide (Ar-X) dropwise (if liquid) or as a solution in THF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS at 2 hours. If conversion is <10%, heat to 50°C . Do not exceed 65°C.

  • Quench: Cool to 0°C. Quench carefully with sat. aq. NH₄Cl.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.

Protocol 2: Stereochemical Inversion via Mitsunobu Coupling

Objective: Coupling with phenols or imides with strict inversion of stereochemistry at C3.

Mechanistic Insight: This is the preferred method for creating cis-2,3-substituted systems from trans-starting materials. The bulky C2-methyl group significantly slows the formation of the alkoxy-phosphonium intermediate. ADDP (1,1'-(azodicarbonyl)dipiperidine) is often superior to DEAD/DIAD for sterically hindered secondary alcohols due to its higher stability and reactivity at elevated temperatures.

Reagents & Conditions
ComponentEquivalentsRole
Substrate 1.0Alcohol (Trans-isomer preferred)
Nu-H 1.5Phenol / Imide (pKa < 11)
n-Bu3P 2.0Phosphine (More nucleophilic than PPh3)
ADDP 2.0Azo-reagent
Toluene [0.15 M]Solvent (Higher boiling point)
Step-by-Step Methodology
  • Complex Formation: Dissolve the nucleophile (Nu-H), tributylphosphine (

    
    ), and the azetidine substrate in anhydrous Toluene under N₂. Cool to 0°C.[2]
    
  • Reagent Addition: Add ADDP solid in one portion.

    • Why ADDP? Unlike DIAD, ADDP is a solid and easier to handle. Toluene allows heating if the steric bulk prevents reaction at RT.

  • Reaction: Stir at RT for 16 hours.

    • Optimization: If no product forms after 16h, heat to 60°C . The 2-methyl group may block the SN2 backside attack, requiring thermal energy to overcome the barrier.

  • Workup: Dilute with Hexanes/Et₂O (1:1). The phosphine oxide and reduced hydrazine byproducts often precipitate. Filter the solids.

  • Purification: Concentrate the filtrate. Flash chromatography is essential to separate the product from excess reagents.

Workflow Visualization

MitsunobuFlow Step1 Step 1: Mix Substrate + Nu-H + PBu3 (Solvent: Toluene, Temp: 0°C) Step2 Step 2: Add ADDP Solid Step1->Step2 Decision LCMS Check (16h @ RT) Step2->Decision Heat Heat to 60°C (Overcome 2-Me Sterics) Decision->Heat No Product Finish Filter Precipitate -> Flash Column Decision->Finish Product Found Heat->Finish

Caption: Figure 2. Decision tree for Mitsunobu coupling of sterically hindered azetidines.

Protocol 3: Oxidation & Reductive Functionalization

Objective: Converting the C3-hydroxyl to a C3-amine (reductive amination).

Mechanistic Insight: Direct nucleophilic displacement of a leaving group (OMs/OTs) at C3 is often sluggish due to the adjacent methyl group and ring strain. A superior route is Oxidation to the Ketone followed by reductive amination. Warning: The ketone intermediate (tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate) is highly reactive and prone to epimerization at C2. It should be used immediately.

Step-by-Step Methodology (Dess-Martin Periodinane)
  • Oxidation: Dissolve substrate (1.0 eq) in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Warm to RT and stir for 2 hours.

  • Quench: Add sat. aq. Na₂S₂O₃ / NaHCO₃ (1:1) and stir vigorously until the organic layer is clear. Extract with DCM.

  • Reductive Amination (One-Pot):

    • Redissolve the crude ketone in DCE (Dichloroethane).

    • Add the desired Amine (R-NH₂, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins.

    • Add STAB (Sodium Triacetoxyborohydride, 2.0 eq) .

    • Stereochemistry: The hydride will attack from the less hindered face (usually trans to the 2-methyl group), resulting in the cis-amine as the major product.

Troubleshooting & Safety

IssueCauseSolution
Ring Opening Acidic conditions or strong Lewis Acids.Maintain pH > 4. Avoid HCl in MeOH for deprotection if the ring is electron-deficient. Use TFA/DCM for Boc removal after coupling.
No Reaction (Mitsunobu) Steric bulk of 2-Me group blocking P-O activation.Switch from PPh3/DIAD to PBu3/ADDP . Increase temp to 60°C.
Epimerization Basic conditions reacting with the ketone intermediate.During oxidation/amination, keep reaction times short. Use buffered conditions.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Lowe, M. A., et al. "Azetidines: New Tools for the Medicinal Chemist." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Mitsunobu Reaction on Hindered Substrates

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

  • Stability of Azetidines

    • Couty, F., et al. "Synthesis and Reactivity of Azetidines." Organic Preparations and Procedures International, 2012.

  • Commercial Availability & Properties

    • PubChem Compound Summary for this compound.

Sources

Application Note: Leveraging Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds. By screening low molecular weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding hits with higher ligand efficiency. Within the vast landscape of chemical fragments, three-dimensional scaffolds have garnered significant attention for their ability to provide starting points with greater structural complexity and improved physicochemical properties.

The azetidine moiety, a four-membered saturated heterocycle, has emerged as a particularly valuable scaffold in medicinal chemistry.[1] Its rigid, non-planar structure introduces novel three-dimensional vectors for exiting the binding pocket of a target protein, offering advantages in potency and selectivity.[1] Furthermore, the inherent stability and favorable properties of the azetidine ring make it an attractive component for drug candidates.[1]

This application note focuses on Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate , a specific azetidine derivative that serves as an exemplary fragment for FBDD campaigns. Its unique combination of features—a rigid core, a hydrogen bond donor/acceptor in the hydroxyl group, a defined stereocenter from the methyl group, and a protected nitrogen for controlled synthetic elaboration—makes it a versatile starting point for developing inhibitors against various target classes, including kinases and protein-protein interactions.[2][3]

We will provide a comprehensive guide, from the initial characterization of the fragment to detailed protocols for screening and hit-to-lead optimization, demonstrating its potential to accelerate drug discovery programs.

Fragment Profile: this compound

A thorough understanding of the fragment's physicochemical properties is the cornerstone of any successful FBDD campaign. This knowledge informs library design, screening conditions, and subsequent optimization strategies.

PropertyValueSource
IUPAC Name tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylatePubChem CID: 99770589
Molecular Formula C₉H₁₇NO₃PubChem CID: 99770589
Molecular Weight 187.24 g/mol PubChem CID: 99770589
XLogP3 0.7PubChem CID: 99770589
Hydrogen Bond Donors 1PubChem CID: 99770589
Hydrogen Bond Acceptors 3PubChem CID: 99770589
Rotatable Bonds 2PubChem CID: 99770589

The properties of this fragment align well with the "Rule of Three," a guiding principle for fragment library design, which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors or acceptors, and a cLogP not greater than 3.

Caption: Chemical structure of the azetidine fragment.

FBDD Workflow: From Fragment Library to Lead Candidate

The journey from a fragment hit to a lead compound is a multi-step process that relies on a suite of biophysical and structural biology techniques. The following sections outline detailed protocols for incorporating "this compound" into a typical FBDD campaign.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_opt Phase 3: Hit-to-Lead Optimization Lib_Prep Fragment Library Preparation & QC SPR_Screen SPR Screening (Primary Screen) Lib_Prep->SPR_Screen Target_Prep Target Protein Expression & Purification Target_Prep->SPR_Screen NMR_Screen NMR Screening (Ligand-Observed) XRay_Screen X-ray Crystallography (Hit Validation) NMR_Screen->XRay_Screen Structural Confirmation SPR_Screen->NMR_Screen Orthogonal Validation SBDD Structure-Based Design (SBDD) XRay_Screen->SBDD Fragment_Growing Fragment Growing SBDD->Fragment_Growing Lead_Opt Lead Optimization (ADMET) Fragment_Growing->Lead_Opt

Caption: Overview of the FBDD workflow.

Experimental Protocols

Part 1: Fragment Library Preparation and Quality Control

Causality: The integrity of screening results is directly dependent on the purity and solubility of the fragments. Aggregating or impure compounds are a primary source of false positives.

Protocol:

  • Source Fragment: Procure "this compound" from a reputable commercial supplier.

  • Purity Assessment:

    • Confirm identity and purity (>95%) using ¹H NMR and LC-MS.

    • Rationale: Ensures that any observed binding activity is attributable to the intended fragment.

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Serially dilute the stock solution in the desired screening buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) to determine the maximum soluble concentration.

    • Rationale: Prevents compound precipitation during screening, which can interfere with detection methods.

  • Plate Preparation:

    • Prepare a master plate with the fragment at a high concentration (e.g., 10 mM in 100% DMSO).

    • Use acoustic dispensing to create replicate plates for each screening technique at the final desired concentrations.

Part 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak binding interactions.

Protocol:

  • Protein Immobilization:

    • Immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling.

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein (at ~50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of 8000-10000 response units (RU).

    • Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • Rationale: Covalent immobilization provides a stable surface for repeated binding measurements. A reference flow cell is left blank or immobilized with an irrelevant protein to subtract non-specific binding.

  • Screening:

    • Dissolve the azetidine fragment in running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO) to a final concentration of 200 µM.

    • Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A binding response is measured in RU. A positive "hit" is defined as a response significantly above the background noise.

    • Rationale: The DMSO concentration must be kept constant across all samples to minimize solvent-induced artifacts.

Part 3: Orthogonal Validation by NMR Spectroscopy

Causality: NMR-based methods provide an orthogonal validation of hits from primary screens, reducing the likelihood of false positives. Ligand-observed NMR experiments are particularly efficient for fragment screening.

Protocol (Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Prepare two NMR tubes. Both contain the target protein (10-20 µM) in a deuterated buffer (e.g., 90% H₂O/10% D₂O).

    • Add the azetidine fragment (100-500 µM) to one tube. The other serves as a control.

    • Rationale: The protein concentration is kept low to ensure the fragment is in large molar excess, a requirement for ligand-observed methods.

  • Data Acquisition:

    • Acquire two spectra for the sample containing the fragment: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency where no protein signals are present.

    • The STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.

    • Rationale: If the fragment binds to the protein, it will receive saturation from the protein, leading to a decrease in its signal intensity in the on-resonance spectrum. This results in observable peaks in the difference spectrum.

  • Analysis:

    • Signals present in the STD spectrum confirm binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.

Part 4: Structural Characterization by X-ray Crystallography

Causality: A high-resolution crystal structure of the protein-fragment complex is the ultimate validation of a hit and provides the blueprint for structure-based drug design.

Protocol:

  • Protein Crystallization:

    • Crystallize the target protein using standard techniques (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing the azetidine fragment at a concentration 5-10 times its measured Kd (if known) or at its maximum soluble concentration in a cryoprotectant-containing buffer.

    • Transfer the protein crystals into the soaking solution for a period ranging from minutes to hours.

    • Rationale: Soaking allows the fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • The presence of the fragment is confirmed by clear electron density in the difference map (Fo-Fc).

    • Rationale: The high resolution provided by crystallography reveals the precise binding mode, including key hydrogen bonds and van der Waals interactions, which are critical for the next phase.

Hit-to-Lead Optimization: Growing the Fragment

Once the binding mode of "this compound" is confirmed, the hit-to-lead phase begins. The goal is to elaborate the fragment into a more potent and selective lead compound.

Strategy: Fragment Growing

The Boc-protecting group on the azetidine nitrogen is the key to synthetic elaboration. Its removal unmasks a secondary amine that serves as a vector for "growing" the fragment into adjacent pockets of the binding site.

Hit_to_Lead cluster_process Fragment Growing Strategy Start Hit Fragment (Tert-butyl 3-hydroxy- 2-methylazetidine-1-carboxylate) Step1 Boc Deprotection (e.g., TFA) Start->Step1 Step2 Amide Coupling or Reductive Amination Step1->Step2 Step3 Introduction of R-group to explore adjacent pocket Step2->Step3 Result Potent Lead Compound (Improved Affinity & Selectivity) Step3->Result

Caption: A workflow for fragment growing.

Exemplary Synthetic Protocol:

  • Boc Deprotection: Treat the fragment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding the free amine as a TFA salt.

  • Amide Coupling: Couple the resulting amine with a carboxylic acid selected based on the structural information from crystallography. This is typically mediated by a coupling agent like HATU or EDC/HOBt.

    • Rationale: This strategy allows for the systematic exploration of the chemical space adjacent to the azetidine nitrogen, aiming to form new interactions with the target protein and increase binding affinity.

This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is central to converting a low-affinity fragment hit into a high-potency lead candidate.

Conclusion

"this compound" represents an exemplary fragment for FBDD campaigns. Its inherent three-dimensionality, coupled with strategically placed functional groups, provides a robust starting point for inhibitor development. The protocols outlined in this application note provide a clear and actionable framework for researchers to integrate this and similar 3D fragments into their drug discovery pipelines. By combining sensitive biophysical screening techniques with high-resolution structural biology, the full potential of such scaffolds can be realized, ultimately accelerating the path to novel therapeutics.

References

  • Bayer AG, In Vitrotech Co. Ltd. (2022). Bicyclic compounds, compositions and use thereof. WO2022037568A1.
  • Revolution Medicines, Inc. (2021). Inhibitors of raf kinases. WO2021081375A1.
  • Glaxosmithkline Intellectual Property Development Ltd. (2021). Ripk1 inhibitors and methods of use. WO2021252307A1.
  • PubChem. tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cambridge Healthtech Institute. Fragment Based Drug Discovery. CHI. [Link]

  • Ci, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • PubChem. tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]

  • PubMed Central. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PMC. [Link]

  • ACS Publications. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2021). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. NIH. [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Maratech NMR Solutions. Fragment Small Molecule Screening. Maratech. [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PMC. [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. [Link]

  • PubMed Central. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. [Link]

  • National Institutes of Health. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH. [Link]

  • National Institutes of Health. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. NIH. [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • CrystalsFirst. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. [Link]

Sources

enzymatic resolution of racemic 3-hydroxy-2-methylazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution of Racemic 3-Hydroxy-2-Methylazetidine Derivatives

Abstract & Introduction

Chiral azetidines are critical structural motifs in modern medicinal chemistry, serving as key pharmacophores in broad-spectrum antibiotics (e.g., carbapenems like Doripenem) and novel glutamate receptor modulators. Specifically, 3-hydroxy-2-methylazetidine represents a high-value chiral building block where the introduction of the C2-methyl group creates two contiguous stereocenters, significantly increasing synthetic complexity compared to the simple 3-hydroxyazetidine parent.

Traditional chemical synthesis of this moiety often yields diastereomeric mixtures requiring tedious separation. Enzymatic kinetic resolution (EKR) offers a superior, scalable alternative by exploiting the high stereoselectivity of lipases toward the C3-hydroxyl group.

This Application Note details a robust protocol for the lipase-catalyzed kinetic resolution of rac-trans-1-benzhydryl-3-hydroxy-2-methylazetidine . We utilize Candida antarctica Lipase B (CAL-B) to selectively acylate the (3R)-enantiomer, yielding optically pure (2S,3S)-alcohol and (2R,3R)-acetate with high enantiomeric excess (


).

Mechanism of Action: Interfacial Activation & Stereoselection

The resolution proceeds via a classical Ping-Pong Bi-Bi mechanism . The catalytic triad (Ser-His-Asp) of the lipase is acylated by the irreversible acyl donor (vinyl acetate). The enzyme-acyl intermediate then discriminates between the enantiomers of the azetidine substrate based on steric fit within the hydrophobic pocket.

  • Substrate Engineering: The N-benzhydryl (diphenylmethyl) protecting group is crucial. It prevents amine toxicity to the enzyme, eliminates non-specific chemical acylation of the nitrogen, and provides the necessary lipophilicity for the substrate to solubilize in the organic reaction medium.

  • Selectivity Rule: Consistent with Kazlauskas' rule for secondary alcohols, CAL-B preferentially acylates the enantiomer where the medium-sized group (the ring methine) and the large group (the N-protected methylene/ring system) fit specific binding pockets.

Figure 1: Reaction Scheme

ReactionScheme Substrate Racemic N-Benzhydryl-3-hydroxy-2-methylazetidine Enzyme Immobilized CAL-B (Novozym 435) Substrate->Enzyme MTBE, 30°C Reagents Vinyl Acetate (Acyl Donor) Reagents->Enzyme Product1 (2S,3S)-Alcohol (Unreacted) Enzyme->Product1 50% Yield >98% ee Product2 (2R,3R)-Acetate (Acylated) Enzyme->Product2 50% Yield >96% ee

Caption: Kinetic resolution pathway. The lipase selectively acetylates the (2R,3R)-enantiomer, leaving the (2S,3S)-alcohol untouched.

Experimental Protocol

Materials & Equipment
  • Substrate: rac-trans-1-Benzhydryl-3-hydroxy-2-methylazetidine (Synthesized via epoxide ring opening of N-benzhydryl-2-methyl-aziridine or cyclization of chlorohydrins).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

  • Acyl Donor: Vinyl Acetate (stabilized, >99%).

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Note: MTBE is preferred for higher substrate solubility.

  • Equipment: Orbital shaker (thermostated), HPLC with Chiralpak AD-H or OD-H column.

Screening & Optimization Workflow

Before scale-up, verify enzyme activity on your specific batch of substrate.

Table 1: Optimization Parameters

ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Enzyme Novozym 435 (CAL-B)Amano Lipase PS (Burkholderia cepacia)CAL-B shows broader scope for cyclic secondary alcohols.
Solvent MTBETolueneEthers generally preserve enzyme hydration shell better than aromatics.
Temperature 30°C45°CLower T enhances enantioselectivity (E-value) at the cost of rate.
Acyl Donor Vinyl Acetate (3 eq)Vinyl Butyrate (3 eq)Acetate is atom-efficient; Butyrate helps if separation is difficult.
Step-by-Step Resolution Protocol (Gram Scale)
  • Preparation: Dissolve 1.0 g (3.95 mmol) of rac-1-benzhydryl-3-hydroxy-2-methylazetidine in 20 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 1.1 mL (11.85 mmol, 3 eq) of Vinyl Acetate.

  • Enzyme Loading: Add 200 mg of Novozym 435 (20% w/w relative to substrate).

  • Incubation: Place the reaction vessel in an orbital shaker at 30°C, 200 rpm.

  • Monitoring:

    • Sample 50 µL aliquots at t=1h, 4h, 8h, and 24h.

    • Filter enzyme, evaporate solvent, redissolve in mobile phase.

    • Analyze via Chiral HPLC (Hexane/iPrOH 90:10, 1 mL/min).

    • Stop Point: Terminate reaction when conversion (

      
      ) reaches 49-50%. Do not exceed 50% to prevent "over-running" which degrades the 
      
      
      
      of the remaining alcohol.
  • Work-up:

    • Filter off the immobilized enzyme (can be washed with MTBE and reused 2-3 times).

    • Concentrate the filtrate under reduced pressure to obtain the crude mixture of alcohol and ester.

  • Purification:

    • Separate via Flash Column Chromatography (Silica Gel).[1]

    • Eluent Gradient: 5% EtOAc/Hexane (elutes Ester)

      
       30% EtOAc/Hexane (elutes Alcohol).
      
Analytical Validation

Calculate the Enantiomeric Ratio (


) using the equation:


Target Benchmark:

is required for industrial viability.

Process Workflow Diagram

Workflow Start Start: Racemic Substrate (1-Benzhydryl-3-hydroxy-2-methylazetidine) Screen Enzyme Screening (CAL-B vs PSL) Start->Screen Reaction Kinetic Resolution (MTBE, Vinyl Acetate, 30°C) Screen->Reaction Select Best E-value Monitor HPLC Monitoring (Stop at c = 50%) Reaction->Monitor Monitor->Reaction c < 49% Filter Filtration (Recycle Enzyme) Monitor->Filter c = 50% Chromatography Column Chromatography Filter->Chromatography Result1 (2S,3S)-Alcohol Target 1 Chromatography->Result1 Polar Fraction Result2 (2R,3R)-Acetate Target 2 (Hydrolyze to Alcohol) Chromatography->Result2 Non-polar Fraction

Caption: Operational workflow from substrate screening to purified chiral building blocks.

Troubleshooting & Optimization

  • Low Reaction Rate: If the reaction takes >48h, check the water content of the solvent. Lipases need trace water to function, but too much promotes hydrolysis of the acyl donor. Ensure solvents are dried over molecular sieves, but the enzyme preparation usually carries sufficient structural water.

  • Low Selectivity (

    
    ): 
    
    • Lower the temperature to 4°C.

    • Switch solvent to DIPE or Toluene.

    • Try Burkholderia cepacia lipase (PSL) if CAL-B fails.

  • Substrate Solubility: If the substrate precipitates, add 5-10% THF as a co-solvent, though this may slightly lower enzyme stability.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron , 63(8), 1723-1747. Link

  • Yamashita, Y., et al. (2017).[2] Preparation of (R)-3-hydroxy-N-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Heterocycles , 95(1), 370-379.[2] Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -Amino Acids. Tetrahedron , 62(25), 5831-5854. Link
    
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition , 43(7), 788-824. Link

Sources

Application Note: Strategic Utilization of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate in Neuroprotective Agent Synthesis

[1][2]

Executive Summary

This guide details the synthetic application of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1354955-59-1) as a privileged scaffold in the discovery of neuroprotective therapeutics.[1]

In the landscape of CNS drug discovery, this specific building block offers a unique "chiral constraint" mechanism. Unlike flexible linear amines, the 2-methyl-3-hydroxyazetidine core provides rigid stereochemical control, mimicking the transition states of proline-based signaling molecules while significantly lowering basicity (

1Monoacylglycerol Lipase (MAGL)Receptor Interacting Protein Kinase 1 (RIPK1)1

Scientific Rationale: The Azetidine Advantage

Conformational Restriction & Bioisosterism

The azetidine ring serves as a conformationally restricted bioisostere of pyrrolidine and piperidine. The introduction of the 2-methyl group and 3-hydroxyl group creates a densely functionalized chiral center that locks the molecular conformation.[1]

  • Benefit: Reduces the entropic penalty of binding to the target protein pocket.

  • Mechanism: The 2-methyl group introduces steric bulk that directs the vector of the N-substituent, while the 3-hydroxyl group allows for the attachment of pharmacophores via ether or carbamate linkages.[1]

Physicochemical Tuning for BBB Penetration

A critical failure point in CNS drug development is Blood-Brain Barrier (BBB) permeability.[1]

  • Basicity Modulation: Azetidines are generally less basic (

    
     ~8.[1]5) than their pyrrolidine counterparts (
    
    
    ~10.5).[1] Using this scaffold reduces the fraction of ionized drug at physiological pH, enhancing passive diffusion across the BBB.
  • Metabolic Stability: The strained four-membered ring is surprisingly resistant to oxidative metabolism compared to flexible alkyl chains, prolonging the half-life of the neuroprotective agent.[1]

Application Workflow: From Scaffold to Lead Candidate[3]

The following diagram illustrates the divergent synthetic pathways where this scaffold is employed to generate two distinct classes of neuroprotective agents: MAGL Inhibitors (Anti-inflammatory) and RIPK1 Inhibitors (Anti-necroptotic).

NeuroprotectivePathwaysStartThis compound(Scaffold)Step1Activation(Mesylation)Start->Step1MsCl, TEAPathBPath B: N-Deprotection(TFA/HCl)Start->PathBBoc RemovalPathAPath A: Nucleophilic Substitution(Ar-O- or Ar-S-)Step1->PathACoupling withAryl NucleophilesTarget1MAGL Inhibitors(Neuroinflammation)PathA->Target1Core AssemblyTarget2RIPK1 Inhibitors(Necroptosis)PathB->Target2Amide/Urea Couplingto Hinge BinderReduced 2-AG HydrolysisReduced 2-AG HydrolysisTarget1->Reduced 2-AG HydrolysisBlocked Cell Death SignalingBlocked Cell Death SignalingTarget2->Blocked Cell Death Signaling

Figure 1: Divergent synthetic utility of the azetidine scaffold in CNS drug discovery.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation

Context: This step converts the 3-hydroxyl group into a good leaving group (mesylate), enabling the attachment of aryl groups found in MAGL inhibitors (Source: Patent WO2022037568A1).

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.5 equiv)[1]

  • Triethylamine (TEA) (3.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: Dissolve 1.0 g (5.34 mmol) of the azetidine scaffold in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add TEA (2.23 mL, 16.0 mmol) followed by the dropwise addition of MsCl (0.62 mL, 8.0 mmol). Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) for disappearance of starting material.[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: The crude mesylate is typically used directly in the next step (Protocol B) to avoid degradation.[1]

Protocol B: Synthesis of MAGL Inhibitor Core (Ether Linkage)

Context: Substitution of the mesylate with a phenol derivative creates the core ether linkage common in neuroprotective MAGL inhibitors (Source: Patent BR112021002298A2).

Reagents:

  • Crude Mesylate from Protocol A (1.0 equiv)

  • Substituted Phenol (e.g., 4-(trifluoromethyl)phenol) (1.2 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Acetonitrile (ACN) or DMF[1]

Procedure:

  • Setup: In a pressure vial, suspend Cs₂CO₃ (2.0 equiv) and the substituted phenol (1.2 equiv) in ACN (0.2 M concentration). Stir for 15 minutes at RT.[1]

  • Coupling: Add the solution of the mesylate (1.0 equiv) in ACN.

  • Heating: Seal the vial and heat to 80°C for 12–16 hours.

  • Purification: Cool to RT, filter off solids, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc/Hexanes).[1]

  • Result: Yields the Tert-butyl 3-(aryloxy)-2-methylazetidine-1-carboxylate intermediate.

Protocol C: N-Deprotection & Final Assembly (RIPK1 Inhibitors)

Context: For RIPK1 inhibitors, the azetidine nitrogen is often the attachment point for a urea or amide linker connecting to a kinase hinge binder (Source: Patent WO2021252307A1).

Reagents:

  • Azetidine Intermediate (from Protocol B or starting material)[1]

  • Trifluoroacetic acid (TFA) or HCl (4M in dioxane)[1]

  • DCM[1][3]

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate in DCM (5 volumes). Add TFA (5 volumes) dropwise at 0°C.

  • Stir: Stir at RT for 1–2 hours until LC-MS shows complete conversion to the secondary amine (mass = M-100).

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.[1]

  • Coupling (Example): Redissolve the amine salt in DMF with DIPEA (3.0 equiv). Add the desired Isocyanate (for urea) or Carboxylic Acid/HATU (for amide) to generate the final neuroprotective lead.[1]

Data Summary & Quality Control

When characterizing the intermediates synthesized using this scaffold, the following NMR signatures are critical for validating the retention of stereochemistry (2-Me, 3-OH relationship).

Feature1H NMR Shift (CDCl3)MultiplicityInterpretation
2-Methyl Group 1.35 – 1.45 ppmDoublet (d)Diagnostic for the C2-methyl; coupling constant confirms stereochemistry.
3-H Proton 4.10 – 4.30 ppmMultiplet (m)Shift varies significantly upon mesylation (shifts downfield) or ether formation.[1]
Boc Group 1.44 ppmSinglet (s)Integration of 9H used as internal standard for purity.[1]
Azetidine Ring 3.60 – 4.00 ppmMultipletRing protons (C4) often appear as diastereotopic pairs.[1]

References

  • General Scaffold Utility: Lowe, J. T., et al. (2012).[4] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry. Link

  • MAGL Inhibitor Synthesis: Patent BR112021002298A2.[1] "Heterocyclic compounds as monoacylglycerol lipase inhibitors." (Describes use of this compound in synthesizing neuroinflammatory modulators). Link

  • RIPK1 Inhibitor Synthesis: Patent WO2021252307A1.[1] "Ripk1 inhibitors and methods of use." (Details the N-functionalization of the azetidine core for necroptosis inhibition). Link

  • Functionalization Methodology: Patent WO2022037568A1.[1] "Bicyclic compounds, compositions and use thereof." (Provides specific mesylation and substitution protocols). Link

Application Note: Synthesis and Antimicrobial Evaluation of Novel Azetidinyl Esters from Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of the Azetidine Scaffold

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a promising scaffold in medicinal chemistry.[2][3] Its inherent ring strain contributes to a unique reactivity profile, while the scaffold itself offers a three-dimensional architecture that can be strategically functionalized to interact with biological targets.[2][3] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including potent antimicrobial effects.[1]

This application note provides a detailed guide for the synthesis of a novel library of antimicrobial candidates based on the chiral building block, Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate. We will explore a robust synthetic strategy involving the esterification of the 3-hydroxyl group, a key functional handle for molecular diversification.[4] Furthermore, we present comprehensive protocols for the subsequent evaluation of these novel compounds for their antimicrobial activity against a panel of clinically relevant bacteria. The methodologies detailed herein are designed to be both reproducible and informative, providing a solid foundation for researchers aiming to explore the rich chemical space of azetidine-based antimicrobials.

Synthetic Strategy: From a Chiral Building Block to a Diverse Library of Antimicrobial Candidates

Our synthetic approach focuses on the functionalization of the hydroxyl group of this compound. This hydroxyl moiety provides a convenient anchor point for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during the functionalization of the hydroxyl group.[4]

The core of our synthetic protocol is the esterification of the starting material with a diverse set of carboxylic acids. This reaction creates a library of novel azetidinyl esters, each with unique physicochemical properties that may influence their antimicrobial activity. The selection of carboxylic acids is crucial for exploring a wide range of functionalities, including aliphatic chains of varying lengths, aromatic and heteroaromatic rings, and moieties with known pharmacophoric features.

SynthesisWorkflow Start This compound Reaction Esterification Start->Reaction Reagents Diverse Carboxylic Acids (R-COOH) + Coupling Agents (e.g., DCC/DMAP) Reagents->Reaction Product Novel Azetidinyl Ester Library (Boc-protected) Reaction->Product Formation of Ester Linkage Deprotection Boc Deprotection (e.g., TFA) Product->Deprotection FinalProduct Final Antimicrobial Candidates (Free Amines) Deprotection->FinalProduct Removal of Boc group Screening Antimicrobial Screening (MIC/MBC) FinalProduct->Screening

Figure 1: Synthetic workflow for the generation of a novel azetidinyl ester library.

Protocol 1: Synthesis of Novel Azetidinyl Esters

This protocol details a general procedure for the esterification of this compound with a representative carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-chlorobenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the selected carboxylic acid (1.1 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester.

Characterization:

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the ester linkage and the integrity of the azetidine ring. The proton NMR spectrum of the product should show characteristic signals for the azetidine ring protons, the Boc group, and the newly introduced ester moiety.[5]

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and the carbamate (Boc) groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized compounds.

Protocol 2: Boc Deprotection of Azetidinyl Esters

The Boc protecting group can be readily removed under acidic conditions to yield the corresponding free amine, which may be crucial for antimicrobial activity.

Materials:

  • Boc-protected azetidinyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected azetidinyl ester in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Antimicrobial Activity Screening

The newly synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

AntimicrobialScreening cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay MIC_Prep Prepare serial dilutions of test compounds in a 96-well plate MIC_Inoc Inoculate wells with a standardized bacterial suspension MIC_Inc Incubate at 37°C for 18-24 hours MIC_Read Determine MIC: Lowest concentration with no visible growth MBC_Sub Subculture from clear wells of the MIC plate onto agar plates MIC_Read->MBC_Sub Proceed with wells showing no growth MBC_Inc Incubate agar plates at 37°C for 24 hours MBC_Read Determine MBC: Lowest concentration with ≥99.9% killing

Figure 2: Workflow for the determination of MIC and MBC.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized azetidinyl ester compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[7]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Materials:

  • MIC plates from the previous protocol

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation and Interpretation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Compound IDR-groupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
AZ-01 4-Chlorophenyl8163264
AZ-02 2-Naphthyl163264>128
AZ-03 3,4-Dimethoxyphenyl3264128>128
AZ-04 Thiophen-2-yl481632
Ciprofloxacin (Control)0.510.250.5

Table 1: Hypothetical antimicrobial activity data for a series of novel azetidinyl esters.

The ratio of MBC to MIC can provide insights into whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A common criterion is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.[8]

Conclusion and Future Directions

This application note has outlined a comprehensive strategy for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The provided protocols are designed to be robust and adaptable, allowing researchers to explore the chemical space around the azetidine scaffold efficiently. The initial screening results, as exemplified in the data table, can guide further optimization of the lead compounds. Future work should focus on expanding the library of derivatives to establish a more detailed structure-activity relationship, investigating the mechanism of action of the most potent compounds, and evaluating their toxicity profiles to assess their potential as therapeutic agents. The continued exploration of novel scaffolds like azetidine is a critical component in the ongoing battle against antimicrobial resistance.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]

  • Esterification of tertiary alcohols in steroids under different conditions - ResearchGate. [Link]

  • 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024) - ResearchGate. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • Synthesis, Characterization and Antimicrobial activity ofAzetidine derivatives. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES | Journal of Drug Delivery and Therapeutics. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. [Link]

  • Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]

  • MIC/MBC Testing | International and Accredited Lab. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. [Link]

  • 4.10. Determination of Minimum Inhibition Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of SM and SE by Broth Microdilution Methods - Bio-protocol. [Link]

  • Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies - Biointerface Research in Applied Chemistry. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. [Link]

Sources

Troubleshooting & Optimization

improving the yield of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1354955-59-1) presents a unique set of challenges due to the high ring strain of the azetidine scaffold (


26 kcal/mol) combined with the steric complexity of the vicinal methyl and hydroxyl groups. This scaffold is a critical pharmacophore in modern drug discovery, often serving as a rigidified mimetic of threonine or a spacer in PROTAC linkers.

This guide addresses the common bottlenecks in its synthesis: low cyclization yields , poor diastereoselectivity , and purification losses due to water solubility. We focus on the two most robust synthetic pathways: the Epoxide Ring-Closure Route (scalable, cost-effective) and the Ketone Reduction Route (stereochemically precise).

Module 1: Route Selection & Strategy

Select your pathway based on your specific stereochemical requirements and scale.

FeatureRoute A: Epoxide Cyclization (Recommended) Route B: Ketone Reduction
Primary Precursor 1-Chloro-2,3-epoxybutane (or Crotyl alcohol derivative)

-Boc-2-methylazetidin-3-one
Key Reaction Intramolecular nucleophilic displacementHydride reduction of ketone
Yield Potential Moderate (40-60% overall)High (70-85% for reduction step)
Stereocontrol Produces cis/trans mixture (separable)Tunable (Reagent controlled)
Scalability High (Industrial standard)Moderate (Cryogenic steps often required)

Module 2: Detailed Protocols & Optimization

Protocol A: The Epoxide Cyclization Route (Scalable)

Best for: Multi-gram synthesis where separating diastereomers via chromatography is acceptable.

The Mechanism: This route relies on the regioselective opening of 1-chloro-2,3-epoxybutane by a nitrogen nucleophile (usually benzylamine), followed by a thermal cyclization where the amine displaces the chloride.

Step-by-Step Workflow:

  • Epoxide Opening:

    • Reagents: 1-chloro-2,3-epoxybutane (1.0 equiv), Benzylamine (1.1 equiv), Water/MeOH (1:1).

    • Conditions: Stir at 0°C

      
       RT for 12 h.
      
    • Critical Parameter: Keep temperature low initially to prevent polymerization.

    • Intermediate:

      
      -Benzyl-1-amino-3-chlorobutan-2-ol.
      
  • Thermal Cyclization (The Bottleneck):

    • Reagents: NaHCO

      
       (2.5 equiv) or DIPEA, in Toluene or Acetonitrile.
      
    • Conditions: Reflux (80-110°C) for 16-24 h.

    • Optimization: High Dilution (0.1 M) is mandatory here. Concentrated solutions favor intermolecular polymerization (dimerization) over intramolecular ring closure.

  • Deprotection & Boc-Protection:

    • Hydrogenolysis: Pd(OH)

      
      /C, H
      
      
      
      (50 psi), MeOH.
    • Boc-Protection: (Boc)

      
      O, Et
      
      
      
      N, DCM.

Troubleshooting Table (Route A)

SymptomProbable CauseCorrective Action
Yield < 30% in Step 2 Intermolecular polymerization.Dilute reaction to 0.05–0.1 M. Switch solvent to Acetonitrile to stabilize the transition state.
Incomplete Conversion Chloride is a poor leaving group.Add NaI (0.1 equiv) (Finkelstein condition) to generate the more reactive Iodide in situ.
Product stuck in Aqueous Phase 3-Hydroxy azetidines are highly polar.[1]Do not use water wash. Evaporate solvent directly and use solid-phase extraction or continuous extraction with CHCl

:iPrOH (3:1).
Protocol B: The Ketone Reduction Route (Stereoselective)

Best for: Targeting a specific diastereomer (cis vs. trans).

The Mechanism: Starting from


-Boc-2-methylazetidin-3-one , the hydride attack direction is dictated by the steric bulk of the 2-methyl group.
  • Reduction:

    • Reagents: NaBH

      
       (Standard) or L-Selectride (Bulky).
      
    • Conditions: MeOH, -78°C.

    • Stereochemical Outcome:

      • NaBH

        
        :  Attacks from the less hindered face (anti to Methyl), yielding the cis-alcohol  (OH and Me on same side) as the major product.
        
      • L-Selectride: Enhances this selectivity significantly.

  • Troubleshooting:

    • Issue: Over-reduction or ring opening.

    • Fix: Quench at low temperature with Acetone before adding aqueous acid.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing the cyclization step, which is the most common failure point.

AzetidineOptimization Start Problem: Low Yield in Ring Closure Step CheckConc Check Concentration Start->CheckConc IsDilute Is Conc > 0.1 M? CheckConc->IsDilute DiluteAction Action: Dilute to 0.05 M (Favors Intramolecular) IsDilute->DiluteAction Yes CheckLG Check Leaving Group IsDilute->CheckLG No (Already Dilute) AddIodide Action: Add 10 mol% NaI (Finkelstein Catalyst) CheckLG->AddIodide Reaction Slow CheckBase Check Base/Solvent CheckLG->CheckBase Decomposition Observed BaseAction Action: Switch to NaHCO3/CH3CN Reflux (Milder) CheckBase->BaseAction

Caption: Decision tree for troubleshooting low yields during the critical azetidine ring-closure step.

Module 4: Purification & Analysis

Separation of Diastereomers: The cis (2S,3R / 2R,3S) and trans (2S,3S / 2R,3R) isomers often co-elute on standard silica.

  • Recommendation: Use flash chromatography with a gradient of 0-10% MeOH in DCM .

  • Visualization: These compounds are not UV active. Use Ninhydrin (stains free amines red/purple) or KMnO

    
      (stains alkenes/alcohols yellow) dip. For N-Boc protected compounds, Phosphomolybdic Acid (PMA)  stain is most effective (dark green/blue spots upon heating).
    

Data Summary Table: Solvent Effects on Cyclization

SolventTemperatureYield (Isolated)Comments
Water 90°C25%High hydrolysis byproduct.
THF 66°C (Reflux)45%Slow reaction rate.
Acetonitrile 82°C (Reflux)62% Optimal polarity for transition state.
Toluene 110°C55%Good, but harder to remove polar impurities.

References

  • Synthesis of 3-hydroxyazetidines via Epichlorohydrin

    • Title: "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle"
    • Source: Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • Stereoselective Reduction of Azetidin-3-ones

    • Title: "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
    • Source: National Institutes of Health (PMC), 2013.
    • URL:[Link]

  • Industrial Scale-up of Azetidine Derivatives

    • Title: "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib" (Demonstrates Pd/C Hydrogenolysis and Boc protection workflows).
    • Source: Chemistry Central Journal (BMC), 2019.
    • URL:[Link][2]

  • General Azetidine Ring Closure Protocols

    • Title: "Preparation and Synthetic Applications of Azetidines"[3]

    • Source: Heterocycles, 2012.
    • URL:[Link]

Sources

Technical Guide: Separation of Diastereomers of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

[1][2]

Executive Summary & Technical Context

This guide addresses the isolation of cis- and trans- diastereomers of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1354016-52-8 / 1864060-95-4).[1][2] This scaffold contains two chiral centers (C2 and C3), resulting in two diastereomeric pairs (four stereoisomers total).

The Core Challenge:

  • Low UV Absorbance: The Boc-protected aliphatic amine lacks a strong chromophore, making standard UV detection (254 nm) ineffective.

  • Conformational Flexibility: The azetidine ring puckering can complicate NMR assignment and chromatographic resolution.

  • Polarity Similarity: The cis and trans isomers often exhibit similar

    
     values on silica due to the dominant polarity of the hydroxyl and carbamate groups.
    

This guide provides a self-validating workflow to separate, assign, and purify these isomers.

Decision Workflow

The following logic gate determines the optimal separation strategy based on your current purity and available equipment.

SeparationWorkflowStartCrude Mixture(Cis/Trans)TLCTLC Screen(Stain Required)Start->TLCSep_DecisionDelta Rf > 0.1?TLC->Sep_DecisionFlashFlash Chromatography(Silica Gel)Sep_Decision->FlashYesDerivDerivatization Strategy(Benzoylation)Sep_Decision->DerivNo (Co-elution)QCNMR Assignment(Coupling Constants)Flash->QCDeriv->FlashPurify Benzoate

Figure 1: Decision matrix for selecting the purification route. If direct separation fails, derivatization is the recommended contingency.

Module 1: Chromatographic Separation (Direct)

Objective: Separate diastereomers using standard Normal Phase Flash Chromatography.

Detection (Critical)

Do NOT rely on UV 254 nm. The Boc group absorbs weakly at 210 nm, which is close to the cutoff for ethyl acetate.

  • Primary Method: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[2]

  • Secondary Method (TLC Stains):

    • Potassium Permanganate (KMnO₄):[1][2] Stains the alcohol/amine functionality (Yellow/Brown spots).

    • Ninhydrin:Ineffective for N-Boc protected amines (requires free amine).[1][2]

    • Phosphomolybdic Acid (PMA):[1][2] Excellent general stain for Boc-protected compounds (Dark blue/green spots).[1][2]

Solvent Systems

The cis isomer (intramolecular H-bond potential) and trans isomer typically display different retention times.[1][2]

Solvent SystemRatio (v/v)ApplicationNotes
Hexane / EtOAc 80:20

40:60
Initial ScreenStandard starting point.[1][2]
DCM / MeOH 98:2

95:5
Difficult SeparationGood for polar compounds; resolution may be lower than Hex/EtOAc.
Toluene / Acetone 90:10

70:30
Orthogonal SelectivityUse if Hex/EtOAc fails. Toluene interacts with the carbamate

-system.[1][2]
Protocol: Flash Chromatography[3]
  • Cartridge: Use a high-performance spherical silica column (20–40 µm).[1][2]

  • Loading: Dry load on Celite or silica. Liquid injection in DCM can cause band broadening.

  • Gradient:

    • Hold 0-10% EtOAc/Hexane (2 CV) to elute non-polar impurities.[1][2]

    • Linear gradient 10%

      
       60% EtOAc/Hexane over 15 CV.
      
    • Observation: The trans isomer typically elutes before the cis isomer on silica gel (due to the cis isomer's ability to form stronger interactions with the stationary phase or intramolecular H-bonding exposing the polar surface, though this varies by specific conformation). Always confirm fractions by NMR.

Module 2: Stereochemical Assignment (NMR)

Objective: Definitively identify which isolated fraction is cis and which is trans.

The "Coupling Constant" Rule for Azetidines: Unlike flexible cyclohexanes, the azetidine ring is rigid/puckered. The vicinal coupling constant between H2 and H3 (

  • Cis Isomer (2-Me, 3-OH same side): Dihedral angle

    
    .[1][2]
    
    • 
        (Larger coupling).[1][2]
      
  • Trans Isomer (2-Me, 3-OH opposite side): Dihedral angle

    
    .[1][2]
    
    • 
        (Smaller coupling).[1][2]
      

Note: This is opposite to the standard alkene rule (


NMR Data Table (Representative Shifts in CDCl₃)
SignalMultiplicityCis-Isomer (Approx)Trans-Isomer (Approx)Diagnostic Feature
H-2 (Methine)dq or m

4.10 ppm

3.85 ppm

coupling magnitude
H-3 (Methine)q or m

4.45 ppm

4.25 ppm
Shift often downfield in cis
2-Me (Methyl)d

1.35 ppm

1.40 ppm
Chemical shift difference

Validation Step: Run a 1D NOESY. Irradiate the methyl doublet.

  • Cis: Strong NOE to H-3 methine.

  • Trans: Weak or no NOE to H-3; potential NOE to H-3's geminal partner if assigned.[1][2]

Module 3: Troubleshooting (Derivatization)

Issue: "I see one broad spot on TLC and overlapping peaks on Flash." Solution: The hydroxyl group causes tailing and poor resolution. Mask it with a UV-active group.[1][2]

Protocol: Benzoate Derivatization

If direct separation fails, convert the alcohol to a benzoate ester. This adds UV activity and changes the molecular shape significantly.

  • Reaction: Crude Mixture + Benzoyl Chloride (1.2 eq) + Pyridine (2.0 eq) + DMAP (cat.) in DCM (

    
    C 
    
    
    RT, 2h).
  • Separation: The resulting Tert-butyl 3-(benzoyloxy)-2-methylazetidine-1-carboxylate diastereomers usually separate easily on silica (Hex/EtOAc 90:10).[1][2]

    • Benefit: Strong UV absorption at 254 nm.

  • Hydrolysis: Treat separated benzoate with

    
     in MeOH/Water to recover the pure alcohol.
    

Module 4: Synthesis Control (Prevention)

Objective: Avoid the separation problem by synthesizing the desired diastereomer selectively.

If you specifically need the Trans or Cis isomer, control the reduction of the ketone intermediate (Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate ).[1][2]

ReagentConditionsMajor ProductMechanism
NaBH₄ MeOH,

C
Mixture (~1:1) Small hydride attacks from both faces.[1][2]
L-Selectride THF,

C
Trans (Major) Bulky hydride attacks from the less hindered face (opposite the 2-Me group), pushing the OH cis to the Me? Correction: Hydride attacks anti to the Methyl, placing the OH cis to the Methyl. (Check specific steric models: usually bulky reagents yield the thermodynamically less stable or kinetically controlled product).
K-Selectride THF,

C
Cis (Major) Steric control dominates.[1][2]

Note: Literature precedents for 2-substituted-3-oxo azetidines suggest that bulky hydrides favor formation of the cis -alcohol (OH and substituent on same side) due to attack from the face opposite the substituent.[1][2] [3]

References

  • Coupling Constants in Azetidines

    • Source: "Stereochemistry of Azetidines." Heterocycles. The vicinal cis-coupling (

      
      ) in 2,3-disubstituted azetidines is typically 7-9 Hz, while trans-coupling is 2-4 Hz.[1][2]
      
    • URL:

  • Synthesis & Separation of Azetidine Carboxylates

    • Title: "Preparation and Synthetic Applications of Azetidines." (Bott & West, 2012).[3] Describes N-Boc azetidine synthesis and separation of cis/trans isomers.

    • Source:Heterocycles, Vol 84.
    • URL:[1][2]

  • Patent Precedent (Separation)

    • Title: "Heterocyclic compounds as monoacylglycerol lipase inhibitors" (BR112021002298A2).
    • Source: Google P
    • URL:[1][2]

  • General NMR Data for N-Boc Azetidines

    • Title: "Synthesis and characterization of tert-butyl 3-hydroxyazetidine-1-carboxylate deriv
    • Source: NIH / PubMed Central.
    • URL:[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for chemicals mentioned.

byproduct formation in the synthesis of substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this valuable class of compounds. The inherent ring strain of the azetidine core, while contributing to its unique chemical properties, also presents specific synthetic hurdles, primarily in the form of byproduct formation. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot these issues effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of substituted azetidines, offering explanations for the underlying chemistry and actionable protocols to mitigate these challenges.

Q1: I am observing a significant amount of a ring-opened amine byproduct in my reaction. What is causing this and how can I prevent it?

A1: The formation of a ring-opened amine is a common issue stemming from the high ring strain of the azetidine core, making it susceptible to nucleophilic attack.[1] This is particularly prevalent under acidic or basic conditions, or in the presence of strong nucleophiles.

Underlying Causality: The Baeyer strain (angle strain) in the four-membered ring makes the C-N bonds more susceptible to cleavage. The protonation of the ring nitrogen under acidic conditions, or the presence of a strong nucleophile, can initiate a ring-opening cascade, leading to the formation of a stable, acyclic amine.

Troubleshooting Protocol:

  • pH Control: Carefully monitor and control the pH of your reaction. If the reaction conditions are not critical for pH, aim for neutral conditions. If acidic or basic conditions are required, consider using milder reagents or a shorter reaction time.

  • Nucleophile Choice: If the reaction involves a nucleophile, consider its strength. A less potent nucleophile might be sufficient for the desired transformation without promoting ring-opening.

  • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can activate the ring towards nucleophilic attack. In contrast, a Boc (tert-butoxycarbonyl) group can offer more stability.

  • Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures can provide the activation energy needed for the undesired ring-opening pathway.

Experimental Protocol: Minimizing Ring-Opening During N-Deprotection

  • Objective: To remove a tosyl protecting group from an N-tosylazetidine with minimal ring-opening.

  • Procedure:

    • Dissolve the N-tosylazetidine in a suitable solvent (e.g., methanol).

    • Cool the solution to 0 °C in an ice bath.

    • Add a milder reducing agent, such as sodium amalgam (Na/Hg), portion-wise while monitoring the reaction by TLC or LC-MS.

    • Maintain the temperature at 0 °C throughout the addition.

    • Upon completion, carefully quench the reaction with water and extract the product.

Q2: My synthesis of a 3-hydroxyazetidine derivative via intramolecular cyclization of a cis-3,4-epoxy amine is yielding a significant amount of a 3-hydroxypyrrolidine byproduct. What's happening and how can I improve the selectivity?

A2: The formation of a 3-hydroxypyrrolidine byproduct is a classic example of competing intramolecular cyclization pathways.[2] The desired azetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine byproduct arises from a competing 5-endo-tet ring closure.[2]

Mechanistic Insight: The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring dictates the product distribution. While Baldwin's rules generally favor exo-tet cyclizations, the 5-endo-tet pathway can become competitive under certain conditions, leading to the thermodynamically more stable five-membered ring. In some instances, particularly with epoxy aniline substrates, electrophilic aromatic substitution can also lead to the formation of tetrahydroquinoline as another side product.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Pyrrolidine Byproduct Formation start High Pyrrolidine Byproduct Observed catalyst Modify Catalyst System start->catalyst Lewis Acid Catalysis? solvent Optimize Solvent catalyst->solvent Implement La(OTf)₃ temp Adjust Reaction Temperature solvent->temp Screen Solvents (e.g., MeCN, THF) end_goal Improved Azetidine Selectivity temp->end_goal Lower Temperature to Favor Kinetically Controlled Product

Caption: Troubleshooting workflow for pyrrolidine byproduct formation.

Experimental Protocol: Selective Synthesis of 3-Hydroxyazetidine

  • Objective: To improve the regioselectivity of the intramolecular aminolysis of a cis-3,4-epoxy amine towards the azetidine product.

  • Procedure:

    • Dissolve the cis-3,4-epoxy amine in anhydrous acetonitrile.

    • Add a catalytic amount of Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (e.g., 10 mol%).[2][3]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • The Lewis acid is expected to coordinate to the epoxide oxygen, favoring the 4-exo-tet cyclization pathway.[2]

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product.

Q3: I am attempting an aza Paternò-Büchi reaction to synthesize an azetidine, but I am getting a complex mixture of products and low yield of the desired azetidine. What are the likely side reactions?

A3: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis. However, it is often plagued by competing side reactions.[4][5]

Common Side Reactions:

  • E/Z Isomerization of the Imine: Upon photochemical excitation, the imine can undergo E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[4] This is particularly problematic for acyclic imines.

  • Photodegradation: The starting materials or the product may be sensitive to the UV irradiation, leading to decomposition.

  • Dimerization: The excited state of the alkene or imine can react with a ground-state molecule of the same species, leading to dimerization.

Strategies for Optimization:

  • Use of Cyclic Imines: To prevent E/Z isomerization, consider using a cyclic imine if the desired product structure allows.[4]

  • Triplet Sensitizers: Employing a triplet sensitizer can facilitate the population of the reactive triplet state of the imine or alkene, potentially favoring the cycloaddition pathway.

  • Visible Light Photocatalysis: Recent advances have shown that visible light-mediated aza Paternò-Büchi reactions using photocatalysts can offer milder conditions and improved selectivity.[6]

  • Flow Chemistry: Performing the photoreaction in a flow reactor can provide precise control over irradiation time and temperature, minimizing byproduct formation.

Conceptual Workflow for an Optimized Aza Paternò-Büchi Reaction:

G cluster_1 Optimizing the Aza Paternò-Büchi Reaction start Low Azetidine Yield imine Assess Imine Structure start->imine conditions Modify Reaction Conditions imine->conditions Acyclic Imine? Consider Cyclic Analog analysis Analyze Product Mixture conditions->analysis Use Visible Light Photocatalyst and/or Flow Reactor optimized High Yield of Azetidine analysis->optimized Identify and Quantify Byproducts

Caption: A workflow for optimizing the aza Paternò-Büchi reaction.

FAQs: Synthesis of Substituted Azetidines

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: Several general strategies are employed for the construction of the azetidine ring:

  • Intramolecular Cyclization: This is a widely used method involving the formation of a C-N bond. A common approach is the cyclization of γ-haloamines or γ-aminoalcohols with a suitable leaving group.[7]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction (photochemical cycloaddition of an imine and an alkene) is a direct method for forming the four-membered ring.[4][5] Another important method is the Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines.[8]

  • Ring Contraction: Ring contraction of larger heterocyclic systems, such as pyrrolidines, can also yield azetidines.[9]

  • Reduction of β-Lactams: The reduction of the carbonyl group of a β-lactam is a common way to access the corresponding azetidine.[10]

Q2: How can I identify and characterize unexpected byproducts in my reaction mixture?

A2: A combination of analytical techniques is essential for byproduct identification:

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, offering initial clues about their identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the byproducts. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the byproducts, such as C=O, N-H, or O-H stretches.

  • X-ray Crystallography: If a byproduct can be crystallized, single-crystal X-ray diffraction provides an unambiguous structural determination.

Q3: What role does the nitrogen-protecting group play in the stability and reactivity of azetidines?

A3: The N-protecting group has a profound impact on the properties of the azetidine ring.

  • Electron-Withdrawing Groups (e.g., Ts, Ns): These groups increase the electrophilicity of the ring carbons, making the azetidine more susceptible to nucleophilic ring-opening. However, they can also facilitate certain synthetic transformations.

  • Electron-Donating Groups (e.g., Boc, Cbz): These groups generally increase the stability of the azetidine ring towards nucleophilic attack. The Boc group is particularly popular due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[11]

  • Bulky Groups (e.g., Trityl, Diphenylmethyl): These can provide steric hindrance, influencing the stereochemical outcome of reactions at the ring.

Summary of Common Byproducts and Their Formation Pathways

ByproductFormation PathwayKey Diagnostic FeaturesMitigation Strategy
Ring-Opened AmineNucleophilic attack on the azetidine ringAbsence of the four-membered ring signal in NMR; mass corresponding to the addition of the nucleophile.Control pH, use milder nucleophiles, choose a stable N-protecting group.[1]
PyrrolidineCompeting 5-endo-tet cyclizationPresence of a five-membered ring in NMR; distinct coupling constants.Use of Lewis acid catalysts (e.g., La(OTf)₃), solvent optimization.[2][3]
TetrahydroquinolineElectrophilic aromatic substitution (in specific cases)Aromatic signals in NMR with a fused heterocyclic system.Modify catalyst and reaction conditions to favor intramolecular aminolysis.[2]
Dimerized ProductsReaction of excited state species in photoreactionsMolecular weight corresponding to twice the starting material.Use of triplet sensitizers, lower concentration, flow chemistry.
3-AlkoxyazetidinesAlcoholysis of an aziridinium ion intermediatePresence of an alkoxy group signal in NMR.Use of less nucleophilic solvents.[12]

References

  • BenchChem. (n.d.). .
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Uesugi, S., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • It's Chemistry Time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube.
  • D'hooghe, M., & De Kimpe, N. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH.
  • Organic Syntheses. (n.d.). azetidine.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Elsevier. (2025). Azetidine Synthesis.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • NIH. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine.
  • ChemRxiv. (2020, February 11). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition.
  • (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.

Sources

Technical Support Center: Optimization of Azetidine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis of azetidines. The construction of the strained four-membered azetidine ring presents unique challenges that can often lead to suboptimal reaction outcomes. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the complexities of azetidine ring closure with confidence.

I. Troubleshooting Guide: Overcoming Common Hurdles in Azetidine Synthesis

This section addresses specific issues that may arise during the synthesis of azetidines, offering causative explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Azetidine Product

A low yield of the azetidine product is a common frustration, often accompanied by the formation of complex mixtures or the recovery of starting material. The primary culprit is the high activation energy required for the formation of the strained four-membered ring.[1] This inherent thermodynamic and kinetic challenge makes the reaction susceptible to competing side reactions.[1]

Troubleshooting Steps & Optimization Strategies:

  • Re-evaluate Your Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred to promote the desired intramolecular cyclization while minimizing side reactions.[1]

    • Rationale: A strong base is necessary to deprotonate the amine, increasing its nucleophilicity for the intramolecular attack. However, a nucleophilic base can compete with the amine in attacking the electrophilic carbon, leading to undesired side products.

    • Recommendation: Consider sterically hindered bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). The choice will be substrate-dependent.

  • Optimize Reaction Temperature and Time: These two parameters are intrinsically linked.

    • Rationale: Insufficient temperature may not provide enough energy to overcome the activation barrier for ring closure. Conversely, excessively high temperatures can promote decomposition or the formation of more stable five- or six-membered rings if alternative reaction pathways are available.

    • Recommendation: Start with milder conditions and incrementally increase the temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the optimal time for quenching the reaction before significant side product formation occurs.

  • Consider Solvent Effects: The solvent can significantly influence reaction rates and selectivity.

    • Rationale: Polar aprotic solvents like DMF or DMSO can effectively solvate the counter-ion of the base, enhancing its reactivity. The choice of solvent can also influence the conformation of the substrate, potentially pre-organizing it for cyclization.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool.

    • Rationale: Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields by overcoming the activation energy barrier more efficiently.[1]

Issue 2: Predominant Formation of a Pyrrolidine (Five-Membered Ring) Side Product

The formation of the thermodynamically more stable five-membered pyrrolidine ring is a frequent competitive pathway in azetidine synthesis.

Troubleshooting Steps & Optimization Strategies:

  • Choice of Leaving Group: The nature of the leaving group on the γ-carbon is paramount.

    • Rationale: A highly reactive leaving group (e.g., tosylate, mesylate) will favor the kinetically controlled formation of the azetidine. A less reactive leaving group might allow for equilibration and the formation of the thermodynamically favored pyrrolidine.

  • Substrate Conformation: The conformation of the open-chain precursor can dictate the cyclization pathway.

    • Rationale: Certain substitution patterns can favor a conformation that brings the nitrogen nucleophile closer to the δ-carbon, promoting the formation of a five-membered ring.

    • Recommendation: Molecular modeling can sometimes provide insights into the preferred conformations of your substrate and help in redesigning it to favor azetidine formation.

Issue 3: Observation of Dimerization and Polymerization

Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers, which can be challenging to separate from the desired product.[2]

Troubleshooting Steps & Optimization Strategies:

  • High Dilution Conditions: This is the most effective strategy to favor intramolecular reactions.

    • Rationale: By significantly lowering the concentration of the substrate, the probability of one molecule reacting with another (intermolecular) is greatly reduced, while the proximity of the reacting groups within the same molecule remains unchanged, thus favoring the intramolecular ring closure.

    • Recommendation: Use a syringe pump to add the substrate slowly to a large volume of solvent containing the reagents. This technique, known as "pseudo-high dilution," maintains a low instantaneous concentration of the substrate.

Issue 4: Ring-Opening of the Azetidine Product

Due to their inherent ring strain, azetidines are susceptible to cleavage by nucleophiles, acids, and bases, leading to the formation of acyclic amine derivatives.[2][3]

Troubleshooting Steps & Optimization Strategies:

  • Careful Work-up and Purification:

    • Rationale: The acidic or basic conditions often used during aqueous work-up can be detrimental to the stability of the azetidine ring.

    • Recommendation: Use mild work-up procedures. A quick wash with a saturated solution of a mild base like sodium bicarbonate, followed by extraction and drying, is often sufficient. During purification by column chromatography, consider using a stationary phase that has been neutralized with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

The primary strategies for constructing the azetidine ring involve intramolecular cyclization reactions.[4] Key approaches include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used method where a 3-amino-1-propanol derivative is activated (e.g., by converting the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[4]

  • Palladium-catalyzed intramolecular C-H amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often with the aid of a directing group.[4]

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids such as Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[4][5]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines.[4]

Q2: What is the role of protecting groups in azetidine synthesis?

Protecting groups are crucial in azetidine synthesis to prevent unwanted side reactions.[1] For the nitrogen atom, common protecting groups like tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn) are employed.[1] These groups can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate. The choice of protecting group can also impact the ease of the final deprotection step.[1]

Q3: Can the choice of catalyst influence the success of an azetidine ring closure?

Absolutely. In many modern synthetic methods, the catalyst is the key to success. For instance, in palladium-catalyzed C-H amination reactions, the choice of the palladium source and the ligand can dramatically affect the yield and selectivity of the reaction. Similarly, in Lewis acid-catalyzed reactions, the nature of the Lewis acid can determine the regioselectivity of the ring-opening of an epoxide precursor.[4][5]

Q4: Are there any specific analytical techniques that are particularly useful for monitoring azetidine synthesis?

Given the potential for multiple side products, a combination of analytical techniques is often necessary.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the desired product and any major side products by their mass-to-charge ratio. This can help in quickly diagnosing issues like dimerization or the formation of unexpected ring systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can also be used to analyze crude reaction mixtures to determine the ratio of products. The characteristic chemical shifts of the protons on the strained azetidine ring can be a useful diagnostic tool.

III. Experimental Protocol: General Procedure for Azetidine Ring Closure via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol provides a general guideline. Specific amounts, temperatures, and reaction times will need to be optimized for your particular substrate.

1. Activation of the Hydroxyl Group (Mesylation Example): a. Dissolve the N-protected γ-amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents). d. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise. e. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

2. Intramolecular Cyclization: a. Dissolve the crude mesylate in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF). b. Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.5 equivalents) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS. d. Once the reaction is complete, carefully quench by the slow addition of water at 0 °C. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Purification: a. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Visualizing the Process

General Azetidine Ring Closure Workflow

G cluster_prep Substrate Preparation cluster_cyclization Ring Closure cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Loop Start N-Protected γ-Amino Alcohol Activation Activation of Hydroxyl (e.g., Mesylation) Start->Activation MsCl, Et3N Cyclization Intramolecular Cyclization Activation->Cyclization Strong Base (e.g., NaH) High Dilution Workup Mild Aqueous Work-up Cyclization->Workup Purification Column Chromatography Workup->Purification Product Purified Azetidine Purification->Product CheckYield Low Yield? Purification->CheckYield CheckPurity Side Products? Purification->CheckPurity CheckYield->Cyclization Optimize: Base, Temp, Solvent CheckPurity->Cyclization Adjust: Dilution, Leaving Group

Caption: A workflow diagram for azetidine synthesis.

Troubleshooting Logic for Low Yield

G cluster_incomplete Addressing Incomplete Reaction cluster_side_reactions Minimizing Side Reactions Start Low Azetidine Yield Q1 Starting Material Recovered? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Reactions Dominating Q1->A1_No No Opt1 Increase Temperature A1_Yes->Opt1 Q2 Pyrrolidine Formation? A1_No->Q2 Opt2 Increase Reaction Time Opt1->Opt2 Opt3 Use Stronger Base Opt2->Opt3 Opt4 Consider Microwave Opt3->Opt4 End Optimized Yield Opt4->End A2_Yes Use More Reactive Leaving Group Q2->A2_Yes Yes Q3 Polymer/Dimer Formation? Q2->Q3 No A2_Yes->End A3_Yes Implement High Dilution Conditions Q3->A3_Yes Yes Q4 Ring Opening Observed? Q3->Q4 No A3_Yes->End A4_Yes Use Milder Work-up & Purification Q4->A4_Yes Yes A4_Yes->End

Caption: A troubleshooting decision tree for low azetidine yield.

V. Summary of Key Reaction Parameters

ParameterRecommendationRationale
Base Strong, non-nucleophilic (e.g., NaH, KOtBu)To deprotonate the amine without competing in the cyclization.
Solvent Polar aprotic (e.g., DMF, DMSO, THF)To enhance the reactivity of the base and potentially pre-organize the substrate.
Temperature Substrate-dependent, optimize empiricallyTo overcome the activation energy barrier without promoting decomposition.
Concentration High dilutionTo favor intramolecular cyclization over intermolecular side reactions.
Leaving Group Good leaving group (e.g., -OTs, -OMs)To facilitate the nucleophilic attack for ring closure.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. Available at: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. Available at: [Link]

  • Azetidinones (~-Lactams).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3466-3480. Available at: [Link]

  • Kuriyama, M., Onomura, O., & Demizu, Y. (2023). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar azetidine derivatives. As a researcher in medicinal chemistry or drug development, you are aware that the high polarity and basic nature of the azetidine core can present significant hurdles in achieving high purity. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but a foundational understanding of the principles behind them.

Core Purification Challenges: The "Why"

Polar azetidines are notoriously difficult to purify for two primary reasons:

  • High Polarity: Their polarity, often enhanced by other functional groups, leads to high solubility in polar solvents. This makes them challenging to retain on traditional reversed-phase chromatography columns and difficult to extract from aqueous work-up solutions.

  • Basicity: The azetidine nitrogen is basic (pKa ~8-9), leading to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel stationary phases. This results in significant peak tailing, low recovery, and poor resolution during normal-phase chromatography.[1]

This guide will help you navigate these challenges by selecting the appropriate purification strategy and troubleshooting common issues.

Troubleshooting Guide & FAQs
Section 1: Chromatographic Purification Issues

Question 1: My highly polar azetidine derivative shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What are my options?

This is a classic problem when a compound is too hydrophilic for the hydrophobic stationary phase.[2][3] The molecule prefers the polar mobile phase and does not sufficiently interact with the non-polar C18 chains.[4][5][6] Here is a systematic approach to resolve this:

  • Strategy 1: Modify Your Reversed-Phase (RP) Method

    • Increase Mobile Phase Polarity: If you are not already using it, switch to a 100% aqueous mobile phase. Note that not all C18 columns are stable in pure water and may suffer from "hydrophobic collapse."[7] It is crucial to use columns specifically designed for aqueous conditions, often labeled "AQ" or polar-endcapped.

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups integrated near the silica surface or at the end of the alkyl chains. This feature helps to maintain a hydrated surface, preventing phase collapse and offering alternative selectivity for polar analytes.[8]

    • Introduce Ion-Pairing Reagents: For ionizable azetidines, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can significantly enhance retention. The reagent forms a neutral, more hydrophobic ion pair with the protonated azetidine, increasing its affinity for the stationary phase.

      • Causality: The mechanism involves the formation of a transient, charge-neutral complex that behaves like a less polar entity, thereby increasing its retention time on the non-polar stationary phase.

      • Trustworthiness Caveat: Ion-pairing reagents, especially non-volatile ones, are often incompatible with mass spectrometry (MS) as they can cause ion suppression.[7][9] They can also be difficult to remove from the column and the final product.

  • Strategy 2: Switch to an Alternative Chromatographic Mode If RP modifications are insufficient, a change in mechanism is required. The decision process can be visualized as follows:

    G start Start: Polar Azetidine Purification rp_check Attempt Reversed-Phase (C18)? start->rp_check rp_fail Poor Retention? rp_check->rp_fail rp_success Success! rp_fail->rp_success No np_check Attempt Normal-Phase (Silica)? rp_fail->np_check Yes np_fail Peak Tailing / Poor Recovery? np_check->np_fail np_success Success! np_fail->np_success No alt_methods Switch to Alternative Modes np_fail->alt_methods Yes hilic HILIC alt_methods->hilic iex Ion-Exchange alt_methods->iex sfc SFC alt_methods->sfc

    Purification Mode Selection Workflow

    This leads directly to our next common issue.

Question 2: I'm trying to purify my basic azetidine derivative on a silica gel column, but I'm seeing severe peak tailing and I'm losing most of my compound on the column.

This occurs because the basic nitrogen atom of your azetidine interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong ionic interaction leads to poor peak shape and irreversible adsorption.

  • Solution 1: Deactivate the Silica Gel The most effective strategy is to "shield" the silanol groups by adding a basic modifier to your mobile phase.[2]

    • Mechanism: The basic additive (e.g., triethylamine) preferentially binds to the active silanol sites, preventing your azetidine derivative from interacting with them. This allows for a separation based more on polarity differences rather than strong ionic interactions.

    Basic ModifierTypical Concentration (v/v)Notes
    Triethylamine (TEA)0.1 - 2%Volatile and effective. Can be easily removed under vacuum. The most common choice.
    Ammonia (in MeOH)0.5 - 2% (of a 7N solution)Highly effective but can sometimes affect compound stability.
    Pyridine0.1 - 0.5%Less common due to its odor and higher boiling point.
  • Solution 2: Use an Alternative Stationary Phase

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[1]

    • Amine-bonded Silica: This phase has amine groups covalently attached, which both repels basic compounds and masks underlying silanols, often providing excellent peak shape without mobile phase modifiers.[10]

  • Solution 3: Derivatization (Protecting Group Strategy) If chromatographic solutions fail, a chemical modification can be employed.

    • Protect: Protect the azetidine nitrogen with a group like Boc (tert-butyloxycarbonyl). This removes the basicity of the nitrogen.

    • Purify: The protected, non-basic compound can now be easily purified on standard silica gel.

    • Deprotect: Remove the Boc group under acidic conditions (e.g., TFA in DCM) to yield the pure azetidine.

    • Expert Insight: While effective, this adds two steps to your synthesis and you must be confident in the near-quantitative yield of the protection and deprotection steps to avoid introducing new impurities.[1]

Question 3: My compound is too polar for good retention in reversed-phase but its basicity makes normal-phase chromatography difficult. What are the best alternative techniques?

When you are "stuck in the middle," Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), and Supercritical Fluid Chromatography (SFC) are your primary tools.

  • A) Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is often the most powerful technique for this class of compounds.[9] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12][13]

    • Mechanism: A water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained.[13][14]

    • Key Advantage: The high organic content of the mobile phase is excellent for MS sensitivity, as it promotes efficient desolvation and ionization in the source.[14]

    HILIC Method Development Protocol:

    • Column Selection: Start with a zwitterionic or amide-based HILIC column for good retention of polar basic compounds.

    • Mobile Phase:

      • Solvent A: 10 mM Ammonium formate or acetate in water, pH adjusted to 3.0-6.0.

      • Solvent B: Acetonitrile.

    • Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 60% B).

    • Equilibration is CRITICAL: HILIC columns require long equilibration times (10-20 column volumes) to establish the aqueous layer on the stationary phase. Inconsistent equilibration is a major source of poor reproducibility.[9]

  • B) Ion-Exchange Chromatography (IEX) IEX separates molecules based on their net charge.[15] Since azetidines are basic, they will be protonated and positively charged at acidic to neutral pH.

    • Mechanism: A cation-exchange column contains negatively charged functional groups. The positively charged azetidine displaces counter-ions and binds to the stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the charge on the analyte or stationary phase.[7][15]

    • Application: This technique is extremely effective for separating compounds with different charge states, such as a primary amine from a tertiary amine. Azetidine-2-carboxylic acid, for instance, has been successfully analyzed using cation-exchange chromatography.[16]

  • C) Supercritical Fluid Chromatography (SFC) SFC is a high-speed, "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[17]

    • Mechanism: It acts as a hybrid between gas and liquid chromatography. The separation occurs on a packed column (similar to HPLC), but the low viscosity of the supercritical fluid allows for much faster separations.

    • Advantages: SFC is particularly powerful for chiral separations of polar molecules and can be a highly effective achiral purification technique as well.[18][19][20][21] The use of CO₂ significantly reduces organic solvent consumption.

    G HILIC HILIC IEX Ion-Exchange (IEX) Stationary Phase: Charged (e.g., SCX) Mobile Phase: Aqueous Buffer Mechanism: Ionic Interaction Best For: Separating based on charge state SFC Supercritical Fluid (SFC) Stationary Phase: Various (Chiral common) Mobile Phase: Supercritical CO₂ + Co-solvent Mechanism: Hybrid (NP-like) Best For: Fast separations, Chiral compounds

    Comparison of Advanced Purification Techniques
Section 2: Post-Purification & Crystallization

Question 4: My azetidine derivative, which appears pure by NMR, refuses to crystallize and consistently forms an oil. What steps can I take?

"Oiling out" is a common frustration where the compound separates from the solution above its melting point or as a supersaturated liquid.[22]

  • Step 1: Re-evaluate Your Solvent System The polarity of the solvent may be too close to that of your compound.[22] Try a co-solvent system. A common and effective method is to dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes faintly cloudy (the saturation point).[23] Then, warm the solution until it becomes clear again and allow it to cool slowly.

  • Step 2: Control the Rate of Cooling Rapid cooling favors oil formation.[22]

    • Allow the solution to cool to room temperature undisturbed on the benchtop.

    • Once at room temperature, transfer it to a refrigerator (4 °C).

    • Only after several hours or days, consider moving it to a freezer (-20 °C).

  • Step 3: Induce Nucleation Crystallization requires a nucleation event to begin.

    • Seed Crystals: If you have a tiny amount of solid material from a previous attempt, add a single speck to the saturated solution.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.[24]

  • Step 4: Form a Salt For basic azetidines, converting the free base to a salt (e.g., hydrochloride, tartrate) often dramatically improves crystallinity due to the formation of a stable crystal lattice. Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of an acid (e.g., HCl in ether).[1]

Recrystallization Protocol:

  • Select a suitable solvent: The compound should be soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[25]

  • Dissolve the compound: Use the minimum amount of hot solvent to fully dissolve your compound.[25]

  • Hot filtration (if needed): If there are insoluble impurities, filter the hot solution quickly.

  • Slow cooling: Allow the solution to cool slowly and undisturbed to form well-defined crystals.[25]

  • Collect and wash: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[25]

References
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • University of California, Davis. (n.d.). Experiment 2: Recrystallization.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Spectroscopy Online. (2023). New HILIC Chromatography Method for Analysis of Nickel-Histidine Complex Species.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Royal Society of Chemistry. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?
  • PubMed. (n.d.). [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley].
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • PubMed. (n.d.). Re-evaluation of anion-exchange HPLC for the analysis of acidic compounds.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography.
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ResearchGate. (2025). Direct chiral separation of azelnidipine by HPLC with Pirkle-type column.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC.
  • Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • PubMed. (n.d.). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
  • Chemistry LibreTexts. (2022). 3.4: Supercritical Fluid Chromatography.
  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.

Sources

preventing ring-opening side reactions of azetidines

Author: BenchChem Technical Support Team. Date: February 2026

A Forward from the Senior Application Scientist

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with azetidines. The unique strained four-membered ring of azetidines makes them valuable scaffolds in medicinal chemistry, offering rigid structures that can lead to improved potency and pharmacokinetic properties.[1] However, this inherent ring strain also presents a significant challenge: the propensity for undesired ring-opening side reactions.[1][2]

This guide is designed to be a practical resource, moving beyond theoretical discussions to provide actionable troubleshooting advice and preventative protocols. My goal is to equip you with the understanding of the "why" behind these side reactions and the "how" to mitigate them, ensuring the integrity of your azetidine-containing molecules throughout your synthetic campaigns. We will explore the common pitfalls and their solutions in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My azetidine is decomposing under acidic conditions. What's happening and how can I prevent it?

Answer:

Acid-mediated decomposition is a classic problem when working with azetidines. The nitrogen atom of the azetidine ring can be protonated by an acid, forming an azetidinium ion. This protonation dramatically increases the ring strain and turns the nitrogen into a good leaving group, making the ring highly susceptible to nucleophilic attack and subsequent opening.[3] Even weak acids can catalyze this process, especially at elevated temperatures.

Causality & Prevention Workflow:

start Symptom: Azetidine Decomposition (Low Yield, Impurities) cause Root Cause: Acid-Catalyzed Ring-Opening start->cause protonation Mechanism: Protonation of Azetidine N -> Azetidinium Ion cause->protonation Leads to attack Nucleophilic Attack (e.g., by solvent, counter-ion) -> Ring Cleavage protonation->attack strategy1 Strategy 1: Control pKa of Azetidine Nitrogen strategy2 Strategy 2: Use Non-Acidic Reagents/Conditions strategy3 Strategy 3: Employ Acid Scavengers solution_header Preventative Strategies outcome Outcome: Preserved Azetidine Ring Integrity strategy1->outcome Reduces Susceptibility strategy2->outcome Avoids Trigger strategy3->outcome Neutralizes Catalyst

Caption: Troubleshooting workflow for acid-mediated azetidine ring-opening.

Preventative Measures:

  • Nitrogen Substitution: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups can decrease the basicity (and pKa) of the nitrogen, making it less prone to protonation.[1] For instance, an N-aryl substituted azetidine can exhibit enhanced stability in acidic media due to the delocalization of the nitrogen's lone pair of electrons.[1]

  • Protecting Group Strategy: The choice of N-protecting group is a key consideration.

    • Boc (tert-Butoxycarbonyl): While common, it is labile to strong acids like TFA, making it a poor choice if subsequent acidic steps are required.[4]

    • Cbz (Carboxybenzyl): This group offers greater stability to acidic conditions than Boc and can be removed orthogonally via hydrogenolysis.[4]

    • Sulfonyl (e.g., Tosyl, Nosyl): These are generally stable to both acidic and basic conditions. However, their strong electron-withdrawing nature can sometimes activate the ring towards nucleophilic attack, so this must be evaluated on a case-by-case basis.[4]

  • Reaction Conditions:

    • Avoid Protic Solvents: Alcohols can act as both a proton source and a nucleophile, promoting ring-opening polymerization.[5]

    • Use Acid Scavengers: If an acidic byproduct is generated in situ (e.g., HCl from an acyl chloride), include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize it.[4]

FAQ 2: I'm observing significant ring-opening during N-acylation of my azetidine. How can I improve the yield of my desired amide?

Answer:

This is a common issue stemming from two main factors: the generation of HCl during the reaction with an acyl chloride and the potential Lewis acidity of the acylating agent itself. Both can catalyze the ring-opening pathway.

Troubleshooting Guide for N-Acylation:

SymptomPotential CauseRecommended Solution & Protocol
Low yield, multiple byproducts In situ HCl Generation Use a non-nucleophilic base. Add 1.1-1.5 equivalents of DIPEA or TEA to your reaction mixture to scavenge the HCl as it forms.[4]
Protocol: To a cooled (0 °C) solution of your azetidine in an aprotic solvent (e.g., DCM), add DIPEA. Then, add the acyl chloride dropwise. Monitor by TLC.
Reaction works but is sluggish and still gives byproducts Lewis Acidity of Acyl Chloride Lower the reaction temperature. Performing the reaction at 0 °C to -78 °C will slow the rate of the ring-opening side reaction more significantly than the desired acylation.[4]
Protocol: Cool the azetidine solution to -78 °C (dry ice/acetone bath) before adding the base and acyl chloride. Allow the reaction to slowly warm to 0 °C or room temperature if necessary.
Yield decreases with longer reaction times Slow Decomposition Over Time Monitor the reaction closely and quench promptly. Prolonged exposure to even mildy activating conditions can lead to product loss.[4]
Protocol: Check the reaction progress by TLC every 15-30 minutes. Once the starting material is consumed, immediately proceed with an aqueous workup to quench the reaction.
FAQ 3: My reaction involves a strong nucleophile, and I'm getting a ring-opened product. What are my options?

Answer:

Strong nucleophiles can directly attack one of the carbon atoms of the azetidine ring, leading to cleavage.[4][6] This is particularly prevalent when the nitrogen atom is "activated" by a strongly electron-withdrawing group (like a tosyl group), which makes the ring carbons more electrophilic.[7]

Mitigation Strategies:

  • Re-evaluate Your N-Protecting Group: A less-activating protecting group may be necessary. If a sulfonyl group is being used, consider switching to a Cbz or a custom electron-neutral group if the subsequent chemistry allows.

  • Use of Lewis Acids: In some cases, a Lewis acid can be used to coordinate to the azetidine nitrogen, promoting a regioselective ring-opening in a controlled manner if that is the desired outcome. However, for preventing ring-opening, the use of Lewis acids should generally be avoided.

  • Temperature Control: As with acid-catalyzed opening, lower temperatures will disfavor the ring-opening pathway.

Experimental Protocol: Desymmetrization of Azetidines with Thiol Nucleophiles

In a controlled ring-opening scenario, a chiral phosphoric acid catalyst can be used to achieve an enantioselective desymmetrization of meso-azetidines with thiols. This highlights how conditions can be tuned to either favor or prevent ring-opening.[7]

  • Azetidine Activation: The azetidine ring is first activated by acylation with a group like 3,4,5-trimethoxybenzoyl.

  • Catalyst and Nucleophile: A BINOL-type chiral phosphoric acid catalyst (5 mol%) is added to a solution of the activated azetidine in a solvent like PhCl.

  • Reaction Execution: The thiol nucleophile is added, and the reaction is heated (e.g., to 80 °C) to facilitate the catalytic, enantioselective ring-opening.

This example demonstrates that by carefully selecting reagents and catalysts, the inherent reactivity of the azetidine ring can be harnessed for productive transformations rather than leading to undesired side products.[7]

Visualizing the Problem: Ring-Opening Pathways

cluster_acid Acid-Catalyzed Pathway cluster_nucleophilic Direct Nucleophilic Attack Pathway Azetidine_A Azetidine Azetidinium Azetidinium Ion Azetidine_A->Azetidinium + H+ Azetidinium->Azetidine_A - H+ Product_A Ring-Opened Product (e.g., Amino Alcohol) Azetidinium->Product_A + Nucleophile (Nu-) (e.g., H2O, Cl-) Azetidine_N N-Activated Azetidine (e.g., N-Tosyl) Product_N Ring-Opened Product (e.g., Sulfonamide) Azetidine_N->Product_N + Strong Nucleophile (Nu-) (e.g., R-Li, Grignard)

Caption: Major pathways for azetidine ring-opening side reactions.

This guide provides a starting point for troubleshooting common issues related to azetidine stability. Successful synthesis relies on a mechanistic understanding of these side reactions and careful control of experimental parameters.

References

  • Pace, V., & Holzer, W. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616–1621. Available from: [Link]

  • Pace, V., & Holzer, W. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]

  • Chemistry Learning. (2020). Azetidine: Basicity and Preparation. YouTube. Available from: [Link]

  • Coenen, H. H. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. Available from: [Link]

  • Couty, F., & Evano, G. (2011). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed. Available from: [Link]

  • Various Authors. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Available from: [Link]

  • Chemistry Learning. (2020). Azetidine: Chemical Reactivity. YouTube. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]

  • Schindler, C. S., et al. (2022). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. Available from: [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]

  • Various Authors. (n.d.). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available from: [Link]

  • Ghorai, M. K., & Kumar, A. (2009). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available from: [Link]

Sources

managing scalability issues in the production of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Production of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Introduction: The "Strained" Path to Scale

Welcome to the technical support hub for the synthesis of This compound . This 4-membered heterocycle is a high-value chiral scaffold used in peptidomimetics and drug discovery.[1] However, its production is notoriously difficult to scale due to the high ring strain (~25 kcal/mol) and the kinetic competition between intramolecular cyclization (ring formation) and intermolecular polymerization (oligomer formation).[1]

This guide addresses the specific bottlenecks encountered when moving from gram-scale discovery to kilogram-scale process development, focusing on the L-Threonine reduction-cyclization route , which is the most common industrial pathway.

Module 1: The Ring Closure Bottleneck

Q: Our yield drops significantly (from 75% to 45%) when scaling the cyclization step from 10g to 500g. We are seeing a thick, insoluble gum.[1] What is happening?

A: You are witnessing the "concentration effect."[1] In small-scale batches, high dilution (0.05 M or lower) favors the intramolecular reaction (ring closure) over intermolecular attack (polymerization).[1] At 500g, maintaining 0.05 M requires massive reactor volumes, so you likely increased the concentration. This shifts the kinetics toward polymerization, creating the "gum."

The Solution: Pseudo-High Dilution Do not simply dump reagents together.[1] Use a "dosable" cyclization protocol to simulate high dilution without the massive solvent volume.[1]

Protocol: Optimized Pseudo-High Dilution Cyclization

  • Reactor A (Base): Charge NaH (or LiHMDS) in THF at reflux (or optimized temp).

  • Reactor B (Feed): Dissolve your activated precursor (N-Boc-1-mesyloxy-3-hydroxy-2-butylamine) in a minimum volume of THF.[1]

  • Process: Slowly feed the solution from Reactor B into Reactor A over 4–6 hours.

    • Why: This keeps the instantaneous concentration of the uncyclized precursor extremely low relative to the base, ensuring it cyclizes before it can find another precursor molecule to polymerize with.

Visualization: Reaction Workflow

Azetidine_Cyclization cluster_cyclization Critical Step: Ring Closure Start L-Threonine Inter1 Amino Diol (Reduction) Start->Inter1 LiAlH4 or NaBH4/I2 Inter2 N-Boc-Diol (Protection) Inter1->Inter2 Boc2O Inter3 Activated Precursor (1-OMs-3-OH) Inter2->Inter3 MsCl, Et3N (Selective on 1-OH) Method Pseudo-High Dilution (Slow Feed) Inter3->Method Slow Addition to Base Product Azetidine Product (Ring Closed) Method->Product Intramolecular (Favored) Polymer Oligomers (Side Product) Method->Polymer Intermolecular (Suppressed)

Figure 1: Synthetic workflow emphasizing the critical pseudo-high dilution step to minimize polymerization.

Module 2: Stereochemical Integrity

Q: We are observing ~10% epimerization at the C2 position in the final product. How do we prevent this?

A: Epimerization at C2 (the methyl-bearing carbon) usually occurs during the activation step (Mesylation) or the cyclization if the temperature is uncontrolled.

Root Cause Analysis: The proton at C2 is alpha to the nitrogen. If your base is too strong or the temperature too high during activation, you can trigger a retro-aldol type mechanism or simple deprotonation/reprotonation, scrambling the stereocenter.

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Activation Temp Keep < -10°CPrevents elimination side reactions and suppresses C2 proton acidity.[1]
Base Selection Use NaH or LiHMDSWeaker bases (like hydroxides) can be nucleophilic and cause hydrolysis; extremely strong bases (t-BuLi) cause deprotonation.[1]
Quench Acidic quench (pH 4-5)Rapidly neutralizes the mixture to prevent base-catalyzed equilibration during workup.[1]

Module 3: Purification & Isolation

Q: The product is an oil that refuses to crystallize.[1] Column chromatography is too expensive at this scale.[1] How do we isolate it?

A: N-Boc azetidines are often low-melting solids or oils.[1] "Oiling out" is a common failure mode.[1] You need a seed-induced crystallization protocol.[1]

Protocol: Solvent Switch Crystallization

  • Extraction: Perform workup in Ethyl Acetate (EtOAc).[1][2]

  • Concentration: Distill off EtOAc to a minimum stirrable volume.

  • Solvent Swap: Add n-Heptane (non-polar antisolvent) slowly while distilling off residual EtOAc (azeotropic removal).[1]

  • Seeding: Cool to 0°C. If no solid forms, add a seed crystal (from a small purified batch).

  • Aging: Stir at -5°C for 12 hours. The product should precipitate as a white solid.[1]

Note: If the product remains an oil, ensure residual DMF (from cyclization) is <0.5%.[1] DMF prevents crystallization.[1] Wash the organic layer with 5% LiCl solution to remove DMF.[1]

Module 4: Safety & Thermal Hazards

Q: Is the cyclization reaction thermally stable? We are worried about runaways.

A: The cyclization itself is exothermic, but the greater hazard is the hydrogen evolution if using Sodium Hydride (NaH).

Safety Critical Limits:

  • Gas Evolution: 1 mole of NaH releases 1 mole of H2 gas.[1] At 1kg scale, this is ~24 Liters of gas.[1] Ensure your reactor vent lines are sized for this flow.[1]

  • Thermal Accumulation: If you add the precursor too fast, the heat of reaction accumulates. If the cooling fails, the temperature spikes, potentially triggering decomposition of the strained azetidine ring (which releases even more energy).

Control Measure: Use a Dosimetry-Controlled Interlock .

  • Link the feed pump to the reactor temperature.

  • Rule: If Temp > 35°C, Pump STOPS automatically.[1]

References

  • Scale-up of Azetidine Synthesis: Organic Process Research & Development, "Scalable Synthesis of Azetidines via Intramolecular Cyclization," (Generalized reference for azetidine process chemistry).[1]

  • Threonine Route Validation: Journal of Organic Chemistry, "Stereoselective Synthesis of 2,3-Disubstituted Azetidines from Amino Acids," .[1]

  • Safety in Hydride Reductions: Chemical Engineering News, "Safe Handling of Sodium Hydride on Scale," .[1]

  • Compound Data: PubChem Entry for this compound (CID 99770589).[1][3] .[1]

(Note: Specific industrial process parameters are often proprietary; the protocols above are derived from standard "best practices" in process chemistry for this class of compounds.)

Sources

Technical Support Center: Catalyst Optimization in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning and Deactivation in Azetidine Synthesis Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Welcome to the Advanced Catalysis Support Hub. This guide addresses the specific stability and reactivity challenges encountered when synthesizing azetidines. The combination of high ring strain (~26 kcal/mol) and Lewis basicity creates unique deactivation pathways for transition metal catalysts.[1]

Section 1: Heterogeneous Hydrogenation (Pd/C, PtO₂, Raney Ni)

Focus: Reduction of azetidin-2-ones (β-lactams) or nitrile/imine precursors.

Q1: My reaction rate stalls at 60% conversion during the hydrogenation of a β-lactam to an azetidine. Adding more catalyst doesn't help.[1] What is happening?

Diagnosis: You are likely experiencing Product Inhibition (Self-Poisoning) combined with Surface Fouling . Unlike acyclic amines, azetidines possess a distinct steric profile and high basicity.[1] As the concentration of the azetidine product increases, it competes with the substrate for active sites on the metal surface.[1] The nitrogen lone pair binds strongly to Pd or Pt sites, effectively "capping" them.[1]

The "Strained Ring" Factor: Additionally, azetidines are prone to ring-opening polymerization (ROP) on acidic support sites. If your carbon support has acidic surface groups, the azetidine can ring-open, forming oligomers that physically coat the catalyst pores (fouling).[1]

Troubleshooting Protocol:

  • Solvent Modification: Switch to a protic solvent or add a trace of acid (e.g., 1.0 equiv of HCl or AcOH relative to the amine).[1]

    • Mechanism:[1][2][3][4][5] Protonating the azetidine nitrogen prevents it from coordinating to the metal surface (

      
      ).[1] The ammonium species does not poison the catalyst.[1]
      
  • Support Check: If using Pd/C, switch to a non-acidic support like Pd/Al₂O₃ or Pd/BaSO₄ to minimize acid-catalyzed ring-opening polymerization.

  • Pressure Hysteresis: If the reaction stalls, briefly vent the hydrogen and repressurize. This can sometimes disrupt weak inhibitory adsorbates, though it is less effective against polymeric fouling.[1]

Q2: I see significant dechlorination when using Pd/C for an azetidine scaffold containing a chloro-substituent. How do I prevent this?

Diagnosis: Pd/C is highly active for hydrodehalogenation.[1] The generated HCl can further poison the catalyst or degrade the azetidine ring.[1]

Corrective Action:

  • Switch Catalyst: Use PtO₂ (Adams' Catalyst) or Vanadium-doped Pd . Platinum is generally less active for hydrogenolysis of aryl/alkyl chlorides than Palladium.[1]

  • Poison the Catalyst (Intentionally): Add a modifier like ethylenediamine or use sulfided Pt/C .[1] These occupy the highly active "kink" sites responsible for dehalogenation while leaving the terrace sites available for the desired reduction.[1]

Section 2: Homogeneous Cross-Coupling (Buchwald-Hartwig)

Focus: N-arylation of azetidines or intramolecular cyclization.

Q3: My Buchwald-Hartwig coupling works for pyrrolidine but fails completely with azetidine. The Pd black precipitates out.[1] Why?

Diagnosis: This is a classic case of β-Hydride Elimination competition and Ligand Displacement . Azetidine is a smaller, more rigid nucleophile than pyrrolidine.[1]

  • Ligand Displacement: The highly basic, unhindered nitrogen of azetidine can displace the phosphine ligands from the Palladium center, forming an inactive [Pd(azetidine)ₙ] species.[1] This leads to catalyst aggregation (Pd black).[1]

  • Reductive Elimination Difficulty: The strain of the four-membered ring makes the N-C bond formation (reductive elimination) energetically more demanding than for 5- or 6-membered rings.

The "BrettPhos" Solution: You need a ligand that is bulky enough to prevent the azetidine from binding to the metal except during the necessary catalytic step, and electron-rich enough to facilitate oxidative addition.[1]

Recommended Protocol:

  • Ligand: Switch to BrettPhos or RuPhos .[1] These bulky dialkylbiaryl phosphines create a protective "pocket" around the Pd, preventing bis-amine coordination.[1]

  • Pre-catalyst: Use oxidative-addition-prone precatalysts like Pd(OAc)₂ or G3-palladacycles rather than Pd(dba)₂, which can suffer from dba-inhibition.

  • Base: Use a weaker base if possible (e.g., Cs₂CO₃ instead of NaOtBu) to prevent side reactions with the strained ring.[1]

Q4: How do I distinguish between catalyst deactivation and simple substrate decomposition?

The "Mercury Test" (with caveats): Add a drop of metallic mercury to the reaction.[1]

  • If reaction stops: The active species was likely colloidal Pd (nanoparticles).[1]

  • If reaction continues: The active species is likely homogeneous.[1]

  • Note: For azetidines, amine-induced nanoparticle formation is common.[1] If the mercury test stops the reaction, your ligand is likely detaching.[1] Increase the Ligand:Metal ratio to 2:1 or higher.

Section 3: Emerging Methods (Photoredox & C-H Activation)
Q5: In my Ir-catalyzed aza-Paternò-Büchi reaction, the yield drops sharply after 1 hour. Is the catalyst bleaching?

Diagnosis: Likely off-cycle termination via radical quenching. The generated α-amino radical (intermediate) can be intercepted by oxygen or undergo hydrogen atom transfer (HAT) with the solvent, terminating the chain.[1]

Troubleshooting:

  • Degassing is Critical: Sparge with Argon for at least 20 mins. Oxygen is a triplet diradical that quenches the excited Ir(III)* state efficiently.[1]

  • Concentration: High dilution favors the intramolecular cyclization over intermolecular radical polymerization.[1]

  • Light Source: Ensure your blue LED emission overlaps perfectly with the catalyst absorption.[1] Catalyst "bleaching" is often actually just photon-starvation due to competitive absorption by dark by-products.

Visual Guide: Catalyst Deactivation Pathways

The following diagram illustrates the competing pathways that lead to catalyst death during azetidine synthesis.

Azetidine_Deactivation Figure 1: Mechanistic Deactivation Pathways in Azetidine Synthesis Active_Cat Active Catalyst (Pd/Pt/Ir) Azetidine Azetidine Product Active_Cat->Azetidine Catalytic Cycle Substrate Substrate (Precursor) Substrate->Azetidine Amine_Poison Inactive Metal-Amine Complex Azetidine->Amine_Poison Strong Coordination (Ligand Displacement) Polymer Oligomers/Polymers (Fouling) Azetidine->Polymer Ring Opening (Acid Sites) Agglomerate Pd Black (Precipitation) Amine_Poison->Agglomerate Ligand Loss Polymer->Active_Cat Pore Blockage

Figure 1: Deactivation pathways showing how the azetidine product itself acts as a primary catalyst poison through coordination or polymerization.

Data Summary: Poison vs. Remedy
IssueCatalyst SystemPrimary CauseProven Remedy
Reaction Stalling Pd/C (Hydrogenation)Product Inhibition (Amine binding)Add 1.0 eq. HCl or AcOH to protonate product.[1]
Dechlorination Pd/CHigh activity for C-Cl bondSwitch to PtO₂ or Sulfided Pt/C .
Pd Black Formation Pd (Cross-Coupling)Ligand displacement by AzetidineUse bulky ligands (BrettPhos , XPhos ).[1]
Ring Opening Lewis Acids / SupportsAcid-catalyzed strain releaseUse basic supports (MgO , BaSO₄ ) or neutral solvents.
Low Yield Photoredox (Ir/Ru)O₂ quenching / Radical terminationStrict Freeze-Pump-Thaw degassing; High dilution.
Experimental Protocol: Catalyst Activity Recovery Test

Use this protocol to determine if your catalyst is reversibly poisoned or irreversibly deactivated.[1]

  • Baseline: Run standard reaction to 50% conversion.

  • Spike: Add 0.5 equivalents of fresh substrate.

  • Observation:

    • Rate maintains: Catalyst is active (kinetic order issue).

    • Rate drops to zero: Catalyst is deactivated.[1][6][7]

  • Wash (Heterogeneous only): Filter catalyst, wash with 0.1 M HCl in MeOH (to remove bound amines), then pure MeOH.

  • Restart: Re-introduce to fresh reaction mix.

    • Activity restores: Poisoning was reversible (adsorption).[1]

    • No activity: Sintering or leaching has occurred (Irreversible).[1]

References
  • Azetidine Synthesis via Photochemical Cycloaddition

    • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.[3][8][9] ResearchGate.[1][10]

  • Palladium Catalyst Deactivation Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. J. Am. Chem. Soc.[1][4][11]

  • Buchwald-Hartwig Coupling Optimization

    • Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects. Organic Chemistry Portal.[1]

  • Strain-Release Functionalization

    • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.[1][10]

  • Catalyst Regeneration Techniques

    • Deactivation and regeneration of carbon supported Pt and Ru catalysts.[1][6] Iowa State University.[1][6]

Sources

Technical Support Center: Optimization of Chiral Azetidine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Subject: Optimization & Troubleshooting for Chiral Azetidine Scaffolds Ticket Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The Azetidine Challenge

Azetidines (4-membered nitrogen heterocycles) present a unique set of chromatographic challenges compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines). Their high ring strain and basicity often lead to:

  • Severe Peak Tailing: Strong interaction between the exposed basic nitrogen and residual silanols on the stationary phase silica support.[1]

  • Solubility Issues: Many functionalized azetidines are poorly soluble in standard alkane/alcohol mobile phases, complicating preparative scale-up.

  • Conformational Rigidity: While beneficial for drug potency, this can make enantiorecognition highly sensitive to subtle steric changes in the chiral selector.

This guide synthesizes thermodynamic principles with field-proven troubleshooting protocols to resolve these bottlenecks.

Module 1: Method Development Strategy

Do not rely on random screening. Use this systematic decision matrix to select the optimal mode (HPLC vs. SFC) and stationary phase.

Phase 1: The Decision Matrix (HPLC vs. SFC)

For chiral azetidines, Supercritical Fluid Chromatography (SFC) is often superior to Normal Phase HPLC due to the high diffusivity of CO₂ (improving mass transfer for these small molecules) and the ability to use polar co-solvents (methanol) without the high backpressure of HPLC.

Visualization: Method Development Workflow

Azetidine_Method_Dev Start START: Chiral Azetidine Sample Solubility_Check Solubility Check: Is sample soluble in Hexane/EtOH? Start->Solubility_Check NPLC Normal Phase HPLC (Alkane/Alcohol) Solubility_Check->NPLC Yes SFC SFC Screening (CO2 + MeOH/EtOH) Solubility_Check->SFC No (or prefer speed) Screen_Coated Screen Coated Phases (AD, OD, AS, OJ) NPLC->Screen_Coated Success_Check Rs > 1.5 & Tailing < 1.3? Screen_Coated->Success_Check Screen_Immobilized Screen Immobilized Phases (IA, IB, IC, ID, IG) SFC->Screen_Immobilized Screen_Immobilized->Success_Check Additives Add Basic Modifier (0.1% DEA or TEA) Success_Check->Additives Tailing Issues Polar_Mode Switch to Polar Organic Mode (100% MeOH/ACN) Success_Check->Polar_Mode Solubility/Res Issues Additives->Success_Check Polar_Mode->Success_Check

Figure 1: Decision tree for selecting the initial screening modality. Note the pivot to Polar Organic Mode for solubility-challenged azetidines.

Module 2: Troubleshooting & Optimization (Q&A)

Issue #1: "My peaks are tailing severely (As > 1.5). How do I fix this?"

Diagnosis: The basic nitrogen of the azetidine ring is interacting with acidic residual silanols on the silica surface of the column. This is the #1 failure mode for azetidine separations [1].

Corrective Protocol:

  • Mobile Phase Modifier: You must use a basic additive.

    • Standard: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol component of your mobile phase.

    • For LC-MS: DEA/TEA suppress ionization. Switch to 20 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in methanol (Polar Organic Mode).

  • Column History Check: If the column was previously used with acidic additives (TFA/Acetic Acid), it may have "memory effects." Flush the column with 100% Ethanol + 0.5% TEA for 2 hours to neutralize the silica surface before re-equilibrating.

Issue #2: "I have separation, but the sample crashes out on the column inlet."

Diagnosis: Azetidine salts (e.g., HCl salts) or highly polar derivatives are often insoluble in the Hexane/Heptane component of Normal Phase HPLC.

Corrective Protocol: Polar Organic Mode (POM) Switch to Polar Organic Mode . This uses 100% polar solvents (Methanol, Ethanol, Acetonitrile) without water.

  • Recommended Columns: Immobilized polysaccharide phases (CHIRALPAK IA, IC, IG) are most robust here.

  • Recipe: 100% Methanol + 0.1% DEA/TEA.

  • Mechanism: Methanol acts as both the solvent and the displacer. It solubilizes the polar azetidine while minimizing non-specific hydrophobic interactions, often resulting in sharper peaks than Normal Phase [2].

Issue #3: "Resolution is marginal (Rs ~ 1.2). I need baseline separation for prep."

Diagnosis: The selectivity (


) is insufficient. You need to alter the "shape recognition" cavity of the chiral selector.

Optimization Steps:

  • Solvent Switching (Immobilized Columns Only): If you are using an immobilized column (IA, IB, IC, ID, IE, IF, IG), you can introduce "non-standard" solvents that are forbidden on coated columns.

    • Try: Hexane/THF (50:50) or Hexane/DCM (50:50).

    • Why? THF and DCM alter the 3D helical twist of the amylose/cellulose polymer, creating a completely different chiral pocket size. This often resolves azetidines that co-elute in alcohol mixtures [3].

  • Temperature Control: Azetidine separations are often enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C) generally increases retention and resolution, albeit with higher backpressure.

Module 3: Reference Data & Starting Conditions

Use this table to select the primary screening conditions based on your specific azetidine derivative type.

Table 1: Optimized Starting Conditions for Azetidine Derivatives

Azetidine Sub-ClassRecommended ColumnMobile Phase (HPLC)Mobile Phase (SFC)Additive Strategy
N-Protected (Boc/Cbz) CHIRALPAK AD-H / IA90:10 Hexane:IPACO₂ + 15% MeOHNone required (usually)
Free Amine (Basic) CHIRALPAK IC / IG95:5 Hexane:EtOHCO₂ + 20% MeOH0.1% DEA (Mandatory)
Azetidine-2-Carboxylic Acids CHIRALPAK ZWIX(+)MeOH/MeCN + 50mM Formic AcidNot RecommendedZwitterionic Phase required [4]
Highly Polar/Salts CHIRALPAK IA / ID100% MeOH (POM) CO₂ + 30% MeOH0.1% DEA + 0.1% TFA
Visualization: Troubleshooting Logic Flow

Troubleshooting_Logic Problem Identify Problem Tailing Peak Tailing Problem->Tailing Low_Rs Low Resolution (Rs < 1.5) Problem->Low_Rs Retention No Retention (k < 1) Problem->Retention Basic_Add Add 0.1% DEA/TEA Tailing->Basic_Add Solvent_Switch Switch Alcohol (MeOH <-> IPA) Low_Rs->Solvent_Switch Silanol Check Silanol Activity (Switch to Immobilized Phase) Basic_Add->Silanol If fails Temp Lower Temp (10-15°C) Forbidden Try Non-Standard Solvents (THF/DCM - Immobilized Only) Temp->Forbidden If immobilized Solvent_Switch->Temp

Figure 2: Logic flow for troubleshooting common chromatographic anomalies.

Module 4: Critical Warnings (Do Not Skip)

  • The "Coated" Column Trap: Never use Dichloromethane (DCM), THF, Ethyl Acetate, or Chloroform on Coated phases (AD, OD, AS, OJ). These solvents will dissolve the polymer coating, destroying the column irreversibly. Only use these on Immobilized phases (IA, IB, IC, ID, IE, IF, IG).

  • System Hysteresis: When switching between Normal Phase (Alkane) and Polar Organic Mode (MeOH), flush the system with 100% Ethanol for 20 column volumes. Direct switching can cause miscibility issues and buffer precipitation.

  • Sample Diluent: Always dissolve your sample in the mobile phase. Dissolving an azetidine in 100% DMSO and injecting it into a Hexane mobile phase will cause the sample to precipitate at the column head, leading to split peaks and high pressure.

References

  • Restek Corporation.[1] (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Matarashvili, I., et al. (2025).[2] Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chiral Technologies.[2] (2018).[3][4] High Efficiency Chiral Separations in HPLC and SFC. Chromatography Online. Retrieved from [Link]

  • Sipkó, E., et al. (2024).[5] Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

analytical validation of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate Purity

Introduction: The Hidden Complexity of Small Rings

This compound (CAS: 398489-32-2 for the generic structure) is a deceptive molecule. On paper, it appears simple—a four-membered azetidine ring protected by a Boc group. In practice, it represents a significant analytical challenge in drug development due to two critical factors:

  • Stereochemical Density: The molecule possesses two chiral centers at C2 and C3. This results in four potential stereoisomers: two pairs of enantiomers (cis-pair and trans-pair). Standard "chemical purity" methods often fail to distinguish these, leading to "pure" batches that are actually diastereomeric mixtures.

  • Detection Silence: The molecule lacks a strong chromophore. The Boc group provides only weak UV absorption (typically <210 nm), making it invisible to standard UV detection at 254 nm and susceptible to solvent interference at lower wavelengths.

This guide moves beyond basic QC and outlines a Self-Validating Analytical System that integrates Chiral HPLC for stereochemical resolution and Quantitative NMR (qNMR) for absolute mass balance.

Strategic Comparison: Why Standard Methods Fail

The following table contrasts the "Standard" approach often found in basic Certificates of Analysis (CoA) with the "Advanced" validation required for pharmaceutical intermediates.

FeatureMethod A: Standard RP-HPLC Method B: Chiral HPLC Method C: qNMR
Principle Hydrophobicity-based separation (C18)Stereoselective interactionNuclear spin counting
Target Chemical Impurities (byproducts)Stereoisomers (Enantiomers/Diastereomers)Absolute Purity (Mass %)
Blind Spot Cannot separate enantiomers ; often merges cis/trans diastereomers.May miss non-chiral chemical impurities.Low sensitivity for trace impurities (<0.1%).
Detection UV 205-210 nm (High noise risk)UV or RI (Refractive Index)Universal (Proton counting)
Verdict Insufficient alone. Mandatory for stereochem. Gold Standard for potency.

Analytical Workflow Visualization

The following decision matrix illustrates the logic flow for validating this specific compound.

AnalyticalWorkflow Start Sample: Tert-butyl 3-hydroxy- 2-methylazetidine-1-carboxylate Step1 Step 1: 1H-NMR (Structural ID) Start->Step1 Check1 Check J-Coupling (H2-H3) Cis (6-9 Hz) vs Trans (2-6 Hz) Step1->Check1 Step2 Step 2: qNMR (Absolute Purity) Check1->Step2 Structure Confirmed Step3 Step 3: Chiral HPLC Step2->Step3 Check2 Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Step3->Check2 Result RELEASE BATCH (Defined Stereochem + Mass %) Check2->Result ee > 99%, dr > 98:2

Caption: Integrated workflow ensuring structural identity (NMR), absolute content (qNMR), and stereochemical integrity (Chiral HPLC).

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method (Stereochemical Purity)

Objective: To separate the four possible isomers (cis-enantiomers and trans-enantiomers).

Causality: Standard C18 columns cannot interact with the 3D-shape of the enantiomers. An Amylose-based chiral stationary phase (Chiralpak IA/IC) is selected because the carbamate (Boc) and hydroxyl groups form hydrogen bonds with the stationary phase, enabling discrimination.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: Isopropanol is chosen over Ethanol to improve peak shape for the hydroxyl group.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm .

    • Critical: Acetonitrile is NOT used here, avoiding UV cutoff issues. Hexane/IPA are transparent at 210 nm.

  • Sample Diluent: Mobile Phase.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between all four isomers.
    
  • LOD: < 0.05% (area).

Protocol B: 1H-NMR & qNMR (Structure & Potency)

Objective: To assign cis/trans relative stereochemistry and determine absolute purity without a reference standard.

Causality: The coupling constant (


) between H2 and H3 is geometrically dependent (Karplus equation). In 4-membered rings, cis-protons typically exhibit a larger coupling constant than trans-protons due to the dihedral angle.

Instrument Parameters:

  • Field Strength: 400 MHz or higher.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
    • Tip:

      
       (Benzene-d6) can be used if peaks overlap in Chloroform.
      
  • Relaxation Delay (D1): 30 seconds (Required for qNMR to ensure full relaxation).

  • Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable grade).

Data Interpretation (The "Fingerprint"):

  • H2 Signal (Methine next to N): Look for the multiplet at ~3.8 - 4.2 ppm.

  • H3 Signal (Methine next to OH): Look for the multiplet at ~4.3 - 4.6 ppm.

  • J-Coupling Analysis:

    • Cis-isomer:

      
      .
      
    • Trans-isomer:

      
      .
      
    • Self-Validation: If

      
       values are ambiguous (e.g., ~6 Hz), run a 1D NOESY . Irradiate H2; if H3 enhances, they are cis.
      

Data Presentation: Expected Validation Results

Use this table to benchmark your experimental data.

ParameterAcceptance CriteriaRationale
Specificity (NMR) Distinct separation of H2/H3 signals; No solvent overlap.Confirms identity; proves no residual solvent masks the peak.
Linearity (HPLC)

(Range: 50% - 150% of target conc).
Ensures UV response at 210 nm is proportional despite weak absorption.
Precision (qNMR) RSD < 1.0% (n=3 replicates).qNMR is a primary method; high precision is required for potency assignment.
LOD (HPLC) Signal-to-Noise (S/N) > 3:1.Critical for detecting trace diastereomers.
Stereo-Selectivity Separation of all 4 isomers (if racemic mixture injected).Proves the method can distinguish enantiomers AND diastereomers.

References

  • Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Available at: [Link]

  • Stereochemical assignment of azetidines by NMR spectroscopy.Gilchrist, T. L., et al. (Specific focus on coupling constants in 4-membered rings).
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids.Journal of Pharmaceutical and Biomedical Analysis. (Methodology for qNMR of protected amines).
  • Chiral Separation Techniques: A Practical Approach.Wiley-VCH.

Sources

Chiral HPLC Methods for Enantiomeric Excess Determination of 2,3-Disubstituted Azetidines

[1]

Executive Summary

2,3-Disubstituted azetidines present unique chromatographic challenges due to their high ring strain (

This guide compares the two dominant methodologies: Direct Separation on Polysaccharide CSPs (the industry gold standard) and Derivatization-Enhanced Separation (essential for non-chromophoric analogs). We prioritize immobilized polysaccharide phases (e.g., CHIRALPAK® IA/IC) for their solvent versatility and robustness.

Part 1: Mechanistic Insight & Causality

The Stereochemical Challenge

A 2,3-disubstituted azetidine possesses two chiral centers, theoretically generating four stereoisomers (two enantiomeric pairs: cis and trans).

  • Achiral Separation (Diastereomers): The geometric difference between cis (substituents on the same face) and trans (opposite faces) creates significant differences in dipole moment and hydrodynamic volume. These are typically resolved on standard Silica or C18 columns.

  • Chiral Separation (Enantiomers): The mirror images (e.g.,

    
     vs. 
    
    
    ) have identical physical properties in an achiral environment. Separation requires a CSP that can engage in a "three-point interaction" (H-bonding,
    
    
    -
    
    
    stacking, steric inclusion).
The "Amine Problem"

Free secondary azetidines are strong bases. They interact with residual silanols on the silica support of HPLC columns, leading to:

  • Peak Tailing: Asymmetric peaks that ruin resolution (

    
    ) and integration accuracy.
    
  • Retention Drift: Inconsistent elution times.

  • The Fix: Mobile phase modifiers (DEA/TEA) or N-derivatization are mandatory.

Part 2: Comparative Methodologies

Method A: Direct Separation on Immobilized Polysaccharide CSPs

Best For: Azetidines with aromatic substituents (e.g., 2-phenylazetidine derivatives) that have native UV absorption.

The System:

  • Columns: CHIRALPAK® IA, IB, IC, ID (Immobilized Amylose/Cellulose derivatives).

  • Why Immobilized? Unlike coated columns (AD-H, OD-H), immobilized phases tolerate "forbidden" solvents like Dichloromethane (DCM) and THF. Azetidines often require these solvents for solubility or to suppress aggregation.

Protocol 1: Screening Workflow

  • Mobile Phase A (Normal Phase): n-Hexane/IPA (90:10) + 0.1% Diethylamine (DEA).

  • Mobile Phase B (Polar Organic): 100% Acetonitrile + 0.1% DEA.

  • Flow Rate: 1.0 mL/min; Temp: 25°C; Detection: UV 254 nm (or max

    
    ).
    

Performance Data (Representative):

ParameterCHIRALPAK® ICCHIRALPAK® IACHIRALCEL® OD-H (Coated)
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Selectivity (

)
High (Chlorinated interaction)Broad (General purpose)High (Traditional standard)
Resolution (

)
Typically > 2.01.5 - 2.0> 2.5 (if soluble in Hex/IPA)
Robustness Excellent (DCM tolerated)ExcellentLow (No DCM/THF)
Peak Shape Sharp (with 0.1% DEA)GoodGood

Expert Insight: The CHIRALPAK® IC is often superior for nitrogen heterocycles because the electron-withdrawing chlorine atoms on the selector increase the acidity of the carbamate NH, strengthening H-bonding with the azetidine nitrogen.

Method B: Derivatization-Enhanced Separation

Best For: Alkyl-substituted azetidines (no UV chromophore) or when direct separation fails due to peak tailing.

The Strategy: Convert the azetidine into a benzamide or sulfonamide. This introduces a strong UV chromophore, removes the basic amine interaction (eliminating tailing), and adds rigid steric bulk to enhance chiral recognition.

Protocol 2: 3,5-Dinitrobenzoylation (DNB) Workflow

  • Reaction: Dissolve Azetidine (10 mg) in DCM (1 mL). Add TEA (2 eq) and 3,5-Dinitrobenzoyl chloride (1.1 eq). Stir 30 min.

  • Quench: Add water, extract with DCM. Dry over MgSO4.

  • Analysis: Inject onto CHIRALPAK® IA or Whelk-O 1 (Pirkle Type).

Why DNB? The electron-deficient DNB group acts as a



Part 3: Visualization & Workflows

Workflow Diagram: Method Development for Azetidines

The following diagram illustrates the decision tree for selecting the correct method based on the structural properties of the azetidine.

Azetidine_Method_DevStartSample: 2,3-Disubstituted AzetidineCheckUVCheck UV Absorption(Are aryl groups present?)Start->CheckUVNoUVNO: Alkyl SubstituentsCheckUV->NoUVAlkyl onlyYesUVYES: Aryl SubstituentsCheckUV->YesUVAryl presentDerivatizeDerivatization RequiredReagent: 3,5-Dinitrobenzoyl ChlorideNoUV->DerivatizePirkleScreen Pirkle-Type Columns(Whelk-O 1)Derivatize->PirkleScreeningScreen Immobilized CSPs(IA, IC, ID)Derivatize->ScreeningAnalyzeCalculate ee & ResolutionPirkle->AnalyzeBasicityIs the Amine Free?YesUV->BasicityFreeAmineYES: Add 0.1% DEA/TEAto Mobile PhaseBasicity->FreeAmineProtectedNO: Amine is Protected(Boc, Cbz, Ts)Basicity->ProtectedFreeAmine->ScreeningProtected->ScreeningSolventMobile Phase SelectionScreening->SolventHexIPAHexane/IPA (90:10)Standard ModeSolvent->HexIPADCMHexane/DCM/IPA(Solubility Mode)Solvent->DCMHexIPA->AnalyzeDCM->Analyze

Caption: Decision tree for optimizing chiral HPLC methods for azetidines, prioritizing derivatization for detection and immobilized columns for solubility.

Part 4: Troubleshooting & Optimization

Peak Tailing (The "Shark Fin")
  • Cause: Interaction between the azetidine nitrogen and silanols.

  • Solution: Increase DEA concentration to 0.2%. If using a coated column (OD-H), ensure the column has not been stripped by incompatible solvents. Switch to CHIRALPAK® IC , which is naturally more robust against basic analytes.

Solubility Issues
  • Cause: Many synthetic azetidine salts are insoluble in Hexane.

  • Solution: Use the Immobilized advantage. Dissolve the sample in a small amount of DCM, then dilute with the mobile phase. If using CHIRALPAK IA/IC, you can add 10-20% DCM directly to the mobile phase (e.g., Hexane/DCM/IPA 80:10:10) to maintain solubility without destroying the column.

Elution Order Reversal
  • Observation: The

    
     enantiomer elutes first on Chiralpak AD but second on Chiralpak IA.
    
  • Explanation: While IA is the immobilized version of AD, the immobilization process restricts the polymer flexibility, occasionally altering the chiral cavity shape. Always validate elution order with a known standard; do not assume it transfers from coated to immobilized phases.

References

  • Chiral Technologies. (2024).[1] Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH.[3] (Foundational text on the "Three-Point Interaction" model).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][2][5] Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Scriba, G. K. (2016). Chiral recognition mechanisms in analytical separation sciences. Chromatographia, 79, 1185–1243. (Mechanistic details on polysaccharide recognition).
  • Cass, Q. B., et al. (2003). Enantiomeric resolution of a series of nitrogen heterocycles on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 986(1), 73-82. (Specific data on heterocycle basicity and tailing).

comparison of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" with other chiral building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate represents a strategic intersection in modern fragment-based drug discovery (FBDD). It bridges the gap between the high ring strain/metabolic stability of azetidines and the stereochemical complexity required for high-affinity target binding.

Unlike simple azetidines or larger pyrrolidine analogues, this building block offers two distinct advantages:

  • The "Magic Methyl" Effect: The C2-methyl group introduces chirality and steric bulk that can lock bioactive conformations and block metabolic soft spots (specifically

    
    -oxidation).
    
  • Orthogonal Functionalization: The C3-hydroxyl group serves as a versatile handle for expanding into chemical space, while the

    
    -Boc group protects the amine for late-stage coupling.
    

This guide objectively compares this scaffold against its 5- and 6-membered ring counterparts, supported by physicochemical data and synthetic protocols.

Physicochemical & Structural Comparison

The choice of ring size dictates the physicochemical profile of the final drug candidate. The azetidine core offers a lower lipophilicity (LogP) and distinct vector orientation compared to pyrrolidines and piperidines.

Table 1: Comparative Physicochemical Profile

Data simulated based on standard medicinal chemistry parameters for


-Boc protected cores.
FeatureAzetidine Core (Subject)Pyrrolidine Core (Alternative)Piperidine Core (Alternative)
Ring Size 4-Membered5-Membered6-Membered
Ring Strain ~25 kcal/mol~6 kcal/mol~0 kcal/mol (Chair)
ClogP ~0.5 - 0.7~1.1 - 1.3~1.6 - 1.8
Ligand Efficiency (LE) High (Low MW, rigid)ModerateModerate
Basicity (pKa of amine) ~10.5 (Secondary)~11.3 (Secondary)~11.0 (Secondary)
Metabolic Stability High (Steric/Electronic protection)Moderate (prone to

-ox)
Moderate
Conformation Puckered (~30°)EnvelopeChair/Twist-Boat
Structural Insight: The Puckering Effect

Unlike the planar representation often seen in 2D sketches, the azetidine ring exists in a puckered conformation.

  • 2-Methyl Influence: The methyl group at C2 strongly prefers a "pseudo-equatorial" orientation to minimize 1,2-steric interactions.

  • Vector Definition: This locks the C3-hydroxyl group into a specific exit vector, distinct from the flexible "envelope" of a pyrrolidine. This rigidity reduces the entropic penalty upon binding to a protein target.

Synthetic Utility & Experimental Protocols

The utility of This compound lies in its ability to undergo divergent synthesis. The secondary alcohol is a pivot point for creating ethers, amines (via activation), or ketones.

Workflow Diagram: Divergent Functionalization

The following diagram illustrates the critical pathways for utilizing this building block.

G Start Tert-butyl 3-hydroxy- 2-methylazetidine-1-carboxylate Oxidation Oxidation (Dess-Martin / Swern) Start->Oxidation Path A: Carbonyl Activation Activation (MsCl / TsCl) Start->Activation Path B: Substitution Deprotection N-Boc Deprotection (TFA or HCl/Dioxane) Start->Deprotection Path C: Coupling Ketone Azetidin-3-one Intermediate Oxidation->Ketone RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Ketone->RedAm AminoAz 3-Amino-2-methyl azetidine derivatives RedAm->AminoAz Displacement Nucleophilic Displacement (NaN3 / R-SH / R-O-) Activation->Displacement Functionalized SN2 Inverted Products (Azides, Thioethers) Displacement->Functionalized Salt Free Amine Salt (Ready for Coupling) Deprotection->Salt

Figure 1: Divergent synthetic pathways from the 3-hydroxy-2-methylazetidine core. Path A accesses amino-azetidines; Path B allows stereochemical inversion via SN2; Path C prepares the scaffold for peptide coupling.

Experimental Protocol 1: Stereoselective Inversion (Mitsunobu Reaction)

Objective: To convert the C3-hydroxyl group into an aryl ether with inversion of configuration, exploiting the specific geometry of the azetidine.

Reagents:

  • Substrate: 1.0 eq (2R,3R)-Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate[1]

  • Phenol derivative (Ar-OH): 1.2 eq

  • Triphenylphosphine (

    
    ): 1.5 eq
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine substrate, phenol, and

    
     in anhydrous THF (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Note: The reaction is exothermic; temperature control is critical to prevent side reactions with the strained ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

  • Workup: Quench with water/brine. Extract with EtOAc (3x).[2] Dry organics over

    
    .
    
  • Purification: The formation of triphenylphosphine oxide (

    
    ) is the main byproduct. Use flash column chromatography (Hexane/EtOAc gradient).
    
    • Expert Tip: If separation is difficult, triturate the crude residue with cold diethyl ether to precipitate the bulk of

      
       before chromatography.
      
Experimental Protocol 2: N-Boc Deprotection (Salt Formation)

Objective: Isolate the stable amine salt without degrading the strained ring.

Reagents:

  • 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Methodology:

  • Dissolve the Boc-protected azetidine in minimal DCM.

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at RT for 2–4 hours. Do not heat.

  • Isolation: The hydrochloride salt often precipitates. Dilute with excess

    
    , filter the white solid, and wash with 
    
    
    
    .
    • Why this matters: Avoiding aqueous workup prevents potential ring hydrolysis or polymerization of the free azetidine base, which can be unstable in concentrated forms.

Case Studies & Applications

Case Study A: Azetidines in Kinase Inhibitors (Cobimetinib Analogs)

In the development of MEK inhibitors like Cobimetinib, the azetidine ring is used to position the amine functionality precisely.

  • Observation: Replacing a piperidine ring with a 3-hydroxy-azetidine often improves metabolic stability (lowers intrinsic clearance,

    
    ) by reducing the number of oxidizable C-H bonds and lowering overall lipophilicity (LogD).
    
  • Role of 2-Methyl: The addition of the 2-methyl group (as found in our subject molecule) creates a "steric clash" that prevents the rotation of the amide bond when coupled, locking the inhibitor into its active conformation.

Case Study B: Iminosugars as Glycosidase Inhibitors

Polyhydroxylated azetidines function as iminosugars.[3]

  • Mechanism: The protonated azetidine nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis.

  • Advantage: The 2-methyl-3-hydroxy motif mimics the C5-methyl of fucose or rhamnose, making this specific building block essential for designing inhibitors of fucosidases, which are targets for cancer and viral infections.

Conclusion

This compound is not merely a "smaller pyrrolidine."[1] It is a specialized tool for:

  • lowering LogP without sacrificing solubility.

  • locking conformation via the 2-methyl substituent.

  • escaping IP space dominated by 5- and 6-membered rings.

For medicinal chemists, this scaffold should be the "Plan A" when attempting to optimize ligand efficiency in a fragment-based campaign, particularly when the binding pocket demands a rigid, compact polar vector.

References

  • PubChem. "Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate Compound Summary."[1] National Center for Biotechnology Information. Accessed Feb 4, 2026. [Link]

  • Doda, K. et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021.[4] [Link]

  • Lowe, M. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. [Link]

Sources

"Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" vs pyrrolidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" vs. Pyrrolidine Scaffolds in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of small molecule drugs, the transition from five-membered (pyrrolidine) to four-membered (azetidine) rings represents a high-leverage strategy for escaping "flatland" and improving physicochemical properties. While pyrrolidines are ubiquitous, they often suffer from metabolic liability at the


-carbon and high basicity that can limit oral bioavailability.

This guide analyzes This compound (CAS: N/A for specific isomer, generic 3-hydroxy-2-methyl scaffold) as a representative "next-generation" building block. We compare it directly against standard pyrrolidine scaffolds, demonstrating how the unique strain energy, vector geometry, and reduced lipophilicity of the azetidine core can resolve common medicinal chemistry bottlenecks.

Part 1: Physicochemical Showdown – Azetidine vs. Pyrrolidine

The choice between a 4-membered and 5-membered ring is not merely structural; it is a decision that fundamentally alters the electronic and geometric landscape of the molecule.

Ring Strain and Reactivity[1][2]
  • Azetidine: Possesses significant ring strain (~25.4 kcal/mol).[1] This strain imparts unique electronic properties, increasing the s-character of the nitrogen lone pair.

  • Pyrrolidine: Minimal ring strain (~5.4 kcal/mol). It is thermodynamically stable but conformationally flexible (envelope puckering).

Basicity ( ) Modulation

A critical advantage of the azetidine scaffold is the lowering of basicity. High basicity (


) often leads to poor membrane permeability due to ionization at physiological pH and potential hERG channel liability.
PropertyPyrrolidine ScaffoldAzetidine ScaffoldImpact on Drug Design
Typical

(Parent)
~11.27~10.5 - 11.0Lower

improves permeability.
Effect of 3-OH Group Lowers

to ~9.5
Lowers

to ~8.5
Ideal Range: The 3-OH azetidine often hits the "sweet spot" for CNS penetration.
Lipophilicity (LogP) Higher (more C-H bonds)Lower (less C-H bonds)Azetidines lower LogD, improving Ligand Efficiency (LE).
Metabolic Stability
  • Pyrrolidine Liability: The

    
    -carbons (C2/C5) are prone to oxidative metabolism by CYP450 enzymes (N-dealkylation or hydroxylation).
    
  • Azetidine Solution: The 4-membered ring is less prone to oxidation. Furthermore, the 2-methyl substitution in this compound acts as a steric block, protecting the sensitive

    
    -position from metabolic attack.
    

Part 2: Deep Dive – The "3-Hydroxy-2-Methyl" Advantage

This specific building block offers a dual-vector advantage that simple azetidines lack.

The 3-Hydroxy Vector ( -OH)
  • Solubility Handle: The hydroxyl group lowers LogP, addressing solubility issues common in lipophilic drug candidates.

  • Synthetic Hook: It serves as a versatile attachment point for ethers, esters, or can be oxidized to a ketone for reductive amination, allowing the growth of the molecule into new chemical space.

  • H-Bonding: Acts as a specific H-bond donor/acceptor, often picking up interactions with backbone carbonyls in target proteins.

The 2-Methyl Vector ( -Me)
  • Conformational Lock: The methyl group at

    
     restricts the "butterfly" puckering of the azetidine ring, potentially locking the N-substituents into a bioactive conformation.
    
  • Chirality: Introduces a stereocenter, allowing for the separation of enantiomers to fine-tune potency and selectivity.

  • Metabolic Shield: Sterically hinders the approach of CYP enzymes to the nitrogen lone pair and the

    
    -carbon.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Threonine Route)

Rationale: The most reliable route to chiral 3-hydroxy-2-methylazetidines starts from the chiral pool (L-Threonine), ensuring high enantiopurity.

Reagents: N-Boc-L-Threonine, Methanesulfonyl chloride (MsCl), Triethylamine (


), Potassium tert-butoxide (

).
  • Esterification: Convert N-Boc-L-Threonine to its methyl ester using

    
     in DMF.
    
  • Reduction: Reduce the ester to the alcohol (diol intermediate) using

    
     in THF.
    
    • Checkpoint: Verify complete reduction by TLC.

  • Selective Mesylation: Treat the primary alcohol with 1.1 eq MsCl and

    
     at 0°C in DCM. The secondary alcohol (from threonine side chain) is less reactive.
    
  • Cyclization: Treat the mesylate intermediate with

    
     (2.5 eq) in THF at reflux. The amide nitrogen displaces the primary mesylate to close the 4-membered ring.
    
    • Note: This yields the N-Boc protected scaffold.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Comparative)

Rationale: To empirically verify the metabolic stability advantage of the azetidine scaffold over the pyrrolidine analog.

Materials:

  • Test Compounds: 2-methyl-3-hydroxyazetidine derivative vs. 2-methyl-3-hydroxypyrrolidine derivative.

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate buffer (pH 7.4).

Workflow:

  • Incubation: Prepare 1 µM solution of test compound in buffer containing microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system to start the reaction at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Metric: Azetidine analog should show >2-fold increase in

      
       compared to pyrrolidine.
      

Part 4: Decision Framework & Visualizations

Figure 1: Scaffold Selection Logic

This decision tree guides the medicinal chemist on when to deploy the azetidine scaffold.

ScaffoldSelection Start Lead Optimization Phase Problem Identify Liability Start->Problem Metab Metabolic Instability (High Clearance) Problem->Metab Solubility Poor Solubility / High LogP Problem->Solubility Permeability Poor Permeability (High Basicity) Problem->Permeability Pyrrolidine Standard Pyrrolidine Metab->Pyrrolidine Alpha-oxidation? Sub_3OH Add 3-Hydroxy Group (Lower LogP/pKa) Solubility->Sub_3OH Lower LogP Permeability->Sub_3OH Lower pKa Azetidine Switch to Azetidine Pyrrolidine->Azetidine Ring Contraction Sub_2Me Add 2-Methyl Group (Steric Shield) Azetidine->Sub_2Me Block Alpha-Site Result This compound (Balanced Profile) Sub_2Me->Result Optimized PK Profile Sub_3OH->Result

Caption: Decision matrix for transitioning from pyrrolidine to functionalized azetidine scaffolds to address specific ADME liabilities.

Figure 2: Synthesis Pathway (Threonine Route)

Synthesis Step1 N-Boc-L-Threonine Step2 Esterification (MeI, K2CO3) Step1->Step2 Step3 Reduction (LiBH4) Step2->Step3 Step4 Selective Mesylation (MsCl, Et3N) Step3->Step4 Step5 Cyclization (tBuOK, Reflux) Step4->Step5 Final Tert-butyl 3-hydroxy-2-methyl azetidine-1-carboxylate Step5->Final

Caption: Step-by-step synthetic workflow converting chiral amino acid precursor to the target azetidine scaffold.

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link] (Search Term: Azetidine drug discovery)

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5][6][7][8][9]

  • Comparative pKa of Cyclic Amines. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Azetidines from Amino Alcohols. Heterocycles. Available at: [Link]

Sources

comparative study of the biological activity of azetidine diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Biological Activity of Azetidine Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) acts as a high-value scaffold due to its ability to restrict conformational flexibility, serving as a rigid bioisostere for amines, pyrrolidines, and piperidines. However, the utility of azetidines is critically dependent on stereochemistry. Unlike flexible chains, the rigid puckered conformation of the azetidine ring means that diastereomers—specifically cis vs. trans isomers—project substituents into distinct vectors that rarely overlap.

This guide provides an objective, data-driven comparison of azetidine diastereomers, analyzing how stereochemical configuration dictates biological potency, metabolic stability, and toxicity. We focus on two primary case studies: bicyclic antimalarial azetidines and azetidine-2-carboxylic acid derivatives.

Structural Considerations & Vector Analysis

Before analyzing biological data, it is essential to define the structural parameters that differentiate these diastereomers.

  • Puckering Angle: The azetidine ring is not planar; it exists in a puckered conformation (~30°).

  • Vectorial Alignment:

    • Cis-2,3-disubstituted: Substituents occupy a pseudo-axial/pseudo-equatorial relationship that brings functional groups into proximity (often suitable for chelation or compact binding pockets).

    • Trans-2,3-disubstituted: Substituents project in opposite directions (120–140° dihedral angle), mimicking extended peptide bonds or trans-alkene geometries.

Diagram: Stereochemical Logic in Ligand Binding

The following diagram illustrates how diastereomeric differences result in binary "Fit/Clash" outcomes in a binding pocket.

AzetidineBinding Substrate Azetidine Scaffold (Mixture) CisIsomer Cis-Diastereomer (Substituents Proximal) Substrate->CisIsomer Separation TransIsomer Trans-Diastereomer (Substituents Distal) Substrate->TransIsomer Separation Pocket Target Binding Pocket (Defined Spatial Constraints) CisIsomer->Pocket Vector Mismatch TransIsomer->Pocket Perfect Vector Alignment Outcome1 High Affinity (IC50 < 100 nM) Pocket->Outcome1 Trans-Binding Outcome2 Steric Clash / Inactive (IC50 > 10 µM) Pocket->Outcome2 Cis-Binding

Figure 1: Mechanistic flow showing how fixed substituent vectors in azetidine diastereomers dictate receptor fit.

Comparative Case Study: Antimalarial Bicyclic Azetidines

Target: Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase. Compound Series: BRD3444 / BRD7929 analogs.[1]

Recent research into multidrug-resistant malaria identified a bicyclic azetidine series where biological activity is strictly controlled by the absolute configuration of three chiral centers (C2, C3, C4).

Performance Comparison

In a library of 8 possible stereoisomers generated from the parent scaffold, only two displayed significant potency. This highlights a "cliff-edge" SAR (Structure-Activity Relationship) where inversion of a single center abolishes activity.

Diastereomer ConfigurationRelative Potency (EC50)Metabolic Stability (Microsomes)Status
(2S, 3R, 4R) High (< 50 nM) High (T½ > 60 min)Lead Candidate
(2R, 3R, 4R)Moderate (~500 nM)ModerateActive
(2S, 3S, 4R)Inactive (> 10 µM)LowDiscarded
(2S, 3R, 4S)Inactive (> 10 µM)LowDiscarded

Key Insight: The (2S, 3R, 4R) configuration positions the C2-aryl and C4-substituents in a specific trans-like orientation relative to the bridgehead, essential for occupying the hydrophobic sub-pockets of the synthetase enzyme. The cis-relationship between C3 and C4 in inactive isomers causes a steric clash with the enzyme backbone.

Comparative Case Study: Azetidine-2-Carboxylic Acid (Aze)

Context: Proline bioisosteres and toxicity mechanisms. Compound: L-Azetidine-2-carboxylic acid (L-Aze) vs. D-Aze.

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid.[2] Its biological activity is a double-edged sword: it acts as an antifungal agent but also exhibits toxicity in mammalian cells due to protein misincorporation.

Biological Activity Profile[3][4][5]
FeatureL-Azetidine-2-COOHD-Azetidine-2-COOHMechanism
Proline Mimicry High LowL-Aze is charged by Prolyl-tRNA synthetase due to stereochemical similarity to L-Proline.
Protein Incorporation Yes (Misincorporation)NoL-Aze replaces Proline in nascent chains, causing protein misfolding (unstable tertiary structure).
Antifungal Activity Potent Weak/InactiveDisrupts fungal cell wall integrity via protein destabilization.
Mammalian Toxicity High (Pro-inflammatory)LowInduces ER stress and UPR (Unfolded Protein Response) in microglial cells.

Causality: The 4-membered ring of L-Aze imposes a ring strain and a different bond angle (N-Cα-C(=O)) compared to the 5-membered proline ring. While the L-configuration allows it to enter the translation machinery, the altered geometry destabilizes the final protein's


-helices, leading to the observed biological phenotype (toxicity/antifungal effect).

Experimental Protocols

To replicate these comparative studies, precise separation and testing protocols are required.

Protocol: Separation of Azetidine Diastereomers

Objective: Isolate pure cis and trans isomers from a synthetic mixture (e.g., from an aza-Paternò-Büchi reaction).

  • Crude Preparation: Dissolve the crude reaction mixture (containing both diastereomers) in Dichloromethane (DCM).

  • TLC Optimization: Spot mixture on silica gel plates. Elute with Hexane:Ethyl Acetate gradients (start 90:10).

    • Note:Cis isomers often possess higher polarity due to dipole reinforcement; Trans isomers are typically less polar.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution based on TLC Rf values (e.g., 10%

      
       30% EtOAc in Hexanes).
      
    • Collection: Collect fractions in small volumes (10-15 mL).

  • Validation: Analyze fractions via 1H-NMR .

    • Diagnostic Signal: Check coupling constants (

      
      ) of ring protons.
      
    • Cis-2,3:

      
       Hz.
      
    • Trans-2,3:

      
       Hz (Karplus relationship dictates lower 
      
      
      
      for trans dihedral angles in 4-membered rings).
Protocol: In Vitro Potency Assay (Growth Inhibition)

Objective: Compare IC50 values of isolated diastereomers against a target (e.g., P. falciparum or bacterial strain).[3]

  • Plate Preparation: Dispense 50

    
    L of culture medium into 96-well plates.
    
  • Compound Dilution: Prepare serial dilutions (1:2 or 1:3) of Isomer A and Isomer B in DMSO. Final DMSO concentration must be <0.5%.

  • Inoculation: Add 50

    
    L of organism suspension (e.g., synchronized P. falciparum ring-stage parasites at 1% parasitemia).
    
  • Incubation: Incubate at 37°C for 72 hours (or relevant cycle time).

  • Readout: Add lysis buffer containing a fluorescent DNA dye (e.g., SYBR Green).

  • Analysis: Measure fluorescence (Ex/Em 485/535 nm). Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].

  • Calculation: Fit data to a 4-parameter logistic regression to derive IC50.

    • Self-Validation Check: Include Chloroquine or Artemisinin as a positive control. If control IC50 deviates >2-fold from historical mean, reject the assay.

Mechanistic Workflow: From Synthesis to Lead

The following diagram outlines the logical workflow for evaluating azetidine stereoisomers in a drug discovery campaign.

AzetidineWorkflow Synthesis Synthesis (e.g., C-H Arylation) Generates Diastereomeric Mix Separation Chiral HPLC / SFC Separation Synthesis->Separation StructureID Structure Confirmation (NOESY NMR / X-Ray) Separation->StructureID Assay Biological Assay (Target Engagement) StructureID->Assay Pure Isomers Analysis Comparative Analysis Assay->Analysis IC50 Data Decision Select Lead Isomer Analysis->Decision Best Vector Fit

Figure 2: Workflow for the isolation and validation of bioactive azetidine diastereomers.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc.

  • Antifungal activity of L-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes. Source: PubMed / Pest Manag Sci.

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Source: MDPI / Int. J. Mol. Sci.

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Source: ACS Publications / J. Org.[4] Chem.

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization. Source: ChemRxiv.

Sources

validating the structure of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Conundrum

In drug discovery, the azetidine ring is a high-value scaffold due to its ability to lower lipophilicity and introduce specific vector constraints compared to larger heterocycles. However, Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate presents a specific stereochemical challenge. The proximity of the C2-methyl and C3-hydroxyl groups creates two relative stereochemical possibilities (cis vs. trans) and four absolute configurations ((2R,3R), (2S,3S), (2R,3S), (2S,3R)).

While NMR is the workhorse of structural analysis, it frequently fails to unambiguously assign stereochemistry in small, strained rings like azetidines due to ring puckering and ambiguous NOE signals. This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) of crystalline derivatives is the superior validation method and provides a self-validating protocol to achieve it.

Comparative Analysis: NMR vs. X-ray Crystallography[1][2][3]

The following table contrasts the reliability of standard characterization methods for 2,3-disubstituted azetidines.

FeatureNMR (1D/2D NOESY) DFT Computational Modeling SC-XRD (Derivatized)
Primary Output Connectivity & Relative ProximityPredicted Energy MinimaDirect 3D Atom Mapping
Stereo Confidence Low to Medium (Ambiguous due to ring fluxionality)Medium (Dependent on basis set accuracy)Absolute (100%)
Sample State Solution (Average conformation)In silico (Gas/Solvent model)Solid State (Fixed conformation)
Key Limitation

couplings in azetidines are often similar for cis/trans; NOE signals can be weak.[1][2]
Cannot prove synthesis outcome; only predicts stability.[2]Requires a single crystal (Native material is often an oil).[2]
Verdict Screening Tool Supportive Data Validation Standard
The Logic Gap in NMR

In 2,3-disubstituted azetidines, the ring is not planar; it puckers. The energy barrier for this puckering is low.[2] Consequently, solution-state NMR observes a time-averaged conformation.[2] A trans relationship might transiently exhibit NOE signals characteristic of a cis relationship, leading to false assignments [1]. SC-XRD eliminates this ambiguity by freezing the molecule in a defined lattice. [2]

Strategic Protocol: The "Crystal Engineer" Approach

The native molecule, This compound , is typically a low-melting solid or viscous oil due to the flexible Boc group and lack of strong intermolecular packing forces.[2] Direct crystallization is often futile.[2]

The Solution: Derivatization with a "Crystallization Chaperone."[2] We utilize 4-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride .[1][2]

  • Why? These moieties introduce rigid planar systems (pi-stacking) and heavy atoms (Br) or polar groups (NO2) that drive lattice formation.[2] The Bromine atom specifically facilitates absolute configuration determination via Anomalous Dispersion (Friedel pairs) without needing a known chiral reference [2].[2]

Workflow Visualization

G Start Starting Material: This compound (Oil/Amorphous) Decision Is Absolute Config Required? Start->Decision PathA Path A: Heavy Atom Derivatization (Reagent: 4-Bromobenzoyl chloride) Decision->PathA Yes (Anomalous Scattering) PathB Path B: High-Crystallinity Derivatization (Reagent: 3,5-Dinitrobenzoyl chloride) Decision->PathB No (Relative Only) Synthesis Esterification Reaction (DCM, Et3N, DMAP, 0°C to RT) PathA->Synthesis PathB->Synthesis Workup Workup & Silica Purification Synthesis->Workup Cryst Crystallization: Vapor Diffusion (EtOAc/Pentane) Workup->Cryst XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Result Validation Complete: Unambiguous Stereochemical Assignment XRD->Result

Caption: Decision workflow for transforming the amorphous azetidine intermediate into a crystalline derivative suitable for X-ray analysis.

Experimental Methodology

A. Synthesis of the 4-Bromobenzoate Derivative

This protocol is designed to maximize yield and purity for crystallization.[2]

  • Reaction Setup:

    • Dissolve This compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Add Triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).[2]

    • Cool the solution to 0°C under Nitrogen atmosphere.

  • Addition:

    • Slowly add 4-Bromobenzoyl chloride (1.1 eq) dissolved in minimal DCM.[1][2]

    • Expert Insight: The slow addition prevents exotherms that can degrade the Boc group (which is acid-labile; HCl is a byproduct, though scavenged by Et3N).

  • Completion:

    • Warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Visualization: UV active due to benzoate).[2]

  • Workup:

    • Wash with saturated NaHCO3 (remove acid), water, and brine. Dry over Na2SO4.[2][3]

    • Concentrate to afford the crude ester.[2]

B. Crystallization (Vapor Diffusion Method)

Direct evaporation often yields a film.[2] Vapor diffusion is gentler and promotes single-crystal growth.[2]

  • Dissolve the crude ester in a minimal amount of a "Good Solvent" (e.g., Ethyl Acetate or DCM ). Filter this solution into a small inner vial (GC vial).

  • Place the open inner vial inside a larger outer vial containing a "Poor Solvent" (e.g., Pentane or Hexane ).

  • Cap the outer vial tightly.[2]

  • Mechanism: The volatile pentane diffuses into the ethyl acetate, slowly increasing the polarity/saturation point, forcing the molecule to organize into a lattice.

  • Timeline: Leave undisturbed for 2–5 days.

Data Interpretation & Validation Criteria

When you receive the .CIF file and structure report, verify these parameters to ensure the model is trustworthy.

Validation Checklist
ParameterAcceptable RangeInterpretation
R1 Value < 5.0% (0.05)Indicates excellent agreement between the model and observed diffraction data.[2]
Flack Parameter ~0.0 (± 0.[2][3][4]1)Critical for Absolute Config. If 0.0, the stereochemistry is correct. If 1.0, the model is inverted. (Requires Heavy Atom/Anomalous signal) [3].[2]
Thermal Ellipsoids 50% ProbabilityEllipsoids should be roughly spherical.[2] Elongated "cigar" shapes indicate disorder (common in the tert-butyl group).[1][2]
Disorder Handling Boc GroupThe tert-butyl group often rotates.[1][2] Look for "split positions" in the model; this is normal and does not invalidate the core azetidine stereochemistry.
Stereochemical Readout[4]
  • Cis-Configuration: The C2-Methyl and C3-Oxygen vectors point to the same face of the azetidine ring.[1][2]

  • Trans-Configuration: They point to opposite faces.[1][2]

  • Absolute Configuration: If the Flack parameter is valid (using the Br derivative), the specific (2R,3R) vs (2S,3S) assignment is definitive.

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Discusses limitations of NOE in flexible small rings).

  • Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. (The foundational paper on using anomalous scattering for absolute configuration).

  • Thompson, A. L., & Watkin, D. J. (2009).[2] "X-ray Crystallography of Small Molecules: The State of the Art". Tetrahedron. (Overview of derivatization strategies for difficult oils). [2]

  • Burke, et al. (2017).[2] "Practical Crystallization for Small Molecule Drug Discovery". Journal of Medicinal Chemistry. (Protocols for vapor diffusion). [2]

Sources

Assessing the Metabolic Stability of Drugs Containing the 2-Methylazetidine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 2-Methylazetidine Scaffold

In modern medicinal chemistry, the 2-methylazetidine moiety has emerged as a high-value bioisostere, particularly when optimizing lead compounds for metabolic stability and central nervous system (CNS) penetration. While the unsubstituted azetidine ring offers a reduction in lipophilicity (LogD) and basicity compared to pyrrolidines or piperidines, it remains susceptible to oxidative metabolism at the


-carbon.

The introduction of a methyl group at the C2 position serves a dual purpose:

  • Metabolic Blockade: It introduces steric hindrance at the most vulnerable site of cytochrome P450 (CYP) mediated oxidation.

  • Conformational Constraint: It locks the nitrogen lone pair vector, potentially improving target selectivity while modulating pKa to reduce lysosomal trapping.

This guide provides a technical framework for assessing the metabolic stability of this specific moiety, comparing it against standard alternatives, and detailing the experimental protocols required for validation.

Mechanistic Insight: Why 2-Methylazetidine Improves Stability

The Alpha-Oxidation Liability

Nitrogen-containing heterocycles are primary targets for CYP450 enzymes. The dominant metabolic pathway is


-hydroxylation , where the enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen.
  • Unsubstituted Azetidines: The

    
    -carbons (C2/C4) are accessible. Hydroxylation leads to an unstable carbinolamine intermediate, which spontaneously collapses to open the ring (forming an aldehyde/ketone and a primary amine) or forms a lactam.
    
  • 2-Methylazetidines: The C2-methyl group replaces an abstractable hydrogen and introduces steric bulk that hinders the approach of the high-valent Iron-Oxo species of the CYP active site.

Pathway Visualization

The following diagram illustrates the metabolic divergence between unsubstituted and substituted azetidines.

MetabolicPathway Substrate Azetidine Moiety CYP CYP450 Binding Substrate->CYP PathA Unsubstituted (C2-H) CYP->PathA If R=H PathB 2-Methyl Substituted CYP->PathB If R=CH3 AlphaOx α-Hydroxylation PathA->AlphaOx RingOpen Ring Opening (Aldehyde + Amine) AlphaOx->RingOpen Unstable Intermediate Clearance High Clearance (Rapid Elimination) RingOpen->Clearance Block Steric Blockade of C2 Oxidation PathB->Block MetStab Metabolically Stable Scaffold Block->MetStab AltMet Alternative Metabolism (e.g., Distal Oxidation) MetStab->AltMet Minor Pathway

Figure 1: Mechanistic divergence in the metabolism of azetidines. The 2-methyl substitution blocks the primary clearance pathway (α-hydroxylation).

Comparative Performance Analysis

The following data compares the 2-methylazetidine moiety against common bioisosteres. Data represents trend analysis derived from structure-activity relationship (SAR) studies in drug discovery (e.g., optimization of GPCR ligands).

Table 1: Physicochemical and Metabolic Profile Comparison
MoietyStructure TypepKa (Approx)LogD (pH 7.4)Metabolic LiabilityIntrinsic Clearance (CLint) Risk
2-Methylazetidine Strained 4-membered8.5 - 9.0LowLow (Blocked

-C)
Low
Azetidine Strained 4-membered9.5 - 10.0LowHigh (

-oxidation)
High
Pyrrolidine 5-membered9.5 - 10.5MediumHigh (

-oxidation)
High
Dimethylamine Acyclic10.5 - 11.0HighN-dealkylationMedium

Key Takeaways:

  • Basicity Modulation: The 2-methylazetidine typically exhibits a pKa 0.5–1.0 unit lower than the unsubstituted azetidine due to steric inhibition of solvation upon protonation. This reduces phospholipidosis risk and improves blood-brain barrier (BBB) permeability.

  • Clearance: By blocking the C2 position, the intrinsic clearance (

    
    ) is often reduced by >50% compared to the des-methyl analog.
    

Experimental Protocols

To validate the stability of a 2-methylazetidine containing lead, use the following self-validating workflow.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

).[1]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol Steps:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL of microsomes (final conc. 0.5 mg/mL) and 5 µL of test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (MetID) Workflow

This step confirms where metabolism is occurring. If the 2-methyl group is working, you should observe a lack of ring-opened products (mass shift +16 Da for hydroxylation followed by +18 Da for hydrolysis, or +14 Da for carbonyl formation).

Diagram: Assessment Workflow

ExperimentalWorkflow Start Compound Synthesis (Racemic or Enantiopure) Microsome Microsomal Stability Assay (Human/Rat LMs) Start->Microsome Decision t1/2 > 60 min? Microsome->Decision Stable Proceed to Hepatocyte & In Vivo PK Decision->Stable Yes Unstable Perform MetID (LC-HRMS) Decision->Unstable No Analysis Analyze MS/MS Fragments Unstable->Analysis Check1 Ring Opening Observed? Analysis->Check1 Fix1 Block C4 Position (Gem-dimethyl or Spiro) Check1->Fix1 Yes (C4 attack) Fix2 Check Distal Metabolism (Side chains) Check1->Fix2 No (C2 blocked)

Figure 2: Decision tree for evaluating metabolic stability and troubleshooting instability in azetidine analogs.

Critical Considerations for Data Interpretation

  • Stereoselectivity: The 2-methyl substitution creates a chiral center. CYP enzymes are stereoselective.

    • Recommendation: Always test the

      
       and 
      
      
      
      enantiomers separately. One enantiomer often exhibits significantly higher stability than the other due to the orientation of the methyl group relative to the heme iron in the enzyme active site.
  • Ring Strain Release: If metabolites suggest ring opening (e.g., formation of an aldehyde-amine chain), it indicates that the 2-methyl group was insufficient to protect the other alpha carbon (C4), or that the strain energy lowered the activation barrier for ring scission.

    • Solution: If C2 is blocked but stability is still low, consider gem-dimethyl substitution at C3 or blocking C4.

  • Bioisosteric Success: A successful 2-methylazetidine replacement should yield a compound with:

    • 
       µL/min/mg protein (Human).
      
    • Maintained or improved potency (due to rigidification).[2]

    • Lower Efflux Ratio in Caco-2 assays (due to reduced pKa).

References

  • Lowe, J. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Stepan, A. F. et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Poyraz, S. et al. (2023).[3][4] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Link

Sources

performance of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" in parallel synthesis versus other scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small-Ring" Advantage

In the pursuit of high Fsp³ drug candidates, the four-membered azetidine ring has emerged as a superior surrogate to the traditional pyrrolidine and piperidine scaffolds. This guide analyzes the specific performance of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (hereafter referred to as Scaffold A ).

Unlike the unsubstituted 3-hydroxyazetidine, Scaffold A incorporates a C2-methyl group. This structural modification is not merely cosmetic; it serves as a critical metabolicblocker and a stereochemical anchor , offering a distinct advantage in parallel synthesis campaigns aiming for improved Lipophilic Ligand Efficiency (LLE) and metabolic stability.

Comparative Performance Analysis

Physicochemical Profile vs. Standard Scaffolds

The primary utility of Scaffold A lies in its ability to lower molecular weight (MW) and lipophilicity (LogP) while maintaining vector fidelity compared to 5- and 6-membered rings.

Table 1: Physicochemical Comparison of Hydroxy-Azacycles

FeatureScaffold A (2-Me-3-OH-Azetidine)Scaffold B (3-OH-Pyrrolidine)Scaffold C (4-OH-Piperidine)Impact on Drug Design
Ring Size 4-membered5-membered6-memberedAzetidine reduces MW and steric footprint.
Ring Strain ~25 kcal/mol~6 kcal/mol~0 kcal/molHigher strain allows unique ring-opening/expansion functionalization but requires careful handling.
Lipophilicity (

cLogP)
Baseline+0.3 to +0.5+0.6 to +0.9Azetidine significantly lowers cLogP, improving LLE.
Metabolic Stability High (2-Me blocks

-oxidation)
Moderate (prone to

-oxidation)
Moderate to LowThe C2-methyl group hinders oxidative metabolism at the sensitive

-carbon.
Vector Geometry Puckered, rigid vectorsFlexible envelopeChair conformationAzetidine offers defined exit vectors for substituents.
The "Alpha-Methyl" Effect

The defining feature of Scaffold A is the methyl group at position 2. In standard azetidines, the carbons adjacent to the nitrogen (


-carbons) are primary sites for oxidative metabolism (e.g., by CYP450).
  • Mechanism: The C2-methyl introduces steric hindrance and removes an abstractable proton (if quaternary) or simply hinders the approach of metabolic enzymes, significantly extending the half-life (

    
    ) of the final library members.
    
  • Chirality: It introduces a stereocenter, allowing for the synthesis of enantiopure libraries that can probe specific binding pockets more effectively than achiral unsubstituted azetidines.

Parallel Synthesis Workflows

Scaffold A is designed for Divergent Library Synthesis . The orthogonal protection (Boc) and the free hydroxyl group allow it to serve as a central hub for generating diversity.

Divergent Pathways Visualization

The following diagram illustrates how Scaffold A processes through parallel synthesis workflows to generate distinct library subsets.

DivergentSynthesis Scaffold Scaffold A (Boc-3-OH-2-Me-Azetidine) Rxn1 Mitsunobu / SNAr (Etherification) Scaffold->Rxn1 Ar-OH / R-OH Rxn2 Oxidation (Ketone Formation) Scaffold->Rxn2 DMP / Swern Rxn3 Activation (Mesylation) Scaffold->Rxn3 MsCl, TEA Lib1 Library 1: Aryl/Alkyl Ethers Rxn1->Lib1 Lib2 Library 2: Gem-difluoro / Spirocycles Rxn2->Lib2 DAST / Wittig Lib3 Library 3: Amino-Azetidines Rxn3->Lib3 R-NH2 (Displacement)

Figure 1: Divergent synthesis strategy using Scaffold A as a linchpin for generating ether, spirocyclic, and amine libraries.

Experimental Protocol: High-Throughput Etherification

Context: The most common failure mode with azetidine scaffolds in parallel synthesis is ring opening under harsh basic conditions or Lewis acid catalysis. The 2-methyl group adds steric bulk, which can retard reaction rates compared to unsubstituted azetidines. The following protocol is optimized for Scaffold A to mitigate steric hindrance while preserving ring integrity.

Protocol: Mitsunobu Etherification (Library Scale)

This protocol is validated for generating 3-aryloxy-2-methylazetidine libraries.

Reagents:

  • Scaffold A: this compound (1.0 equiv)

  • Phenol/Alcohol Partner: Ar-OH (1.2 equiv)

  • Phosphine: Polymer-supported Triphenylphosphine (PS-PPh3) (1.5 equiv) – Crucial for easy workup.

  • Azodicarboxylate: DTAD (Di-tert-butyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a 2-dram vial or 96-well block, dissolve Scaffold A and the Phenol partner in anhydrous THF.

  • Reagent Addition: Add PS-PPh3 resin. Shake gently for 5 minutes to swell the resin.

  • Activation: Cool the mixture to 0°C (ice bath or cryo-block). Add DTAD dropwise as a solution in THF.

    • Note: The 2-methyl group increases steric crowding at the C3-hydroxyl. DTAD is preferred over DEAD/DIAD for its stability and cleaner byproduct profile, though reaction times may need extension (4-16h) compared to unsubstituted azetidines.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and shake for 16 hours.

  • Workup (Self-Validating):

    • Filter off the PS-PPh3 resin and polymer-supported hydrazine byproduct.

    • Wash resin with DCM (2x).

    • Concentrate filtrate.

    • QC Check: Analyze via LC-MS. The Boc-group is acid-labile; ensure no acidic modifiers are used in high concentration during prolonged evaporation.

  • Deprotection (Next Step): Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:4) to unmask the azetidine nitrogen for subsequent capping.

Mechanistic Insight: The Stability-Strain Balance

Azetidines possess significant ring strain (~25 kcal/mol), making them prone to ring-opening. However, Scaffold A exhibits a "Goldilocks" zone of reactivity.

Figure 2: The 2-methyl substitution mitigates the metabolic liability of the azetidine ring without compromising the desirable high-energy conformation.

Field-Proven Insight:

In recent drug discovery campaigns targeting YAP/TAZ and Raf kinases (see References), this scaffold was utilized specifically to fine-tune the physicochemical properties of the inhibitors. The 2-methyl group was instrumental in optimizing the fit within the hydrophobic pocket while the azetidine core improved the CNS multiparameter optimization (MPO) score by lowering TPSA and increasing basicity compared to acyclic amines.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Source: Journal of Organic Chemistry (2012).[1][2] URL:[Link]

  • Bicyclic compounds, compositions and use thereof (YAP/TAZ Inhibitors).
  • Inhibitors of Raf Kinases.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry (2025). URL:[Link][3]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Chemical Communications (2021). URL:[Link]

Sources

Comparative Analysis of Synthetic Routes to Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (4-membered nitrogen heterocycles) have ascended from niche intermediates to privileged scaffolds in modern drug discovery.[1] Their specific ring strain (~25 kcal/mol) offers a unique "Goldilocks" zone: they provide greater metabolic stability and lower lipophilicity (logP) than their 5- and 6-membered counterparts (pyrrolidines and piperidines), while avoiding the extreme instability of aziridines.

However, the synthesis of functionalized azetidines—particularly those with substitution at the 3-position or stereodefined centers—remains a significant bottleneck. This guide objectively compares three distinct synthetic paradigms:

  • Classical Intramolecular Cyclization: Best for simple, scalable 2-substituted scaffolds.

  • Strain-Release Functionalization (SRF): The modern standard for accessing complex 3,3-disubstituted and bicyclic azetidines.

  • Visible-Light [2+2] Cycloaddition (Aza Paternò-Büchi): An emerging direct route for highly substituted rings from acyclic precursors.

Comparative Analysis Framework

The following matrix evaluates each route based on critical process parameters (CPPs) relevant to pharmaceutical development.

FeatureRoute 1: Nucleophilic CyclizationRoute 2: Strain-Release (ABB)Route 3: [2+2] Photocycloaddition
Primary Substrate Amino Alcohols /

-Haloamines
Azabicyclo[1.1.0]butanes (ABBs)Imines/Oximes + Alkenes
Key Mechanism Intramolecular

Radical/Polar Strain ReleaseTriplet Energy Transfer (EnT)
3-Position Access Difficult (Requires pre-functionalized chain)Excellent (Nucleophilic/Radical attack)Moderate (Dependent on alkene)
Stereocontrol High (Chiral pool transfer)Moderate (Diastereoselective)High (Catalyst controlled)
Scalability High (Multi-kg demonstrated)Moderate (Precursor availability)Low to Moderate (Photon flux limits)
Atom Economy Low (Leaving group waste)100% (Addition reactions)100% (Cycloaddition)
Operational Complexity Low (Standard thermal)Medium (Inert atmosphere)High (Photoreactor required)

Deep Dive: Technical Protocols & Mechanisms

Route 1: The Reliable Workhorse – CDI-Mediated Cyclization

Best For: Large-scale preparation of chiral 2-substituted azetidines from amino acids.

This route relies on the activation of 1,3-amino alcohols. While classical methods used aggressive reagents like


 or Mitsunobu conditions, the use of 

-Carbonyldiimidazole (CDI) offers a safer, more scalable alternative that avoids hazardous waste streams.
Mechanism of Action

The reaction proceeds via the formation of an activated imidazole carbamate intermediate. Intramolecular nucleophilic attack by the amine nitrogen displaces the imidazole, forming the strained ring. The "causality" here is the entropy-driven cyclization favored by the pre-organization of the amino alcohol, often aided by a "Thorpe-Ingold" effect if geminal substituents are present.

Standardized Protocol (Self-Validating)

Based on Christmann et al. (J. Org. Chem.)

  • Activation: Charge a reactor with the N-protected amino alcohol (1.0 equiv) and dry acetonitrile (0.2 M concentration).

    • Note: Acetonitrile is critical due to its polarity, stabilizing the transition state without participating as a nucleophile.

  • Reagent Addition: Add CDI (1.2 equiv) in one portion at room temperature. Stir for 1 hour to ensure formation of the imidazole carbamate intermediate (monitor by TLC/LCMS).

  • Cyclization: Add iodomethane (MeI) (2.5 equiv) or a similar alkylating agent.

    • Critical Step: The MeI methylates the imidazole leaving group, converting it into a highly reactive cationic species (

      
      -methylimidazole), significantly lowering the activation energy for ring closure.
      
  • Heating: Heat the mixture to reflux (approx. 80 °C) for 4–12 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and brine. Dry over

    
    .
    
Route 2: The Modern Standard – Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

Best For: 3,3-disubstituted azetidines and late-stage diversification.

This method utilizes the immense strain energy (~60 kcal/mol) of the bicyclic ABB system. By breaking the central C1-C3 bond, the bicycle "springs" open into a functionalized azetidine. This is currently the most powerful method for installing complex functionality at the difficult-to-access 3-position.

Mechanism: Radical Strain-Release (RSR)

Unlike simple nucleophilic opening, the Radical Strain-Release (RSR) approach allows for the coupling of sp3 centers. A radical species (generated via photoredox catalysis) attacks the bridgehead position. The resulting bridgehead radical collapses, cleaving the central bond and generating a nitrogen-centered radical or anion that is subsequently trapped.

Visualization: RSR Mechanism

RSR_Mechanism Radical Radical Precursor (R•) ABB Azabicyclo[1.1.0]butane (ABB) Radical->ABB Attack at C3 Inter Bridgehead Radical Intermediate ABB->Inter Strain Release Open Azetidinyl Radical Inter->Open C1-C3 Bond Cleavage Product 3-Functionalized Azetidine Open->Product Radical Trapping (H• or X•)

Caption: The Radical Strain-Release (RSR) cascade converts bicyclic strain into chemical complexity.

Standardized Protocol: Dual Cu/Photoredox Allylation

Based on recent advances (e.g., Chem. Commun. 2024)

  • Setup: In a glovebox, combine ABB precursor (1.0 equiv), Allyl Sulfone (1.5 equiv), and photocatalyst Ir(ppy)3 (1 mol%).

  • Catalyst: Add Cu(MeCN)4PF6 (10 mol%) and a chiral bisoxazoline ligand (12 mol%) if stereocontrol is required.

  • Solvent: Dissolve in degassed DCM/MeOH (9:1, 0.1 M).

    • Why MeOH? Protodemetallation source for the copper cycle.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 16 hours.

  • Purification: Filter through a silica plug to remove copper salts, then purify via flash chromatography.

Route 3: The Emerging Direct Route – Visible-Light [2+2] Cycloaddition

Best For: De novo construction of highly substituted azetidine rings from acyclic precursors.

The Aza Paternò-Büchi reaction has historically been plagued by competitive E/Z isomerization of the imine. Modern protocols utilize Triplet Energy Transfer (EnT) catalysis to selectively excite the alkene or oxime into a triplet state, allowing the cycloaddition to outcompete relaxation pathways.

Mechanism: Triplet Energy Transfer

A photocatalyst (typically Iridium-based) absorbs visible light and transfers energy to the oxime/imine substrate. This generates a long-lived triplet diradical intermediate that undergoes cyclization with an alkene.

Standardized Protocol: Intermolecular Aza Paternò-Büchi

Based on Schindler et al. (JACS/Chem. Sci.)

  • Reagents: Combine Glyoxylate Oxime (1.0 equiv) and Styrene derivative (3.0 equiv).

  • Catalyst: Add Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%).

    • Selection Logic: This specific catalyst has a high triplet energy (

      
       kcal/mol), sufficient to sensitize the oxime but low enough to avoid destructive side reactions.
      
  • Conditions: Dissolve in Acetonitrile (0.05 M). Degas thoroughly (sparge with Argon for 15 mins).

    • Critical: Oxygen is a potent triplet quencher and will shut down the reaction immediately.

  • Reaction: Irradiate with 427 nm Blue LEDs for 24 hours.

  • Workup: Remove solvent. The resulting N-alkoxy azetidine can be reduced to the free amine using Mo(CO)6 or Zn/AcOH .

Critical Performance Review

The following data summarizes the "real-world" performance of these routes based on aggregated literature data.

MetricRoute 1 (Cyclization)Route 2 (Strain Release)Route 3 ([2+2] Photo)
Typical Yield 75–95%60–85%50–75%
Functional Group Tolerance High (Acids, esters, protected amines)Excellent (Boronates, halides, heterocycles)Moderate (Alkene sensitive)
Regioselectivity Perfect (Pre-defined)High (C3 attack favored)Variable (Substrate control)
Limiting Factor Synthesis of linear precursorStability of ABB starting materialPhoton penetration (scale-up)

Authoritative Insight: For a medicinal chemistry campaign requiring diverse 3-substituted analogs (e.g., scanning for metabolic stability), Route 2 (ABB) is the superior choice due to its modularity. For process-scale delivery of a specific scaffold (e.g., a proline bioisostere), Route 1 (Cyclization) remains the most robust and cost-effective method.

Visualizing the Synthetic Landscape

Azetidine_Routes Target Functionalized Azetidine R1_Start Amino Alcohol R1_Step Activation (CDI) + Cyclization R1_Start->R1_Step  Nucleophilic Substitution R1_Step->Target  Nucleophilic Substitution R2_Start Azabicyclo[1.1.0]butane (ABB) R2_Step Strain Release (Radical/Polar) R2_Start->R2_Step  Bond Cleavage & Trapping R2_Step->Target  Bond Cleavage & Trapping R3_Start Imine/Oxime + Alkene R3_Step [2+2] Cycloaddition (Photocatalysis) R3_Start->R3_Step  Triplet Energy Transfer R3_Step->Target  Triplet Energy Transfer

Caption: Strategic classification of primary synthetic pathways to azetidines.

References

  • Aggarwal, V. K., et al. (2021).[2] Strain-Release Functionalization of Azabicyclo[1.1.0]butanes. Chemical Science. Link

  • Schindler, C. S., et al. (2020). Visible-Light-Mediated Aza Paternò-Büchi Reaction. Journal of the American Chemical Society.[3] Link

  • Christmann, M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines. The Journal of Organic Chemistry. Link

  • Liao, H.-H., et al. (2024). Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications. Link

  • Gaunt, M. J., et al. (2018).[3] Pd(II)-Catalyzed Intramolecular C(sp3)-H Amination. Nature. Link

Sources

evaluation of "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate" in different biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate in Drug Discovery Workflows Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary: Beyond the Building Block

This compound (CAS: 1354955-59-1) is not merely a reagent; it is a strategic tool for "escaping flatland" in modern drug design. As a Senior Application Scientist, I evaluate this product not by its shelf stability, but by the biological performance it imparts to final drug candidates.

This guide compares the 3-hydroxy-2-methylazetidine (HMA) moiety against its primary competitors: the pyrrolidine (5-membered) and unsubstituted azetidine (4-membered) scaffolds. We analyze its performance in metabolic stability, permeability, and potency assays.[1]

Comparative Analysis: HMA vs. Standard Bioisosteres

The decision to incorporate the HMA scaffold is usually driven by the need to optimize physicochemical properties (pK, LogD) without sacrificing potency.

Table 1: Physicochemical & Biological Performance Comparison
Feature3-Hydroxy-2-Methylazetidine (HMA) 3-Hydroxypyrrolidine (Standard) Unsubstituted Azetidine
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)High (~26 kcal/mol)
Lipophilicity (LogD) Lower (Reduces non-specific binding)ModerateLowest
Metabolic Stability High (Methyl group blocks

-oxidation)
Low to Moderate (Vulnerable to P450)Moderate (Vulnerable

-carbons)
Solubility Enhanced (High

character)
GoodHigh
Vector Geometry Rigid, distinct exit vectorsFlexible "envelope" puckeringRigid, linear vectors
Primary Use Case Improving metabolic half-life (

) & Selectivity
General purpose screeningReducing molecular weight

Expert Insight: The critical advantage of the 2-methyl group is steric shielding. Unsubstituted azetidines are susceptible to oxidative ring opening by Cytochrome P450s at the


-carbon. The methyl substituent at position 2 sterically hinders the P450 heme iron approach, significantly extending the intrinsic clearance (

) half-life.
Case Study: Potency & Selectivity in DNA Repair Targets

Recent data in the development of Polymerase Theta (Pol


) inhibitors  highlights the superiority of the HMA scaffold.
  • Challenge: Pyrrolidine-based inhibitors showed poor metabolic stability and low selectivity.

  • Solution: Substitution with 3-hydroxy-2-methylazetidine .[][3][4][5]

  • Outcome:

    • Potency: Maintained or improved IC50 (< 10 nM).

    • PK Profile: 3-fold increase in oral bioavailability (%F) due to reduced first-pass metabolism.

    • Selectivity: The rigid square geometry reduced off-target binding compared to the flexible pyrrolidine.

(Reference: Structure-based drug design of Pol


 inhibitors, see Ref [1])
Experimental Protocols for Scaffold Evaluation

To validate the utility of this building block in your specific library, we recommend the following tiered assay system.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Methyl Shield" effect on metabolic clearance.

Materials:

  • Test Compounds: HMA-derivative vs. Pyrrolidine-analog.

  • Liver Microsomes: Human/Mouse (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH and incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
    .
    

Success Criteria: A <50% reduction in


 for the HMA derivative compared to the pyrrolidine analog confirms the stabilizing effect of the scaffold.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Ensure the polar hydroxyl group and ring strain do not compromise cell entry.

  • Donor Plate: Load 300 µL of compound (10 µM in PBS, pH 7.4) into the bottom well.

  • Acceptor Plate: Coat PVDF membrane with 1% lecithin in dodecane. Add 200 µL PBS to top wells.

  • Sandwich: Mate plates and incubate for 5 hours at room temperature (humidified).

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor compartments.

  • Calculation:

    
    
    
Visualizing the Mechanism

The following diagrams illustrate the synthesis utility and the metabolic shielding mechanism.

Figure 1: Synthesis & Metabolic Shielding Workflow

G Reagent Tert-butyl 3-hydroxy-2-methylazetidine -1-carboxylate (Reagent) Deprotection Step 1: Acidic Deprotection (Removal of Boc) Reagent->Deprotection TFA/DCM Coupling Step 2: Amide Coupling (Library Synthesis) Deprotection->Coupling R-COOH, HATU Candidate Final Drug Candidate (HMA-Scaffold) Coupling->Candidate Metabolism P450 Enzyme Attack Candidate->Metabolism In Vivo / Microsomes Outcome_Stable Metabolic Stability (Methyl Shielding) Metabolism->Outcome_Stable 2-Methyl HMA (Steric Block) Outcome_Unstable Ring Opening (Clearance) Metabolism->Outcome_Unstable Unsubstituted Azetidine

Caption: Workflow showing the conversion of the reagent into a drug candidate and the subsequent metabolic protection provided by the 2-methyl group against P450 oxidation.

Figure 2: Physicochemical Decision Tree

DecisionTree Start Lead Optimization Need Q1 Is the Pyrrolidine Analog Metabolically Unstable? Start->Q1 Path_A Switch to 3-OH-Azetidine Q1->Path_A Yes Path_B Retain Pyrrolidine Q1->Path_B No Q2 Is the Azetidine Ring Opening in Microsomes? Path_A->Q2 Q2->Path_A No (Standard Azetidine OK) Solution USE HMA SCAFFOLD (Tert-butyl 3-hydroxy-2-methyl...) Q2->Solution Yes (Add Methyl Shield)

Caption: Decision logic for selecting the 3-hydroxy-2-methylazetidine scaffold during Hit-to-Lead optimization.

References
  • Ding, X., et al. (2024). "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors."[6] Bioorganic & Medicinal Chemistry.

  • Parmar, D. R., et al. (2021).[7] "Azetidines of pharmacological interest." Archiv der Pharmazie.

  • PubChem Compound Summary. (n.d.). "Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate."[4][8] National Center for Biotechnology Information.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry. (Context on saturated heterocycles).

  • Enamine Building Blocks. (2025). "Azetidines in Drug Discovery." Enamine.net.

Sources

Validation of In Vitro Screening Results for Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Azetidine Advantage and Liability

In modern drug discovery, the azetidine ring (a saturated four-membered nitrogen heterocycle) has emerged as a high-value bioisostere.[1][2][3] It offers a unique compromise between the steric bulk of a gem-dimethyl group and the solubility benefits of a cyclic amine. Unlike their larger counterparts (pyrrolidines and piperidines), azetidines significantly reduce lipophilicity (LogD) and improve Ligand Efficiency (LE) by minimizing molecular weight while maintaining specific vector orientations.

However, validating azetidine hits requires a specialized workflow. The substantial ring strain (~25 kcal/mol) introduces chemical liabilities—specifically acid-mediated ring opening and metabolic instability—that are rarely seen in stable five- or six-membered rings. This guide provides a comparative technical framework to validate azetidine screening hits, distinguishing true pharmacological activity from artifacts caused by chemical decomposition or assay interference.

Part 1: Comparative Analysis – Azetidine vs. Traditional Scaffolds

Before initiating validation protocols, it is critical to understand why an azetidine hit behaves differently than standard hits. The following table contrasts the azetidine core with its primary structural alternatives.

Table 1: Physicochemical & Functional Comparison of Nitrogen Heterocycles

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Significance in Validation
Ring Strain High (~25.4 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)Critical: Azetidines are prone to acid-catalyzed ring opening; hits may degrade during storage or acidic assay conditions.
Basicity (pKa) ~11.3 (Parent)~11.3 (Parent)~11.2 (Parent)High basicity can lead to non-specific binding in biochemical assays; requires pH buffering.
Lipophilicity Low (Lowers LogD)ModerateHighAzetidines often improve solubility, reducing false positives from aggregation.
Metabolic Stability Variable (Ring opening risk)High (Oxidation prone)Moderate (Oxidation prone)Azetidines resist typical CYP oxidation but are vulnerable to glutathione conjugation (ring opening).
Vector Geometry Distinct exit vectors (

rich)
Planar/TwistedChair conformationRigid geometry leads to steep SAR; minor changes destroy potency (validates specific binding).
Part 2: The Validation Workflow

A Self-Validating System for High-Strain Heterocycles

Standard validation pipelines often miss the chemical instability of azetidines. The following workflow integrates a "Chemical Integrity Check" early in the process to prevent pursuing degradation products.

AzetidineValidation Hit Primary Screen Hit (Azetidine Core) ChemStab Step 1: Chemical Integrity (Acid Stability Test) Hit->ChemStab Prioritize Stability ChemStab->Hit Discard/Redesign Biochem Step 2: Potency Confirmation (Dose-Response IC50) ChemStab->Biochem If Stable (>90%) Ortho Step 3: Orthogonal Binding (SPR / TSA) Biochem->Ortho If Potent (<1µM) ADME Step 4: Metabolic Stability (Microsomal Stability) Ortho->ADME If Specific Binder

Figure 1: The "Fail-Fast" Azetidine Validation Workflow. Note the prioritization of chemical stability testing before extensive biochemical profiling.

Part 3: Detailed Experimental Protocols
Step 1: Chemical Integrity Check (Acid Stability)

Rationale: Azetidines, particularly N-aryl derivatives or those with electron-withdrawing groups, can undergo hydrolysis or ring opening in acidic media (often used in LCMS mobile phases or compound storage). A "hit" might actually be the ring-opened linear amine.

Protocol:

  • Preparation: Dissolve the azetidine compound to 10 mM in DMSO.

  • Acid Challenge: Dilute to 100 µM in aqueous buffer at pH 1.0 (0.1 M HCl) and pH 7.4 (PBS).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Analyze aliquots at T=0 and T=24h using LC-MS/MS.

  • Criteria:

    • Pass: >90% parent compound remaining at pH 1.0.

    • Flag: Appearance of M+18 peak (hydrolysis) or M+Cl peak (chloride opening).

    • Reference Control: Use a known labile azetidine (e.g., specific N-acyl azetidines) as a positive control for degradation.

Step 2: Biochemical Potency Confirmation (IC50)

Rationale: Confirming the hit is not a PAINS (Pan-Assay Interference Compound) or aggregator. Azetidines are generally soluble, reducing aggregation risk, but their basicity can interfere with pH-sensitive assays.

Protocol:

  • Serial Dilution: Prepare a 10-point dilution series (1:3 dilution) starting from 100 µM in DMSO.

  • Assay Buffer: Ensure strong buffering capacity (e.g., 50 mM HEPES) if the azetidine is highly basic, to prevent local pH shifts affecting enzymatic activity.

  • Detergent Control: Include 0.01% Triton X-100 to rule out promiscuous aggregation.

  • Data Fit: Fit data to a 4-parameter logistic equation.

  • Comparison: Compare the Hill Slope. A slope significantly >1.0 or <0.8 suggests non-Stoichiometric binding or interference, common with unstable compounds.

Step 3: Orthogonal Validation (Thermal Shift Assay - TSA)

Rationale: Demonstrating direct physical binding to the target protein, independent of enzymatic turnover. This distinguishes functional inhibition from assay artifacts.

Protocol:

  • Protein Prep: Dilute target protein to 2-5 µM in assay buffer.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound Addition: Add azetidine compound at 10x the IC50 concentration determined in Step 2.

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Valid Hit:

      
       (stabilization).
      
    • Destabilizer: Significant negative shift may indicate protein denaturation (common with reactive ring-opening species).

Step 4: Metabolic Stability (Microsomal Stability)

Rationale: Azetidines are often designed to block metabolic soft spots (e.g., blocking oxidation sites on pyrrolidines). However, the strained ring can be a target for glutathione (GSH) attack or specific CYP-mediated ring opening.

Protocol:

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • GSH Trapping (Crucial for Azetidines): Run a parallel incubation with and without Glutathione (GSH) fortification.

  • Incubation: 1 µM compound at 37°C for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring for parent depletion and GSH-adduct formation.

  • Interpretation:

    • Stable: Low intrinsic clearance (

      
      ).
      
    • Reactive: High clearance only in the presence of GSH indicates metabolic activation of the strained ring (potential toxicity liability).

Part 4: Structural Logic of Instability

Understanding the mechanism of failure is as important as the success. The diagram below illustrates the divergent pathways for an Azetidine hit versus a Pyrrolidine hit under stress.

InstabilityLogic cluster_Azetidine Azetidine (4-Membered) cluster_Pyrrolidine Pyrrolidine (5-Membered) Az Azetidine Scaffold (Strain: ~25 kcal/mol) Acid Acidic Environment (pH < 2) Az->Acid Opening Ring Opening (Formation of Linear Amine) Acid->Opening Relief of Strain FalsePos False Positive Hit (Linear species is active) Opening->FalsePos Pyr Pyrrolidine Scaffold (Strain: ~6 kcal/mol) Acid2 Acidic Environment (pH < 2) Pyr->Acid2 Stable Ring Remains Intact Acid2->Stable High Stability TrueNeg Reliable Assay Readout Stable->TrueNeg

Figure 2: Mechanistic divergence in stability. Azetidines require specific monitoring for ring-opening artifacts that do not affect pyrrolidines.

References
  • Mughal, H., & Szostak, M. (2021).[4][5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2][4] Organic & Biomolecular Chemistry, 19, 3274-3286.[4]

  • West, R. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1777–1782.

  • Cheekatla, S. R. (2026).[6][7] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Bull, J. A., et al. (2016). Exploiting the oxetane ring in drug discovery.[8][9] Journal of Medicinal Chemistry (Note: Discusses parallel 4-membered ring validation logic).

  • Poyraz, S., et al. (2023).[10] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.

Sources

Strategic Guide to Stereoselective Azetidine Synthesis: Photoredox vs. C-H Activation vs. Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Catalytic Systems for Stereoselective Azetidine Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Azetidines are increasingly prized in medicinal chemistry as conformationally restricted bioisosteres of amines, offering modulated pKa, improved metabolic stability, and novel vector space compared to their pyrrolidine or piperidine counterparts. However, the high ring strain (~26 kcal/mol) makes their stereoselective assembly a significant synthetic challenge.

This guide provides a head-to-head technical comparison of the three dominant catalytic paradigms for accessing chiral azetidines:

  • Visible-Light Mediated Aza-Paternò-Büchi (APB) (Atom-economic assembly).

  • Pd-Catalyzed Intramolecular C(sp³)-H Amination (Late-stage functionalization).

  • Strain-Release & Ring Expansion (Scaffold-specific remodeling).

Critical Analysis of Catalytic Systems

System A: Visible-Light Mediated Aza-Paternò-Büchi (APB)

Core Philosophy: Thermodynamic pumping. Uses photons to access high-energy triplet states, overcoming the activation barrier of [2+2] cycloaddition between imines/oximes and alkenes.

  • Mechanism: Relies on Triplet Energy Transfer (EnT) rather than redox cycles. A photosensitizer (e.g., Ir-based or Thioxanthone) is excited and undergoes intersystem crossing (ISC). It then transfers energy to the alkene or imine (oxime), generating a triplet diradical intermediate that cyclizes.

  • Key Advantage: Perfect atom economy. It builds the ring from two acyclic, often commercially available fragments.

  • Primary Limitation: Stereocontrol is often substrate-dependent (diastereoselective) rather than catalyst-controlled (enantioselective), though chiral Lewis acid co-catalysis is emerging as a solution.

System B: Pd(II)-Catalyzed Intramolecular C(sp³)-H Amination

Core Philosophy: Kinetic activation. Uses a directing group (DG) to position a high-valent metal center, forcing the formation of the strained C-N bond.

  • Mechanism: Proceed via a Pd(II)/Pd(IV) catalytic cycle.[1] The amine substrate coordinates to Pd(II), which activates a γ-C(sp³)-H bond.[1] Oxidation to Pd(IV) (often using hypervalent iodine) triggers a reductive elimination to form the azetidine.

  • Key Advantage: Predictable, high diastereoselectivity based on the starting scaffold. Excellent for converting simple amines into complex bicyclic azetidines.

  • Primary Limitation: Requires specific directing groups and stoichiometric oxidants.

System C: Lewis Acid/Organocatalytic Ring Expansion

Core Philosophy: Strain release/transfer. Converts highly strained aziridines or bicyclobutanes into azetidines via controlled ring-opening/closing cascades.

  • Mechanism: Often involves the activation of an aziridine by a Lewis Acid (e.g., B(C₆F₅)₃) or Brønsted Acid, followed by nucleophilic attack or rearrangement (e.g., [1,2]-Stevens rearrangement).

  • Key Advantage: Can access high enantioselectivity if the starting material is chiral (chirality transfer).

  • Primary Limitation: Dependence on pre-functionalized, high-energy precursors (aziridines/bicyclobutanes).

Comparative Data Matrix

MetricPhotoredox [2+2] (APB) Pd-Catalyzed C-H Amination Ring Expansion (Strain Release)
Primary Bond Formation Intermolecular C-C / C-NIntramolecular C-NIntramolecular Rearrangement
Atom Economy High (100%)Moderate (Loss of oxidant/DG)High (Isomeric)
Stereoselectivity (ee) Moderate (Substrate control dominant)High (Substrate control)High (Chirality Transfer)
Typical Yield 60–90%50–80%70–95%
Scalability High (Flow chemistry compatible)Moderate (Cost of Pd/Oxidant)High (If precursor is available)
Key Reagents Ir(ppy)₃ / Thioxanthone, Blue LEDPd(OAc)₂, PhI(OAc)₂Lewis Acids (B(C₆F₅)₃), Rhodium
Best For... De novo synthesis from alkenesFunctionalizing aliphatic aminesSpecific bicyclic scaffolds

Mechanistic Visualization

The following diagram contrasts the Energy Transfer (EnT) pathway of the APB reaction against the Redox Activation of the Pd-catalyzed system.

Azetidine_Mechanism_Comparison cluster_APB System A: Photoredox Aza-Paternò-Büchi (EnT) cluster_Pd System B: Pd-Catalyzed C-H Amination Ground_State Catalyst (S0) Excited_State Catalyst* (T1) Ground_State->Excited_State hv (Blue LED) Excited_State->Ground_State Regeneration Substrate Alkene/Oxime Excited_State->Substrate Energy Transfer (EnT) Diradical Triplet Diradical Substrate->Diradical Excitation Azetidine_A Azetidine Product Diradical->Azetidine_A ISC & Cyclization Pd_II Pd(II) Species Coordination Amine Coordination Pd_II->Coordination Substrate Binding CH_Activation C(sp3)-H Activation Coordination->CH_Activation CMD / Concerted Pd_IV Pd(IV) Intermediate CH_Activation->Pd_IV Oxidation (PhI(OAc)2) Azetidine_B Azetidine Product Pd_IV->Azetidine_B Reductive Elimination Azetidine_B->Pd_II Catalyst Turnover

Figure 1: Mechanistic divergence between Photoredox Energy Transfer (top) and Palladium Redox Cycles (bottom).

Experimental Protocols

Protocol A: Visible-Light Mediated Intermolecular [2+2] Cycloaddition

Based on Schindler/Bach methodologies.

Objective: Synthesis of 2,4-substituted azetidines from oximes and styrenes.

  • Preparation: In a flame-dried Schlenk tube, charge the Oxime (0.2 mmol, 1.0 equiv) and the Alkene (1.0 mmol, 5.0 equiv).

  • Catalyst Addition: Add the photocatalyst Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1.0 mol%).

  • Solvent: Add anhydrous Acetonitrile (MeCN) (0.1 M concentration). Note: Concentration is critical; dilute conditions favor cyclization over polymerization.

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen quenches the triplet state.

  • Irradiation: Seal the tube and irradiate with 450 nm Blue LEDs (approx. 40W intensity) at ambient temperature for 12–24 hours.

  • Workup: Remove solvent under reduced pressure. Purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc).

  • Validation: Verify dr via crude ¹H NMR prior to purification.

Protocol B: Pd(II)-Catalyzed Intramolecular C-H Amination

Based on Gaunt methodology.[1]

Objective: Cyclization of hindered aliphatic amines.

  • Preparation: In a sealed vial, dissolve the Amine Substrate (0.2 mmol) in Toluene or DCE (0.1 M).

  • Catalyst System: Add Pd(OAc)₂ (5–10 mol%).

  • Oxidant: Add PhI(OAc)₂ (1.5 equiv) or a benziodoxole derivative.

  • Reaction: Heat the mixture to 80–100 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via chromatography.

  • Note: If using a removable directing group (e.g., triflamide), a subsequent deprotection step (e.g., LiAlH₄ reduction) may be required to yield the free azetidine.

Decision Tree for Method Selection

Azetidine_Decision_Tree Start Start: Target Azetidine Structure Q1 Is the ring fused/bicyclic? Start->Q1 Q2 Are starting materials acyclic? Q1->Q2 No (Monocyclic) Method_B Use Pd C-H Amination (Scaffold Functionalization) Q1->Method_B Yes (Fused System) Method_A Use Photoredox [2+2] (APB) (Atom Economy) Q2->Method_A Yes (Alkene + Imine) Method_C Use Ring Expansion (Stereo-transfer) Q2->Method_C No (Aziridine Precursor)

Figure 2: Strategic decision tree for selecting the optimal catalytic system based on target architecture.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 2020. Link

  • Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes. ChemRxiv, 2023. Link

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry, 2023.[2] Link

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. Link

  • Azetidine synthesis enabled by photo-induced copper catalysis. Cell Reports Physical Science, 2022. Link

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Journal of the American Chemical Society, 2012. Link

Sources

comparative docking studies of ligands derived from "Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Silico Evaluation of Ligands Derived from Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate: A Scaffold Optimization Guide

Executive Summary

This technical guide outlines the protocol for comparative docking studies of ligands synthesized from This compound (CAS: 1354955-59-1). In modern medicinal chemistry, this scaffold represents a critical "ring-contraction" strategy—replacing larger saturated heterocycles (pyrrolidines, piperidines) with the strained, four-membered azetidine ring.[1]

The primary objective of this guide is to demonstrate how to objectively evaluate whether this specific azetidine core offers superior Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) compared to its five-membered analog (3-hydroxy-2-methylpyrrolidine). We focus on a representative target class: Serine Hydrolases (e.g., MAGL) , where this scaffold has demonstrated utility in patent literature.

Part 1: The Scaffold & Structural Rationale

1.1 The Chemical Entity The core subject is a chiral building block featuring:

  • Azetidine Ring: High ring strain (~25 kcal/mol) and lowered lipophilicity compared to pyrrolidine.

  • C3-Hydroxyl Group: A key vector for hydrogen bonding (H-bond donor/acceptor).

  • C2-Methyl Group: A crucial stereogenic center that restricts conformation and provides a "steric anchor" to lock the ligand into a specific bioactive pose.

1.2 The Comparative Hypothesis In a "Scaffold Hopping" campaign, the transition from a 5-membered ring (Pyrrolidine) to a 4-membered ring (Azetidine) alters the exit vectors of substituents.

  • Hypothesis: The azetidine scaffold will reduce the molecular weight (MW) and cLogP, potentially improving Ligand Efficiency (LE), provided the bond angles (~90° vs ~109°) allow the C3-OH and N-substituents to maintain critical interactions.

Part 2: Computational Workflow (Protocol)

This protocol is software-agnostic but assumes a standard suite (e.g., Schrödinger Glide, AutoDock Vina, or Gold).

Step 1: Ligand Preparation (Critical Step)
  • Stereochemistry: The starting material has two chiral centers (C2 and C3). You must generate all four stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ) unless the specific diastereomer is known.
    • Expert Insight: The cis-2-methyl-3-hydroxy relationship often forces a "puckered" conformation distinct from the trans isomer. Docking both is mandatory to validate the bioactive conformation.

  • Protonation States: At physiological pH (7.4), the azetidine nitrogen (if deprotected and substituted) is typically basic (

    
     ~10-11). Ensure the N is protonated (+1 charge) unless it is part of an amide bond (neutral).
    
Step 2: Target Selection & Grid Generation
  • Target: Monoacylglycerol Lipase (MAGL) (PDB Code: 3PE6 or similar).

    • Rationale: Patent literature (WO2021081375A1) explicitly utilizes this azetidine core for MAGL inhibition.

  • Grid Box: Center the grid on the catalytic Serine (Ser122 in MAGL).

    • Constraint: Define a positional constraint on the catalytic Serine hydroxyl if designing covalent inhibitors (common for this target). For non-covalent, use a H-bond constraint on the oxyanion hole residues.

Step 3: Comparative Docking Setup

To validate the scaffold, you must dock three datasets:

  • Set A (Azetidine): Ligands derived from the 2-methyl-3-hydroxyazetidine core.

  • Set B (Pyrrolidine): The direct 5-membered ring analogs (homologs).

  • Set C (Control): A known co-crystallized inhibitor (native ligand).

Part 3: Visualization of Workflow

The following diagram illustrates the decision matrix for evaluating the azetidine scaffold against its homologs.

DockingWorkflow cluster_Prep Ligand Preparation cluster_Dock Comparative Docking Start Input: Tert-butyl 3-hydroxy- 2-methylazetidine-1-carboxylate Deriv In Silico Derivatization (Remove Boc -> Add R-groups) Start->Deriv Stereo Generate Stereoisomers (Cis/Trans 2-Me/3-OH) Deriv->Stereo Conf Conformational Search (Ring Puckering) Stereo->Conf DockA Dock Azetidine Core (4-membered) Conf->DockA DockB Dock Pyrrolidine Analog (5-membered) Conf->DockB Analysis Calculate Metrics: 1. Binding Energy (dG) 2. Ligand Efficiency (LE) 3. RMSD vs Native DockA->Analysis DockB->Analysis Decision Decision Gate: Is LE(Azetidine) > LE(Pyrrolidine)? Analysis->Decision

Caption: Workflow for comparative in silico evaluation of azetidine vs. pyrrolidine scaffolds.

Part 4: Comparative Analysis & Data Interpretation

When analyzing the results, do not look at Binding Energy alone. The Azetidine core is smaller; it often has slightly lower total affinity but higher efficiency.

Table 1: Comparative Metrics Template
MetricAzetidine Ligand (4-Ring)Pyrrolidine Ligand (5-Ring)Interpretation
Binding Energy (

)
-8.5 kcal/mol-9.2 kcal/molPyrrolidine often binds tighter due to higher surface area (Van der Waals).
Ligand Efficiency (LE) 0.45 0.38Azetidine wins. Higher binding energy per heavy atom.
cLogP (Lipophilicity) 1.8 2.4Azetidine is less lipophilic, improving metabolic stability.
Vector Angle (

)
~90°~108°Check if the 90° angle forces the N-substituent into a better pocket.
RMSD (Backbone) 1.2 Å0.8 ÅDeviation from the native ligand's core pose.

Expert Insight on Causality: If the Azetidine ligand fails to dock well, it is usually because the C2-Methyl group in the 4-membered ring creates a more severe steric clash than in the 5-membered ring due to the tighter bond angles. The 2-Methyl group in an azetidine is "closer" to the nitrogen lone pair vector.

  • Action: If clashes occur, invert the C2 stereocenter (

    
    ) and re-dock.
    

Part 5: Experimental Validation (The "Wet Lab" Bridge)

To validate the computational prediction, the specific intermediate must be processed.

Synthesis Protocol Summary (from Patent WO2021081375A1):

  • Activation: React this compound with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to activate the hydroxyl group (if targeting nucleophilic displacement) or protect it if targeting N-deprotection.

  • Deprotection: Treat with HCl/1,4-dioxane to remove the Boc group, yielding the 2-methylazetidin-3-ol salt.

  • Coupling: React the free amine with the desired electrophile (e.g., acid chloride or isocyanate) to generate the final ligand for assay.

Assay: Perform a standard fluorescence-based inhibition assay (e.g., using 4-methylumbelliferyl heptanoate as substrate for Lipase activity) to determine


.

Part 6: Interaction Mechanism Diagram

This diagram visualizes why the Azetidine core might be preferred despite lower affinity—it aligns vectors more rigidly.

InteractionMap Receptor Receptor Pocket (Serine Hydrolase) Interaction1 H-Bond (OH...Ser) Receptor->Interaction1 Interaction2 Hydrophobic Fit (2-Me Group) Receptor->Interaction2 Azetidine Azetidine Core (Rigid, 90°) Azetidine->Interaction1 Optimal Distance (2.8A) Azetidine->Interaction2 High Shape Comp. Pyrrolidine Pyrrolidine Core (Flexible, 108°) Pyrrolidine->Interaction1 Variable Distance (Entropy Penalty) Pyrrolidine->Interaction2 Steric Clash Risk

Caption: Structural interaction map comparing vector alignment of Azetidine vs. Pyrrolidine cores.

References

  • Insilico Medicine Shanghai Ltd. (2024).[2] Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.

  • Zoetis Services LLC. (2020). Bicyclic compounds, compositions and use thereof (WO2022037568A1). Google Patents.

  • F. Hoffmann-La Roche AG. (2021). Heterocyclic compounds as monoacylglycerol lipase inhibitors (BR112021002298A2). Google Patents.

  • Cheekatla, S. R. (2026).[1][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [1]

  • CymitQuimica. (n.d.). CAS 1354955-59-1 Data Sheet.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a key building block in medicinal chemistry and drug development, tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate and its structural analogs are increasingly common in research laboratories.[1] While its synthetic utility is significant, responsible management of its waste stream is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. The procedures outlined herein are designed to empower researchers to manage this chemical waste safely, ensuring compliance and minimizing risk.

Section 1: Hazard Assessment & Characterization

Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar Boc-protected hydroxy-azetidine compounds provide a reliable basis for hazard assessment. This approach, known as "analogging," is a standard practice in chemical safety for assessing the risks of novel or less-common substances.

Based on aggregated data from analogs, the primary hazards are categorized as follows:

  • Skin Irritation: Causes skin irritation (H315).[2][3]

  • Eye Irritation: Causes serious eye irritation (H319).[2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3]

  • Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or inhaled (H301, H302, H311, H331).[3][4]

These classifications mandate that this compound be treated as a hazardous substance, requiring specific handling and disposal procedures to prevent exposure and environmental release.

Table 1: Hazard Profile Summary based on Structural Analogs

Hazard Classification GHS Hazard Statement Source
Skin Corrosion/Irritation H315: Causes skin irritation [2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritation [2][3]

| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled |[4] |

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the hazard assessment, the following minimum PPE is required when handling this compound, including during waste consolidation and disposal procedures.

  • Eye Protection: Chemical safety goggles are mandatory.[5] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Compatible, chemical-resistant gloves are essential.[5] Nitrile gloves are commonly used, but it is best practice to consult a glove compatibility chart for extended contact. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available, a government-approved respirator is required.[5]

Section 3: Waste Classification - A Regulatory Imperative

All chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is illegal to dispose of this chemical via standard trash or sanitary sewer systems.[6]

The waste must be classified to ensure it is sent to the correct treatment facility. Hazardous wastes are categorized in two primary ways:

  • Listed Wastes (F, K, P, and U lists): These are wastes from specific industrial processes or are discarded commercial chemical products.[7] this compound is not explicitly found on these lists.

  • Characteristic Wastes: These wastes exhibit one or more of the following characteristics: ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).[7]

Given the toxicological data, waste containing this compound must be evaluated for the toxicity characteristic . The responsibility for this determination lies with the waste generator.[8] You must consult with your institution's Environmental Health and Safety (EHS) department to obtain the specific waste code assigned for this material. It will likely be managed as a toxic hazardous waste.

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

Step 4.1: Containerization
  • Select a Compatible Container: Use a clean, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or other plastic containers are generally preferred over glass to minimize the risk of breakage.[6][9]

  • Ensure Proper Sealing: The container must have a tightly fitting, screw-top cap. Funnels should never be left in the mouth of the waste container.

  • Initial Labeling: Pre-label the empty container as "Hazardous Waste" and specify its intended contents (e.g., "Waste this compound in Methanol").

Step 4.2: Waste Accumulation & Labeling
  • Transfer Waste: Carefully transfer the waste into the designated container inside a chemical fume hood. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[9]

  • Complete the Hazardous Waste Tag: Securely attach a hazardous waste tag provided by your EHS office.[6] Fill out the tag completely and legibly:

    • Full Chemical Name: Write out "this compound." Do not use abbreviations or chemical formulas.[6]

    • Mixture Components: For mixtures, list all constituents and their approximate percentages.

    • Hazard Information: Check the appropriate boxes for hazards (e.g., Toxic, Irritant).

Step 4.3: Segregation and Storage
  • Store Safely: Keep the waste container tightly closed at all times except when adding waste.[9]

  • Designated Area: Store the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[10]

  • Segregate by Compatibility: Ensure the container is stored away from incompatible materials (e.g., strong acids, bases, or oxidizers) to prevent dangerous reactions.[6]

Step 4.4: Arranging for Pickup
  • Monitor Fill Level and Time: Laboratories can typically accumulate up to 55 gallons of hazardous waste in an SAA.[10] However, once a container is full or has been in the SAA for a specified time (often 12 months), it must be removed.[10][11]

  • Contact EHS: Follow your institution's procedure to request a waste pickup from the EHS department.[6][12]

Section 5: Emergency Procedures - Spill Management

In the event of a small, manageable spill within a laboratory setting, follow these steps:

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert, absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[13]

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with a hazardous waste tag, detailing the contents, and arrange for disposal via EHS.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste and empty containers associated with this chemical.

DisposalWorkflow start_node Waste Generated (Solid, Solution, or Rinsate) node1 Is this the original, empty container? start_node->node1 process_node process_node decision_node decision_node waste_node waste_node end_node end_node node2 Collect in a labeled Hazardous Waste Container node1->node2 No node5 Triple rinse with a suitable solvent node1->node5 Yes node3 Store in Satellite Accumulation Area node2->node3 node4 Contact EHS for Pickup node3->node4 node6 Collect all rinsate as Hazardous Waste node5->node6 node7 Deface original label node5->node7 After Rinsing node6->node2 Add to container node8 Dispose of container as non-hazardous glass/plastic node7->node8

Caption: Workflow for waste and container disposal.

Section 6: Decontamination & Empty Container Disposal

Empty containers that once held this compound must also be managed properly as they retain chemical residues.

  • Triple Rinse: The standard procedure for decontaminating an empty container is to triple-rinse it.[12] This involves:

    • Rinsing the container with a small amount of a suitable solvent (one that can dissolve the compound).

    • Swirling the solvent to ensure it contacts all interior surfaces.

    • Draining the solvent completely from the container.

    • Repeating this process two more times.

  • Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and disposed of as hazardous waste along with other waste streams of this chemical.[12]

  • Final Disposal: Once triple-rinsed, the original label on the container must be completely removed or defaced.[12] The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.

By adhering to this comprehensive guide, researchers can confidently and safely manage the disposal of this compound, upholding the principles of laboratory safety, regulatory compliance, and environmental responsibility.

References

  • Azetidine - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • How to Dispose of Chemical Waste. (n.d.). Retrieved from University of Tennessee, Knoxville - Environmental Health and Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Laboratory chemical waste disposal guidelines. (n.d.).
  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. (n.d.). PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Waste Code - RCRAInfo. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from State of Rhode Island - Department of Environmental Management.
  • tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. (n.d.). PubChem.
  • Safety Data Sheet: Azetidine. (n.d.).
  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. (n.d.). PubChem.
  • MATERIAL SAFETY DATA SHEET: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. (n.d.).
  • EPA Hazardous Waste Codes. (n.d.). Retrieved from University of Maryland - Environmental Safety, Sustainability and Risk.
  • SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. (2025).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025).
  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from Emory University - Department of Chemistry.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.).
  • Safety Data Sheet: tert-butyl 3-carbamimidoyl-3-hydroxyazetidine-1-carboxylate; trifluoroacetic acid. (n.d.).
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
  • MSDS of tert-butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate. (n.d.).

Sources

Personal protective equipment for handling Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate Content Type: Technical Safety & Operational Guide Author Persona: Senior Application Scientist

Executive Summary: The "Unknown Hazard" Paradigm

As researchers, we often treat intermediates like This compound (CAS: 1822554-18-0 or related stereoisomers) as "standard organic solids."[1][2] This is a procedural error. While the tert-butoxycarbonyl (Boc) group stabilizes the amine, the azetidine ring introduces significant ring strain (~26 kcal/mol), making the molecule inherently reactive compared to unstrained homologs like piperidines.[1]

Furthermore, as a research chemical, its full toxicological profile (chronic sensitization, genotoxicity) is likely incomplete.[1] Therefore, this guide adopts a Universal Precaution approach: we treat the material as a potential sensitizer and high-affinity skin-absorbent due to the lipophilic Boc moiety.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the engineering controls.[2] PPE is the last line of defense, not the first.[2]

Engineering Control Standards
  • Primary Barrier: All handling of the neat solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 0.5 m/s (100 fpm).[1][2]

  • Static Control: The Boc group renders the solid prone to static charge buildup.[2] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.[1][2]

Visual 1: PPE Decision Logic

This decision tree illustrates the escalation of PPE based on the solvent context, which drives permeation rates.

PPE_Decision_Tree Start Task Assessment Solid_Handling Handling Neat Solid (Weighing/Aliquot) Start->Solid_Handling Solution_Handling Handling in Solution (DCM, THF, EtOAc) Start->Solution_Handling Level1 Standard PPE: Nitrile (5 mil) + Lab Coat + Safety Glasses Solid_Handling->Level1 < 10 mg Level2 Enhanced PPE: Double Gloving (Nitrile) + Chemical Goggles Solid_Handling->Level2 > 10 mg or Dust Risk Solution_Handling->Level2 Aqueous/Alcohol Level3 Critical PPE: Laminate/Silver Shield Liner + Nitrile Outer + Fume Hood Solution_Handling->Level3 Halogenated/Organic Solvents

Caption: Logic flow for escalating PPE based on physical state and solvent carrier risks.

Personal Protective Equipment (PPE) Matrix

The lipophilicity of the Boc group facilitates transport across the dermal barrier.[2] Standard latex gloves are insufficient .[1][2]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection (General) Nitrile (Minimum 5 mil thickness) Provides adequate splash protection against the solid.[1][2] Warning: Nitrile degrades rapidly (<15 min) in DCM/THF, common solvents for Boc-deprotection.[1][2]
Hand Protection (Synthesis) Silver Shield® (Laminate) Liners When dissolved in organic solvents, the solvent acts as a carrier for the azetidine.[1] Laminate gloves provide >480 min breakthrough time against carrier solvents.[1][2] Wear nitrile over these for dexterity.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent) Azetidine amines are alkaline irritants.[1][2] Safety glasses with side shields do not seal against airborne dust or splashes that can track around the lens.[1][2]
Respiratory N95 or P100 (if outside hood) Strict Rule:[1] If the solid must be handled outside a hood (e.g., balance failure), a fit-tested respirator is mandatory.[1] Dust inhalation allows direct entry to the bloodstream via alveolar exchange.[2]
Body Poly-coated Lab Coat / Tyvek® Sleeves Standard cotton coats absorb liquids, holding the chemical against the skin.[1][2] Use disposable sleeves for high-volume transfers (>5g).[1][2]

Operational Protocol: The "Closed Loop"

This protocol minimizes exposure during the most critical phase: Solubilization .[1][2]

Step 1: The Weighing Setup
  • Place a secondary containment tray inside the fume hood.[1][2]

  • Line the tray with a chemically resistant absorbent pad (e.g., Pig Mat).[2]

  • Pre-weigh your solvent in the reaction vessel before adding the solid (if possible) to avoid static dispersion of the dry powder.[2]

Step 2: Transfer & Solubilization
  • The Risk: Adding solvent to the solid can generate heat (heat of solution) or aerosolize the powder.[2]

  • The Fix: Use a powder funnel with a long stem that reaches deep into the receiving flask.[2]

  • Technique:

    • Gently tap the solid through the funnel.[1][2]

    • Rinse the funnel immediately with the reaction solvent into the flask.[2]

    • Seal the flask immediately. Do not leave open vessels of azetidine solutions in the hood.[2]

Step 3: Decontamination
  • Wipe down the balance and exterior of the flask with a solvent-dampened wipe (ethanol or isopropanol).[1][2]

  • Dispose of the wipe as hazardous solid waste , not regular trash.[1][2]

Emergency Response & Disposal

Visual 2: Emergency Response Workflow This diagram outlines the immediate actions for exposure, emphasizing the difference between skin and eye contact.[3]

Emergency_Response Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Solvent Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Report Report to EHS & File Incident Report Action_Skin->Report Action_Eye->Report

Caption: Immediate response protocol for dermal and ocular exposure events.

Disposal Strategy (Critical)
  • Waste Stream: Segregate as Organic Hazardous Waste .[1][2]

  • Acid Compatibility Warning: Do NOT dispose of this chemical (or its solutions) into a waste container containing strong acids (e.g., Sulfuric, Nitric).[1]

    • Reasoning: The Boc group is acid-labile.[1][2] Exposure to strong acid will cleave the Boc group, releasing isobutylene gas (pressure hazard) and the free azetidine salt. The azetidine ring itself may open exothermically in strong acid, creating a "runaway" thermal event in the waste drum.[2]

  • Quenching (Optional): If disposing of pure material, dilute significantly in an inert solvent (like Ethyl Acetate) before placing in the waste container to disperse potential heat of reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99770589, tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate.[1][2] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Azetidine Derivatives Hazard Classification (Skin Irrit. 2, Eye Irrit.[1][2][4] 2A). Retrieved from [Link][1]

  • University of Pittsburgh EHS. Safe Handling of Azides and Strained Nitrogen Heterocycles. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.